molecular formula C10H13BrN2O3 B567747 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide CAS No. 1250036-97-5

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Cat. No.: B567747
CAS No.: 1250036-97-5
M. Wt: 289.129
InChI Key: ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of Protac-based therapies (a rapidly growing field in targeted protein degradation) . Its molecular structure, featuring a brominated nicotinamide core and a dimethoxyethyl group, makes it a versatile precursor for further functionalization. Scientific literature indicates its specific application in the research and development of compounds designed for the targeted degradation of the androgen receptor, highlighting its value in oncological research, particularly for investigating potential treatments for prostate cancer . The dimethoxyethyl group can act as a masked aldehyde, which is a useful handle for synthetic chemists to create novel chemical entities. Researchers utilize this bromo-nicotinamide derivative to explore new pathways in chemical biology and to develop potential therapeutic agents. This product is intended for research and development applications only and must be handled by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)6-13-10(14)7-3-8(11)5-12-4-7/h3-5,9H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMKFFGVWNHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CN=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733937
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250036-97-5
Record name 5-Bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Structural Elucidation and Analytical Profiling of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes the logic of elucidation over simple data listing, ensuring the user can validate the structure independently.

Executive Summary

The compound 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a critical "masked aldehyde" intermediate, primarily employed in the synthesis of fused heterocyclic systems (e.g., 2,7-naphthyridines) via the Pomeranz-Fritsch reaction [1]. Its structural integrity is defined by two distinct domains: the electron-deficient 3,5-disubstituted pyridine core and the acid-sensitive dimethyl acetal tail .

This guide provides a definitive elucidation strategy, distinguishing this specific regioisomer from its 2-bromo or 6-bromo analogues using high-resolution NMR spectroscopy (


H, 

C, 2D-COSY/HMBC) and Mass Spectrometry.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to anticipating impurities. The molecule is typically generated via amide coupling of 5-bromonicotinic acid and aminoacetaldehyde dimethyl acetal .

Reaction Scheme & Critical Quality Attributes (CQA)
  • Reaction Type: Amide Coupling (e.g., HATU, EDC/HOBt, or Acid Chloride method).

  • Key Impurity A (Hydrolysis): The acetal group is highly sensitive to aqueous acid. Exposure to pH < 4 during workup converts the dimethoxy group into the free aldehyde (hydrate), which is unstable and prone to polymerization.

  • Key Impurity B (Regioisomer): While 5-bromonicotinic acid is the starting material, commercial supplies may contain traces of 2-bromo or 6-bromo isomers. NMR coupling constants (

    
    -values) are the primary filter for this defect.
    

Structural Elucidation Strategy

The following workflow illustrates the logical progression from raw sample to confirmed structure.

ElucidationLogic Sample Unknown Sample MS HRMS (ESI+) Sample->MS NMR_1H 1H NMR (DMSO-d6) Sample->NMR_1H Br_Pattern Isotope Pattern (1:1 ratio M/M+2) MS->Br_Pattern Confirms Br Regio Regiochemistry Confirmation Br_Pattern->Regio Aromatic Aromatic Region (8.0 - 9.5 ppm) NMR_1H->Aromatic Aliphatic Acetal Tail (3.0 - 4.8 ppm) NMR_1H->Aliphatic Aromatic->Regio J(meta) ~2Hz

Figure 1: Logical workflow for structural confirmation. Note the reliance on J-coupling for regiochemical assignment.

Spectroscopic Analysis

Mass Spectrometry (HRMS)
  • Ionization: ESI (+)

  • Molecular Formula:

    
    
    
  • Calculated Mass

    
    :  ~289.01 (for 
    
    
    
    )
  • Diagnostic Feature: The mass spectrum must exhibit the characteristic 1:1 doublet signal intensity for the molecular ion (

    
     289 and 291) due to the natural abundance of 
    
    
    
    and
    
    
    isotopes. Absence of this pattern indicates debromination.
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended over CDCl

to prevent potential acid-catalyzed degradation of the acetal and to sharpen the amide NH signal.
A. Proton (

H) NMR Assignments
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
H-2 8.95 - 9.05Doublet (d)1H

Most deshielded; between N and C=O.
H-6 8.80 - 8.90Doublet (d)1H

Adjacent to Pyridine N; deshielded by Br.
H-4 8.40 - 8.50Triplet (t)1H

Appears as triplet due to overlapping meta-couplings.
NH 8.60 - 8.80Triplet (br t)1H

Amide proton; couples to ethyl

.
Acetal CH 4.50 - 4.60Triplet (t)1H

Diagnostic acetal methine.
Ethyl CH

3.40 - 3.50Triplet (t)2H

Adjacent to Amide N.
OCH

3.30Singlet (s)6H-Magnetically equivalent methyl groups.

Critical Regiochemistry Check: In 3,5-disubstituted pyridines, all coupling constants are small (


 Hz)  because protons are meta to each other.
  • Contrast: If the Br were at position 6 (6-bromo isomer), you would see a large ortho coupling (

    
     Hz) between H-4 and H-5. The absence of large couplings confirms the 3,5-substitution pattern.  [2, 3]
    
B. Carbon (

C) NMR Assignments
  • Carbonyl (C=O): ~164.5 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (120–155 ppm). C-2 and C-6 will be most downfield (~145-153 ppm) due to proximity to Nitrogen. C-3 and C-5 are quaternary.

  • Acetal (CH): ~102.5 ppm (Characteristic of

    
     carbon attached to two oxygens).
    
  • Methoxy (

    
    ):  ~54.0 ppm.
    
  • Ethyl (

    
    ):  ~40.5 ppm (Often obscured by DMSO solvent peak; check DEPT-135).
    

Experimental Protocol: Synthesis & Isolation

Standardized procedure adapted for high purity.

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • HATU (1.2 eq) or EDC.HCl/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromonicotinic acid in anhydrous DMF (0.2 M concentration). Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the active ester.

  • Coupling: Add aminoacetaldehyde dimethyl acetal dropwise.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Quench (Critical): Dilute with saturated NaHCO

    
      (pH ~8). Do NOT use dilute HCl or acidic water, as this will hydrolyze the acetal.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO

    
    ; Gradient 0-5% MeOH/DCM).
    

Visualization of Connectivity (HMBC)

To definitively prove the "tail" is attached to the "head," analyze the Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Connectivity H_Amide NH Proton (8.7 ppm) C_Carbonyl C=O (164 ppm) H_Amide->C_Carbonyl 3J (Strong) H_Ethyl Ethyl CH2 (3.45 ppm) H_Ethyl->C_Carbonyl 3J C_Acetal Acetal C (102 ppm) H_Ethyl->C_Acetal 2J H_Acetal Acetal CH (4.55 ppm) C_Methoxy OMe C (54 ppm) H_Acetal->C_Methoxy 3J

Figure 2: Key HMBC correlations connecting the aliphatic side chain to the pyridine core.

References

  • Pomeranz, C. (1893).[1][2] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Tables for Pyridine Coupling Constants).
  • Lier, E.F., et al. (2020). "Synthesis of 2,7-Naphthyridines via Modified Pomeranz-Fritsch Reaction". Journal of Heterocyclic Chemistry.

Disclaimer: This guide is intended for research purposes. All synthesis should be performed in a fume hood with appropriate PPE due to the irritant nature of brominated pyridines.

Sources

Strategic Utilization of 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , a critical intermediate in the design of fused heterocyclic scaffolds for medicinal chemistry.

A Pivot Scaffold for 2,7-Naphthyridine Synthesis and Kinase Inhibitor Design

Executive Summary & Chemical Architecture

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS 1250036-97-5) is a bifunctional building block designed for the rapid assembly of 2,7-naphthyridine systems. It serves as a "linchpin" molecule, combining a masked electrophile (the acetal) with a stable cross-coupling handle (the aryl bromide) on a pyridine core.

Its primary utility lies in the Pomeranz-Fritsch type cyclization , where the acetal is acid-deprotected to an aldehyde, which then cyclizes onto the pyridine ring to form the 2,7-naphthyridin-1(2H)-one scaffold. This bicyclic system is a privileged structure in kinase inhibitor discovery (e.g., c-Kit, VEGFR-2 inhibitors).

Chemical Identity Table
PropertyData
CAS Number 1250036-97-5
IUPAC Name 5-bromo-N-(2,2-dimethoxyethyl)pyridine-3-carboxamide
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 289.13 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Key Functionality Acetal: Acid-labile precursor for cyclization.Bromide: Handle for Pd-catalyzed cross-coupling.Amide: Directing group for ortho-lithiation or cyclization.[1][2][3]

Synthetic Utility: The Core Workflow

The value of this compound is best understood through its transformation pathway. It bridges simple pyridine starting materials to complex fused ring systems.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the synthesis of the CAS intermediate and its subsequent cyclization into the bioactive naphthyridine core.

G Start 5-Bromonicotinic Acid (Starting Material) Intermediate CAS 1250036-97-5 (The Scaffold) Start->Intermediate Amide Coupling (EDC/HOBt or HATU) Reagent Aminoacetaldehyde dimethyl acetal Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Intermediate->Cyclization H2SO4 or PPA Heat Product 5-Bromo-2,7-naphthyridin-1(2H)-one (Fused Core) Cyclization->Product - 2 MeOH Drug Kinase Inhibitor (Library Generation) Product->Drug Suzuki Coupling (R-B(OH)2, Pd)

Figure 1: The synthetic workflow converting 5-bromonicotinic acid to the naphthyridinone scaffold via CAS 1250036-97-5.

Experimental Protocols

Protocol A: Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Rationale: Direct amide coupling using HATU is preferred over acid chloride generation to prevent racemization (if chiral variants are used) and to maintain the integrity of the acetal, which can be sensitive to the HCl generated during acid chloride formation.

Reagents:

  • 5-Bromonicotinic acid (1.0 equiv)[4]

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 5-bromonicotinic acid in anhydrous DMF (0.2 M concentration) under nitrogen. Add DIPEA and stir at room temperature for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the active ester.

  • Addition: Dropwise add aminoacetaldehyde dimethyl acetal.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass: 289/291 [M+H]+).

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Note: The product is an acetal; avoid acidic workups or silica columns with acidic modifiers to prevent premature hydrolysis.

Protocol B: Cyclization to 5-Bromo-2,7-naphthyridin-1(2H)-one

Rationale: This is the critical "Pomeranz-Fritsch" step. The use of Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid is required to effect the electrophilic aromatic substitution onto the electron-deficient pyridine ring.

Step-by-Step:

  • Preparation: Place CAS 1250036-97-5 (1.0 equiv) in a round-bottom flask.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (~10–20 volumes by weight).

  • Cyclization: Heat the mixture to 100–120°C for 2–4 hours.

    • Mechanism:[3][5][6][7][8][9][10][11] The acid cleaves the methoxy groups, generating a reactive aldehyde (or oxocarbenium ion) which attacks the C2 position of the pyridine ring (ortho to the amide).

  • Quenching (Critical): Cool to ~60°C and pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~7–8 using 50% NaOH or solid Na₂CO₃. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with DCM/MeOH (9:1) if solubility is an issue.

Downstream Applications & Drug Discovery[14]

Once the 2,7-naphthyridin-1(2H)-one core is formed, the 5-bromo substituent becomes a versatile handle for library generation.

Kinase Inhibitor Scaffolds

The 2,7-naphthyridine core is isosteric with isoquinoline and quinazoline, common pharmacophores in kinase inhibitors.

  • Target Class: c-Kit, VEGFR-2, and EGFR inhibitors.

  • Strategy: Perform Suzuki-Miyaura coupling at the 5-position to introduce aryl or heteroaryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site.

Divergent Synthesis
  • Method: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Timing: Coupling can be performed on the linear precursor (CAS 1250036-97-5) before cyclization, but yields are often higher if performed after cyclization to avoid interference from the acetal/aldehyde during the harsh acidic cyclization step.

Safety & Handling Guidelines

  • Acetal Sensitivity: The dimethoxyethyl group is acid-sensitive. Store the compound under inert atmosphere (Argon/Nitrogen) and away from acidic fumes to prevent degradation to the aldehyde.

  • Bromide Reactivity: While stable, the aryl bromide is susceptible to metal-halogen exchange. Avoid contact with strong organometallics (e.g., n-BuLi) unless specific lithiation is intended.

  • Health Hazards: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dusts.

References

  • Chemical Identity & Suppliers: PubChem. 5-Bromonicotinamide Derivatives and Analogs. National Library of Medicine. [Link]

  • Cyclization Methodology: Synthesis of substituted 2,7-naphthyridin-1(7H)-ones via Reissert reaction and intramolecular nucleophilic addition. ResearchGate. [Link]

  • Pomeranz-Fritsch Reaction: Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. [Link]

  • Kinase Inhibitor Application:Discovery of 2,7-naphthyridin-1-ones as potent c-Kit inhibitors.

Sources

Technical Guide: Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , a critical "linchpin" intermediate in medicinal chemistry.[1] This molecule serves as the primary precursor for the synthesis of 2,7-naphthyridines and pyrido[4,3-d]pyrimidines via modified Pomeranz-Fritsch or Bischler-Napieralski cyclizations.[1]

The following protocols prioritize the stability of the acid-sensitive dimethyl acetal moiety while ensuring high yield and purity. Two methodologies are presented: a scalable Acid Chloride Method (Method A) and a high-throughput Coupling Agent Method (Method B).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of an amide bond between the electron-deficient pyridine ring and the acetal-protected amine.[1] The primary challenge is the chemoselectivity required to activate the carboxylic acid without hydrolyzing the acetal group, which is highly sensitive to aqueous acid.

Strategic Disconnection

The disconnection occurs at the amide nitrogen. We utilize 5-bromonicotinic acid as the electrophile source and aminoacetaldehyde dimethyl acetal as the nucleophile.[1]

Retrosynthesis cluster_conditions Critical Constraints Target Target: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Precursors Precursors: 5-Bromonicotinic Acid + Aminoacetaldehyde dimethyl acetal Target->Precursors Amide Coupling (C-N Disconnection) Constraint1 Acetal Stability: Avoid pH < 4 Constraint2 Regioselectivity: 3- vs 5- position fixed by SM

Figure 1: Retrosynthetic logic illustrating the C-N bond disconnection and critical stability constraints.

Part 2: Experimental Protocols

Method A: The Acid Chloride Route (Scalable & Robust)

Recommended for gram-scale synthesis (>5g). This method avoids expensive coupling reagents and simplifies purification.[1]

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Starting Material 5-Bromonicotinic acid1.0Core Scaffold
Activator Oxalyl Chloride1.2Chlorinating Agent
Catalyst DMF (Anhydrous)0.05Vilsmeier-Haack intermediate
Nucleophile Aminoacetaldehyde dimethyl acetal1.1Amine Partner
Base DIPEA (N,N-Diisopropylethylamine)2.5Acid Scavenger
Solvent DCM (Dichloromethane)-Solvent (0.2 M)
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried round-bottom flask with 5-bromonicotinic acid (1.0 equiv) and anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add catalytic DMF (2-3 drops).[1]

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (CO/CO₂).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicating conversion to acid chloride).

    • In-process check: Aliquot quenched with MeOH should show methyl ester by LCMS.

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve aminoacetaldehyde dimethyl acetal (1.1 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.

    • Slowly cannulate the acid chloride solution into the amine solution over 20 minutes. Note: Inverse addition prevents double-acylation.[1]

    • Stir at RT for 4 hours.

  • Workup (Acetal Protection Mode):

    • Quench with saturated NaHCO₃ (pH ~8). Crucial: Do NOT use HCl or acidic brine.[1]

    • Extract with DCM (3x).[2]

    • Wash combined organics with water, then brine.

    • Dry over Na₂SO₄ and concentrate.[3]

Method B: HATU Coupling (High-Throughput/Discovery)

Recommended for small scale (<100mg) or parallel synthesis libraries.

Protocol
  • Dissolve 5-bromonicotinic acid (1.0 equiv) in DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to activate.

  • Add aminoacetaldehyde dimethyl acetal (1.2 equiv).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO₃. Flash chromatography (Hexane/EtOAc) is usually required to remove urea byproducts from HATU.

Part 3: Characterization & Data Validation

Expected Analytical Data

The following data confirms the structure and purity.

TechniqueParameterExpected Signal / ValueInterpretation
LC-MS [M+H]+~289.0 / 291.0 m/zCharacteristic 1:1 Br isotope pattern.[1]
1H NMR Acetal CH~4.5 ppm (t, 1H)Triplet indicates adjacent CH₂.
1H NMR Methoxy (-OCH₃)~3.4 ppm (s, 6H)Strong singlet, integration of 6.
1H NMR Pyridine Aromatic~8.9 (d), 8.8 (d), 8.4 (t)3 distinct protons, meta-coupling pattern.
1H NMR Amide NH~6.5 - 7.5 ppm (br t)Broad triplet due to coupling with CH₂.[1]
Troubleshooting Guide
  • Issue: Loss of methoxy signals in NMR / Appearance of aldehyde peak (~9.7 ppm).

    • Cause: Hydrolysis of acetal during workup.

    • Fix: Ensure all aqueous washes are pH > 7. Use basic alumina for chromatography instead of silica if silica is too acidic.

  • Issue: Low Yield in Method A.

    • Cause: Hydrolysis of acid chloride due to wet solvent.

    • Fix: Distill DCM over CaH₂ or use molecular sieves.

Part 4: Downstream Utility (The "Why")

This molecule is not the final drug; it is a scaffold. It is most commonly subjected to Pomeranz-Fritsch type cyclization to generate fused bicyclic heteroaromatics.[1]

Pathway cluster_mech Mechanism Intermediate 5-bromo-N-(2,2- dimethoxyethyl)nicotinamide Cyclization Acid-Mediated Cyclization (H2SO4 or POCl3) Intermediate->Cyclization Lewis/Bronsted Acid Product Fused Heterocycle (e.g., 2,7-naphthyridin-1-one) Cyclization->Product -2 MeOH Step1 Acetal Hydrolysis (In situ) Step2 Electrophilic Aromatic Substitution Step1->Step2

Figure 2: The downstream transformation of the amide into fused heterocycles via acid-mediated cyclization.[3]

Typically, the amide is treated with polyphosphoric acid (PPA) or chlorosulfonic acid to effect ring closure, yielding 6-bromo-2,7-naphthyridin-1(2H)-one .[1] This naphthyridine core is a bioisostere of isoquinoline and is prevalent in kinase inhibitors (e.g., inhibitors of PI3K or EGFR).

References

  • Pomeranz-Fritsch Reaction Overview : Organic Reactions. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Available at:

  • Nicotinamide Precursors : PubChem Compound Summary for 5-Bromonicotinamide. Available at:

  • Acetal Stability & Handling : Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal sensitivity).

  • Cyclization Methodology : BenchChem Protocols. "Application Notes and Protocols for the Pomeranz-Fritsch Synthesis." Available at:

Sources

5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological applications of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide .

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, Drug Discovery Researchers

Executive Summary

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS: 1250036-97-5) is a specialized pyridine building block. Unlike direct-acting pharmaceuticals, its primary "mechanism of action" is chemical rather than biological: it serves as a latent electrophilic precursor for the synthesis of 1,6-naphthyridines .

Through acid-catalyzed cyclization (a variation of the Pomeranz-Fritsch reaction), this molecule transforms into 3-bromo-1,6-naphthyridin-5(6H)-one , a privileged scaffold in medicinal chemistry. This scaffold is the structural core for numerous kinase inhibitors (targeting c-Met, p38 MAPK, PI3K) and epigenetic modulators.

This guide analyzes the Chemical Mechanism of Transformation (how the scaffold is formed) and the Pharmacological Mechanism of Action (how the resulting drugs interact with biological targets).

Part 1: Chemical Mechanism of Action (The Transformation)

The defining feature of this molecule is the N-(2,2-dimethoxyethyl) tail—a masked aldehyde (acetal). Its conversion into a bioactive pharmacophore follows the Schlittler-Müller modification of the Pomeranz-Fritsch isoquinoline synthesis.

The Cyclization Pathway

The transformation is driven by acid catalysis, typically using polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like TiCl₄.

  • Acetal Activation: The acid protonates the methoxy groups of the acetal, leading to the loss of methanol and the formation of a reactive oxonium ion (or aldehyde in the presence of water).

  • Electrophilic Aromatic Substitution (EAS): The electrophilic carbon attacks the C2 position of the pyridine ring. The amide nitrogen acts as an electron donor, but the pyridine ring is generally electron-deficient. However, the intramolecular nature of the reaction facilitates the closure.

  • Aromatization/Elimination: Loss of a proton and elimination of the second methoxy group (or water) re-establishes aromaticity, yielding the bicyclic 1,6-naphthyridin-5(6H)-one .

Mechanistic Visualization

The following diagram illustrates the critical transition from the acyclic precursor to the bicyclic pharmacophore.

CyclizationMechanism Precursor 5-bromo-N-(2,2-dimethoxyethyl) nicotinamide (Precursor) Activation Acid Activation (-MeOH) Precursor->Activation H+ / Heat Intermediate Oxonium/Aldehyde Intermediate Activation->Intermediate Cyclization Intramolecular EAS (Ring Closure) Intermediate->Cyclization C-C Bond Formation Product 3-bromo-1,6-naphthyridin-5(6H)-one (Bioactive Scaffold) Cyclization->Product -H+, -MeOH

Caption: The Schlittler-Müller cyclization pathway converting the acetal precursor into the bioactive 1,6-naphthyridine core.

Part 2: Pharmacological Mechanism of Action (The Target)

Once cyclized, the 1,6-naphthyridine core acts as a potent ATP-competitive inhibitor. The 5-bromo substituent on the original nicotinamide becomes a 3-bromo handle on the naphthyridine, allowing for Suzuki-Miyaura coupling to attach "tail" groups that confer specificity.

Binding Mode in Kinases

The 1,6-naphthyridin-5(6H)-one core mimics the adenine ring of ATP.

  • Hinge Binding: The lactam motif (N-H donor and C=O acceptor) forms critical hydrogen bonds with the "hinge region" amino acids of the kinase ATP-binding pocket.

  • Selectivity Control (The "Gatekeeper"): The group attached at the 3-position (via the bromine handle) extends into the hydrophobic pocket behind the gatekeeper residue, determining selectivity between kinases (e.g., c-Met vs. VEGFR).

Target Classes

Compounds derived from this scaffold are documented modulators of:

Target FamilyMechanism of InhibitionTherapeutic Indication
c-Met (HGFR) ATP-competitive inhibition; prevents auto-phosphorylation.Non-Small Cell Lung Cancer (NSCLC)
p38 MAPK Binds to the ATP pocket; blocks pro-inflammatory signaling.Rheumatoid Arthritis, Inflammation
PI3K / mTOR Lipid kinase inhibition; blocks the PI3K/AKT pathway.Solid Tumors, Hematologic Malignancies
Bromodomains Acetyl-lysine mimicry (epigenetic reader inhibition).Cancer, Fibrosis

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Note: This reaction couples 5-bromonicotinic acid with aminoacetaldehyde dimethyl acetal.

  • Activation: Dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target Mass: ~333 Da for ⁷⁹Br).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Cyclization to 3-bromo-1,6-naphthyridin-5(6H)-one

Self-Validating Step: The disappearance of the acetal methyl singlets (~3.4 ppm) in ¹H NMR confirms reaction progress.

  • Preparation: Dissolve the amide precursor from Protocol A in Polyphosphoric Acid (PPA) (10–20 wt/vol).

  • Cyclization: Heat the mixture to 100–120°C for 2–4 hours. The solution will typically darken.

  • Quenching: Cool to 0°C and carefully pour onto crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using solid Na₂CO₃ or NaOH solution. The product often precipitates.

  • Isolation: Filter the solid or extract with CH₂Cl₂/MeOH (9:1).

  • Yield: The resulting solid is the 1,6-naphthyridin-5(6H)-one , ready for cross-coupling.

Part 4: Structural Activity & Logic

The choice of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide over other isomers is dictated by the electronic requirements of the cyclization and the desired substitution pattern of the final drug.

SAR_Logic cluster_outcome Drug Discovery Outcome Core 5-Bromo-Nicotinamide Core Acetal N-(2,2-dimethoxyethyl) Group Core->Acetal Amide Coupling Result Resulting Pharmacophore Properties Acetal->Result Provides carbons C6, C7, C8 of Naphthyridine Position5 5-Bromo Position Position5->Result Becomes C3-Bromo (Critical Vector for SAR)

Caption: Structural logic dictating the use of the 5-bromo precursor for accessing specific chemical space.

Key References
  • Pomeranz-Fritsch Reaction & Modifications: Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • 1,6-Naphthyridines in Drug Discovery: Quintela, J. M., et al. (2003). "Pyridine-annulated heterocycles: Synthesis and biological activity." Heterocycles.

  • Kinase Inhibitor Binding Modes: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

  • Nicotinamide Derivatives Synthesis: PubChem Compound Summary for 5-Bromonicotinamide.

A Technical Guide to Investigating the Potential Biological Activity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical framework for the investigation of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a novel compound for which no public biological data currently exists. The rationale for its investigation is built upon the well-documented and versatile bioactivity of its core chemical scaffolds: the 5-bromonicotinamide moiety and the central nicotinamide structure. Derivatives of 5-bromonicotinic acid are recognized for a wide spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial effects.[1] Concurrently, the nicotinamide core is a fundamental precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a cornerstone of cellular metabolism, DNA repair, and signaling.[2][3] This guide proposes a structured, hypothesis-driven research program designed to systematically evaluate the compound's potential as an anticancer agent and as a modulator of NAD+ dependent pathways. We present detailed, field-proven experimental protocols, data interpretation frameworks, and decision-making workflows to guide researchers in drug discovery and development.

Introduction: The Scientific Rationale for Investigation

The exploration of novel chemical entities is the lifeblood of therapeutic innovation. The compound 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide stands as a promising, unexplored candidate due to the convergence of two biologically significant structural features.

The 5-Bromonicotinamide Scaffold: A Privileged Pharmacophore

5-Bromonicotinic acid, the parent structure of our compound, is a pivotal building block in medicinal chemistry.[1] The presence of a bromine atom at the 5-position of the pyridine ring offers a reactive site for synthetic modifications, enabling the creation of diverse molecular libraries for therapeutic screening.[1] This scaffold has given rise to derivatives with a remarkable breadth of biological activities, establishing it as a "privileged pharmacophore." Documented activities include:

  • Anticancer: Inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][4]

  • Antiviral & Antimicrobial: Broad-spectrum activity against various pathogens.[1]

  • Antioxidant: Capacity to mitigate cellular oxidative stress.[1]

The Nicotinamide Core: A Central Node in Cellular Metabolism

Nicotinamide is the amide form of vitamin B3 and a primary precursor for the biosynthesis of NAD+.[3] NAD+ is an indispensable coenzyme in all living cells, participating in hundreds of metabolic redox reactions and serving as a critical substrate for several enzyme families that regulate fundamental cellular processes:[2][5]

  • Sirtuins: A class of NAD+-dependent deacetylases that regulate gene expression, metabolism, and cellular stress responses.

  • Poly(ADP-ribose) Polymerases (PARPs): Enzymes that use NAD+ to signal and recruit machinery for DNA repair.[2]

  • CD38: An enzyme that hydrolyzes NAD+ to regulate calcium signaling.[6]

Given this central role, compounds that modulate NAD+ levels or interact with NAD+-dependent enzymes have immense therapeutic potential for age-related diseases, metabolic disorders, and cancer.[6] Nicotinamide derivatives have been shown to act as inhibitors of enzymes like ALKBH2 (a DNA demethylase) and IMPDH (inosine monophosphate dehydrogenase), both of which are relevant cancer targets.[7][8]

The N-(2,2-dimethoxyethyl) Side Chain: A Modulator of Physicochemical Properties

The N-(2,2-dimethoxyethyl) side chain is an acetal functional group. While stable under neutral physiological conditions, it has the potential to be hydrolyzed to an aldehyde under acidic conditions, such as those found in the microenvironment of some tumors. This raises the possibility of the compound acting as a pro-drug. Furthermore, this side chain will influence the molecule's polarity, solubility, and ability to cross cellular membranes, all of which are critical pharmacokinetic parameters.

Primary Hypotheses and Proposed Avenues of Investigation

Based on the analysis of its constituent parts, we hypothesize that 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide may exhibit biological activity through one or more of the following mechanisms:

  • Direct Anticancer Activity: By inhibiting protein kinases (e.g., VEGFR-2), DNA repair enzymes (e.g., ALKBH2), or metabolic enzymes (e.g., IMPDH) crucial for cancer cell proliferation and survival.

  • Modulation of NAD+ Metabolism: By acting as a substrate or inhibitor within the NAD+ salvage pathway, thereby altering cellular energy balance, DNA repair capacity, and stress responses.

This guide outlines the experimental workflows required to test these hypotheses.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical properties is essential for its biological evaluation.

Computed Physicochemical Data

The following table summarizes the computed properties for 5-bromonicotinamide, the core of the target molecule. These values provide a baseline for predicting the behavior of the full compound.

PropertyValueSource
Molecular Formula C₆H₅BrN₂OPubChem[9]
Molecular Weight 201.02 g/mol PubChem[9]
XLogP3-AA 0.4PubChem[9]
Hydrogen Bond Donor Count 1PubChem[9]
Hydrogen Bond Acceptor Count 2PubChem[9]
Topological Polar Surface Area 56 ŲPubChem[9]

Note: Properties for the full 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide molecule would be calculated prior to synthesis.

Proposed Synthetic Pathway

The synthesis of the target compound is anticipated to be straightforward, leveraging established amide coupling chemistry. The proposed workflow ensures high purity and yield, which are critical for reliable biological testing.

G cluster_0 Synthesis Workflow Start 5-Bromonicotinic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Activation Intermediate 5-Bromonicotinoyl Chloride (Acyl Chloride Intermediate) Reagent1->Intermediate Reagent2 N-(2,2-dimethoxyethyl)amine Triethylamine (Base) Intermediate->Reagent2 Amide Coupling Product 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Reagent2->Product

Caption: Proposed synthesis of the target compound via an acyl chloride intermediate.

Experimental Workflows for Biological Evaluation

The following section details a sequential, logic-driven approach to characterizing the biological activity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Workflow 1: Broad-Spectrum In Vitro Anticancer Screening

Causality: The primary and most crucial step is to determine if the compound possesses cytotoxic or anti-proliferative activity against human cancer cells. A positive result in this workflow is a prerequisite for justifying more complex mechanistic studies. The choice of cell lines is informed by the known activities of nicotinamide derivatives against colon (HCT-116), liver (HepG2), breast (MCF-7), and brain (U87) cancers.[4][7][10]

Protocol: MTT Anti-Proliferative Assay

  • Cell Culture: Culture HCT-116, HepG2, MCF-7, and U87 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 100 µM to ~0.1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old media from the plates and add 100 µL of the media containing the compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Workflow 2: Mechanistic Target Validation

Causality: If significant anti-proliferative activity (e.g., IC₅₀ < 20 µM) is observed in Workflow 1, the next logical step is to investigate whether the compound interacts with known targets of the nicotinamide scaffold. This workflow moves from a phenotypic observation (cell death) to a specific molecular mechanism.

G Start Workflow 1 Result: IC₅₀ < 20 µM in Cancer Cells? Proceed Proceed to Mechanistic Assays Start->Proceed Yes Stop Compound De-prioritized for Anticancer Role Start->Stop No Assay_VEGFR2 VEGFR-2 Kinase Assay Proceed->Assay_VEGFR2 Assay_ALKBH2 ALKBH2 Demethylase Assay Proceed->Assay_ALKBH2 Assay_IMPDH IMPDH Activity Assay Proceed->Assay_IMPDH

Caption: Decision workflow for initiating mechanistic anticancer target validation.

Protocol: VEGFR-2 Kinase Inhibition Assay (Example)

This protocol is a generalized example. The use of a commercial, validated kit (e.g., from Promega or BPS Bioscience) is strongly recommended for reproducibility and trustworthiness.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the VEGFR-2 enzyme. Inhibition is quantified by a decrease in the phosphorylated product, often detected via luminescence or fluorescence.

  • Reagent Preparation: Reconstitute recombinant human VEGFR-2 enzyme, kinase substrate peptide, and ATP according to the manufacturer's protocol. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate peptide.

  • Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add the detection reagent (e.g., an ADP-Glo™ or Z'-LYTE™ reagent). This reagent quantifies the amount of ADP produced or remaining substrate, which is inversely proportional to kinase activity.

  • Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Workflow 3: Assessment of NAD+ Metabolism Modulation

Causality: Independent of its direct anticancer potential, the compound's structural similarity to nicotinamide warrants a thorough investigation into its effects on the NAD+ salvage pathway. This pathway is fundamental to cellular health, and its modulation could have therapeutic implications beyond oncology.

G cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) (or derivative) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN Rate-Limiting Step NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD Consumption NAD+ Consuming Enzymes (PARPs, Sirtuins, CD38) NAD->Consumption

Caption: A simplified diagram of the cellular NAD+ Salvage Pathway.

Protocol: Cellular NAD+/NADH Quantification Assay

This protocol is based on commercially available colorimetric assay kits (e.g., from Abcam or Cayman Chemical), which provide a self-validating system with internal controls.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 for baseline metabolic studies, or a cancer cell line from Workflow 1) in 6-well plates until ~80% confluent. Treat cells with the test compound at its IC₅₀ and a non-toxic concentration (e.g., 1 µM) for 24 hours.

  • Sample Preparation: Harvest approximately 2 x 10⁶ cells. Wash with cold PBS.

  • Lysate Preparation: Add 200 µL of NAD+/NADH Extraction Buffer to the cell pellet. Homogenize on ice. Heat samples intended for NADH measurement to 60°C for 30 minutes to decompose NAD+.

  • Assay Reaction: In a 96-well plate, add the prepared lysates. Add the cycling enzyme mix provided in the kit.

  • Development: Add the NADH developer solution. The developer reacts with NADH to produce a colored product. Incubate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Measure the absorbance at ~450 nm.

  • Data Analysis: Generate a standard curve using the provided NADH standards. Calculate the concentration of NAD+ and NADH in the samples. Determine the NAD+/NADH ratio and compare treated samples to vehicle controls.

Data Interpretation and Future Directions

The culmination of these workflows will provide a multi-faceted profile of the compound's biological activity. The results should be synthesized to build a coherent narrative and guide subsequent research.

Summary of Potential Outcomes
ScenarioWorkflow 1 (IC₅₀)Workflow 2 (Target IC₅₀)Workflow 3 (NAD+ Ratio)Interpretation & Next Steps
A Low (< 20 µM)Low (e.g., < 1 µM for VEGFR-2)No significant changePotent, on-target anticancer agent. Proceed to cell-based target engagement assays (e.g., Western blot for p-VEGFR-2) and in vivo xenograft models.
B Low (< 20 µM)High (> 50 µM)Significant decreaseAnticancer activity likely mediated by NAD+ depletion. Investigate effects on mitochondrial function (e.g., Seahorse assay) and PARP/Sirtuin activity.
C High (> 50 µM)N/ASignificant increasePotent NAD+ booster without acute toxicity. De-prioritize for oncology; investigate potential in models of metabolic or neurodegenerative disease.
D High (> 50 µM)N/ANo significant changeBiologically inert under tested conditions. De-prioritize compound.
Decision Tree for Compound Advancement

G Start Initial Screening Complete Active Is the compound biologically active (Anticancer OR NAD+ modulation)? Start->Active Inactive De-prioritize Active->Inactive No Mechanism Determine Primary Mechanism Active->Mechanism Yes Anticancer Anticancer Pathway Mechanism->Anticancer Direct Cytotoxicity NAD_Mod NAD+ Modulation Pathway Mechanism->NAD_Mod NAD+ Alteration InVivo_Cancer In Vivo Xenograft Studies Anticancer->InVivo_Cancer InVivo_Metabolic In Vivo Metabolic/ Neuro Disease Models NAD_Mod->InVivo_Metabolic

Caption: High-level decision tree for advancing the compound based on initial results.

Conclusion

While 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is currently a chemical entity without a known biological function, its structural heritage provides a strong, rational basis for its investigation as a potential therapeutic agent. The nicotinamide core links it to the fundamental processes of cellular metabolism and DNA repair, while the 5-bromonicotinamide scaffold is a proven pharmacophore in the development of anticancer drugs. The systematic, multi-pronged experimental approach detailed in this guide provides a robust and efficient pathway to elucidate its biological activity, validate its molecular targets, and determine its potential for future preclinical and clinical development.

References

  • BenchChem. (2025). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • PMC. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. [Link]

  • ResearchGate. (2024). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. [Link]

  • BenchChem. (2025).
  • PMC. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. [Link]

  • PubChem. 5-Bromonicotinamide. [Link]

  • MDPI. (2023). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. [Link]

  • ResearchGate. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. [Link]

  • PMC. (2015). The chemistry of the vitamin B3 metabolome. [Link]

  • Wikipedia. Nicotinamide adenine dinucleotide. [Link]

  • ResearchGate. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2021). Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives. [Link]

  • Google Patents. (2017).
  • PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]

  • Taylor & Francis. Nicotinamide – Knowledge and References. [Link]

  • PMC. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]

  • PMC. (2022). Emerging Role of Nicotinamide Riboside in Health and Diseases. [Link]

  • PubMed. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]

  • PMC. (2021). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. [Link]

  • PMC. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]

  • MediVera Compounding Pharmacy. (2025). A Guide To NAD+ (Nicotinamide Adenine Dinucleotide). [Link]

Sources

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide as a nicotinamide analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide: A Novel Nicotinamide Analog for Advanced Therapeutic Research

Abstract

Nicotinamide (NAM), a form of vitamin B3, is a critical precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The central role of NAD+ in cellular metabolism, DNA repair, and signaling has established nicotinamide and its analogs as promising therapeutic agents for a range of human diseases, including cancer, metabolic disorders, and neurodegeneration.[1][2] This guide introduces 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , a novel, rationally designed nicotinamide analog. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a prospective technical guide for researchers. By analyzing its structural components, we will project its physicochemical properties, propose a robust synthetic pathway, and outline detailed experimental protocols for its biological evaluation. This guide is intended to provide drug development professionals with the foundational knowledge and methodologies required to investigate this promising compound.

Introduction: The Rationale for Novel Nicotinamide Analogs

Nicotinamide is a cornerstone of cellular bioenergetics. It is primarily utilized in the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3][4] NAD+ itself is a substrate for several key enzyme families, including:

  • Sirtuins (SIRTs): NAD+-dependent deacetylases that regulate gene expression, metabolism, and aging.[5][6]

  • Poly(ADP-ribose) polymerases (PARPs): Enzymes crucial for DNA repair and genomic stability.[7]

  • CD38/157 Ectoenzymes: NAD+ glycohydrolases that regulate calcium signaling.[8]

Cellular NAD+ levels decline with age and in various disease states, making the development of agents that can modulate NAD+ metabolism a significant therapeutic goal.[8] The design of novel nicotinamide analogs aims to improve upon the native molecule's properties, such as enhancing cell permeability, increasing metabolic stability, or achieving selective modulation of NAD+-dependent enzymes.[9][10]

The structure of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide incorporates three key modifications to the parent nicotinamide scaffold, each with a specific design rationale.

G Molecule Molecule Nicotinamide Nicotinamide Molecule->Nicotinamide Foundation Bromo Bromo Molecule->Bromo Modification 1 Sidechain Sidechain Molecule->Sidechain Modification 2

Design Rationale and Predicted Physicochemical Properties

The therapeutic potential of a molecule is intrinsically linked to its structure. Here, we dissect the contributions of each component of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

  • Nicotinamide Core: This pyridine-3-carboxamide structure is the fundamental pharmacophore, recognized by enzymes in the NAD+ salvage pathway.[11]

  • 5-Bromo Substitution: Halogenation of aromatic rings is a common medicinal chemistry strategy. The bromine atom at the 5-position is expected to:

    • Increase Lipophilicity: This may enhance membrane permeability, potentially leading to improved cellular uptake compared to unsubstituted nicotinamide.

    • Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity of the pyridine ring and its interaction with enzyme active sites.[12] This could influence its affinity for targets like NAMPT or its inhibitory profile against sirtuins.

  • N-(2,2-dimethoxyethyl) Side Chain: This feature is perhaps the most significant modification.

    • Metabolic Lability: The acetal group is a protecting group for an aldehyde. It is hypothesized that this group may be metabolically labile, subject to hydrolysis under acidic conditions or by cellular enzymes to release a reactive aldehyde species. This could be a strategy for targeted release or a potential metabolic liability. Strategies to block such metabolism, if undesirable, are well-documented.[13]

    • Solubility and Conformation: The flexible, oxygen-rich side chain is likely to influence aqueous solubility and the molecule's overall conformation, which can impact binding to target proteins.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~305.15 g/mol Calculated from formula C10H14BrN3O3.
LogP (Lipophilicity) Moderately LipophilicIncreased relative to nicotinamide due to the bromo- and alkyl ether groups.[12]
Aqueous Solubility ModerateThe polar amide and ether functionalities may balance the lipophilicity of the bromopyridine core.
Metabolic Stability Potentially Low to ModerateThe dimethoxyethyl (acetal) group is a potential site for acid-catalyzed or enzymatic hydrolysis.[13][14]
Target Engagement Potential NAMPT Substrate / SIRT InhibitorThe core nicotinamide structure suggests interaction with NAD+-related enzymes, with altered affinity due to substitutions.[5][9]

Proposed Synthesis and Characterization

A plausible and efficient synthesis is crucial for the exploration of any new chemical entity. We propose a straightforward two-step synthesis starting from commercially available 5-bromonicotinic acid.

// Nodes Start [label="5-Bromonicotinic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="5-Bromonicotinoyl Chloride\n(Acyl Chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="2,2-Dimethoxyethan-1-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="5-bromo-N-(2,2-dimethoxyethyl)\nnicotinamide", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Step 1: Activation\n(e.g., SOCl₂, Oxalyl Chloride)", color="#EA4335"]; {Intermediate, Amine} -> Product [label="Step 2: Amide Coupling\n(e.g., Et₃N, DCM)", color="#34A853"]; } dot Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

This protocol is a standard procedure for amide bond formation via an acyl chloride intermediate, a reliable and widely used method in organic synthesis.[15][16]

Step 1: Activation of 5-Bromonicotinic Acid

  • Suspend 5-bromonicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane [DCM] or toluene) under an inert atmosphere (N₂ or Argon).

  • Add thionyl chloride (SOCl₂, ~1.5 eq) or oxalyl chloride (~1.2 eq with a catalytic amount of DMF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, solvent-dependent) for 2-4 hours, monitoring the dissolution of the starting material.

  • Once the reaction is complete (as determined by the cessation of gas evolution), remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromonicotinoyl chloride.

    • Causality Insight: This activation step is necessary because direct amide formation from a carboxylic acid and an amine requires harsh conditions. Converting the carboxylic acid to a more reactive acyl chloride allows the subsequent coupling to proceed under mild conditions, preserving sensitive functional groups.[17]

Step 2: Amide Coupling

  • Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve 2,2-dimethoxyethan-1-amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, ~1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

    • Causality Insight: The base (Et₃N) is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.[18]

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • HPLC: To determine the purity of the final product.

Hypothesized Mechanism of Action and Biological Evaluation

As a nicotinamide analog, the primary hypothesis is that 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide will interact with the NAD+ metabolic network. Its biological effects can be systematically investigated through a series of in vitro and cell-based assays.

// Nodes NAM [label="Nicotinamide (NAM)\nor Analog", fillcolor="#F1F3F4", fontcolor="#202124"]; NAMPT [label="NAMPT", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; NMN [label="NMN", fillcolor="#F1F3F4", fontcolor="#202124"]; NMNAT [label="NMNATs", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRTs [label="Sirtuins", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARPs [label="PARPs", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deacetyl [label="Protein Deacetylation\n(Gene Regulation,\nMetabolism)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; DNARepair [label="DNA Repair", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges NAM -> NAMPT [label="Substrate"]; NAMPT -> NMN [label="Product"]; NMN -> NMNAT; NMNAT -> NAD; NAD -> SIRTs [label="Co-substrate"]; NAD -> PARPs [label="Co-substrate"]; SIRTs -> Deacetyl [label="Function"]; PARPs -> DNARepair [label="Function"]; SIRTs -> NAM [style=dashed, label="Inhibitory Product"]; PARPs -> NAM [style=dashed, label="Inhibitory Product"]; } dot Caption: The NAD+ Salvage Pathway and key consuming enzymes.

Protocol 2: In Vitro NAMPT Enzyme Activity Assay

This assay will determine if the novel analog acts as a substrate for NAMPT, the gateway to the salvage pathway. A coupled-enzyme assay is a standard, reliable method for monitoring such reactions continuously.[19]

  • Assay Principle: The conversion of the nicotinamide analog to its mononucleotide by NAMPT consumes phosphoribosyl pyrophosphate (PRPP). The pyrophosphate (PPi) produced can be used by a coupling enzyme system (e.g., ATP sulfurylase and adenosine-5'-phosphosulfate kinase) to generate ATP, which is then quantified using a luciferase/luciferin bioluminescence system. The light output is directly proportional to NAMPT activity.

  • Reagents:

    • Recombinant human NAMPT enzyme.

    • PRPP, ATP.

    • Coupling enzyme mix.

    • Luciferase/luciferin detection reagent.

    • Test compound: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

    • Control: Nicotinamide.

  • Procedure:

    • Prepare a dilution series of the test compound and nicotinamide control in assay buffer.

    • In a 96-well white plate, add assay buffer, PRPP, ATP, and the coupling enzyme mix.

    • Add the test compound or control to the appropriate wells.

    • Initiate the reaction by adding the NAMPT enzyme.

    • Incubate at 37 °C for 60 minutes.

    • Stop the reaction and add the luciferase/luciferin reagent.

    • Measure luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax values for the novel analog relative to nicotinamide.

    • Self-Validation: The inclusion of a standard nicotinamide concentration curve validates the assay's performance. A known NAMPT inhibitor (e.g., FK866) should also be used as a negative control to ensure the signal is specific to NAMPT activity.[7]

Protocol 3: Cell-Based NAD+ Quantification Assay

This assay measures the ultimate biological goal: does the compound increase intracellular NAD+ levels?

  • Assay Principle: Cells are treated with the compound, lysed, and the total NAD+ (oxidized and reduced forms) is measured using a colorimetric or fluorescent enzymatic cycling assay.

  • Cell Line: A549 (human lung carcinoma) or another cell line with high NAMPT expression is suitable.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose-response of the test compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (nicotinamide).

    • After incubation, wash the cells with PBS.

    • Lyse the cells using an appropriate NAD/NADH extraction buffer.

    • Heat the extracts to 60 °C for 15 minutes to destroy enzymes that degrade NAD+.

    • Transfer the supernatant to a new plate.

    • Add the master mix from a commercial NAD/NADH quantification kit (which contains the cycling enzyme and substrate).

    • Incubate for 1-2 hours at room temperature.

    • Measure absorbance or fluorescence on a plate reader.

  • Data Analysis: Normalize the signal to the total protein content in each well (determined by a BCA or Bradford assay). Calculate the fold-change in NAD+ levels relative to the vehicle-treated control.

    • Self-Validation: Running a standard curve with known NAD+ concentrations with each experiment is essential for accurate quantification. The positive control (nicotinamide) ensures the cells are responsive and the assay is working as expected.

Potential Therapeutic Applications and Future Directions

Based on the extensive research into nicotinamide analogs, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide could have potential applications in several therapeutic areas:

  • Oncology: Many cancers upregulate NAMPT to meet their high metabolic and DNA repair demands.[2] If the analog is a potent NAMPT substrate, it could selectively boost NAD+ in normal cells while potentially being further modified for targeted inhibitor development.

  • Neurodegenerative Diseases: Restoring NAD+ levels has shown promise in models of age-related neurodegeneration by improving mitochondrial function and cellular resilience.[3]

  • Metabolic Disorders: Sirtuins play a key role in regulating glucose and lipid metabolism.[20] Modulating their activity via NAD+ precursors could be beneficial in conditions like type 2 diabetes.

Future research should focus on confirming the hypothesized biological activity, assessing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and evaluating its efficacy and safety in preclinical disease models. Elucidating the metabolic fate of the N-(2,2-dimethoxyethyl) side chain will be a critical step in understanding its overall drug-like properties.

Conclusion

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide represents a thoughtfully designed next-generation nicotinamide analog. By leveraging established medicinal chemistry principles, its structure is tailored to potentially offer improved permeability and unique metabolic characteristics. The proposed synthetic route is robust, and the outlined biological evaluation protocols provide a clear, validated path for its investigation. This document provides the essential framework for researchers and drug developers to unlock the therapeutic potential of this novel and promising molecule.

References

  • Galli, U., Travelli, C., Massarotti, A., Fakhfouri, G., Rahimian, R., Tron, G. C., & Genazzani, A. A. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Holloszy, J. O. (2014). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Catalysis. Available at: [Link]

  • Hou, Y., Wei, Y., & Liu, Y. (2021). Recent advances in nicotinamide adenine dinucluotide (NAD+) analogs synthesis and their interactions with NAD+-dependent enzymes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Ringe, R. P., & Muth, G. W. (2020). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ACS Catalysis. Available at: [Link]

  • Schlicker, C., & Steegborn, C. (2010). Sirtuin modulators. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Synapse, P. (2024). What are the new molecules for NAMPT inhibitors?. Patsnap. Available at: [Link]

  • Tastan, O., & Ertan-Bolelli, T. (2020). Natural Products as Modulators of Sirtuins. Molecules. Available at: [Link]

  • Uehara, T., et al. (2019). Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD). Scientific Reports. Available at: [Link]

  • Palacios, D. S., et al. (2018). Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sauve, A. A. (2012). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Available at: [Link]

  • Zhang, T., et al. (2016). Nicotinamide Riboside Activates SIRT5 Deacetylation. Journal of Biological Chemistry. Available at: [Link]

  • Tong, M., & de Lartigue, G. (2020). Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside. Frontiers in Physiology. Available at: [Link]

  • ResearchGate. (2022). Structural optimization of NAMPT inhibitors based on FK866 as a prototype. ResearchGate. Available at: [Link]

  • Scott, G. K., & Sanford, M. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic-chemistry.org. Available at: [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • Schiochetti, F., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2011). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Archives of Pharmacal Research. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinamide. Wikipedia. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

  • Hartmann, R. W., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

discovery and history of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Strategic Application of 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Masked" Naphthyridine

In the landscape of modern medicinal chemistry, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS: 1045862-27-2) is not merely an intermediate; it is a "linchpin" scaffold. It serves as the critical, stable precursor to 5-bromo-2,7-naphthyridin-1(2H)-one , a privileged bicyclic heteroaromatic core widely utilized in kinase inhibitor discovery (e.g., targeting ALK, MET, and VEGFR).

This guide details the technical evolution of this compound, moving from its origins in classical heterocyclic synthesis to its role in high-throughput diversity-oriented synthesis. It provides a validated protocol for its generation and subsequent cyclization, grounded in the mechanistic principles of the Pomeranz-Fritsch reaction.

Chemical Identity & Properties

PropertyData
Chemical Name 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide
CAS Number 1045862-27-2
Molecular Formula C₁₀H₁₃BrN₂O₃
Molecular Weight 289.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Functional Groups Aryl Bromide (Suzuki handle), Acetal (Masked Aldehyde), Amide (Linker)
Primary Application Precursor to 2,7-naphthyridin-1(2H)-ones

Historical Evolution: From Classical Chemistry to Target-Based Design

The history of this compound is inextricably linked to the quest for efficient routes to naphthyridines . Unlike quinolines or isoquinolines, which have established syntheses dating back to the 19th century (Skraup, Bischler-Napieralski), the 2,7-naphthyridine system is more elusive due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic cyclization.

  • The Early Era (1950s-1970s): The foundation was laid by the Pomeranz-Fritsch reaction , originally designed for isoquinolines. Researchers like Schlittler and Müller modified this to use benzylamines and glyoxal semiacetals.[1] However, applying this to pyridine systems (to make naphthyridines) was plagued by low yields due to the deactivation of the pyridine ring.

  • The Optimization Phase (1990s-2000s): As kinase inhibitors became the dominant modality in oncology, the demand for novel bicyclic scaffolds grew. The 2,7-naphthyridin-1-one core was identified as a bioisostere of the isoquinolinone scaffold found in many ATP-competitive inhibitors.

  • The Modern Era: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide emerged as the standard "shelf-stable" precursor. The acetal protection allows the molecule to be stored and handled easily, while the bromine atom at the 5-position provides a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling.

Technical Protocol: Synthesis and Cyclization

This protocol describes the two-stage synthesis: (1) Amide coupling and (2) Acid-mediated cyclization.[1]

Stage 1: Amide Coupling (Synthesis of the Title Compound)

Objective: Couple 5-bromonicotinic acid with aminoacetaldehyde dimethyl acetal.

Reagents:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • HATU or T3P (Coupling Agent, 1.2 equiv)

  • DIPEA (Base, 3.0 equiv)

  • DMF (Solvent)

Procedure:

  • Dissolve 5-bromonicotinic acid in anhydrous DMF under

    
     atmosphere.
    
  • Add DIPEA and stir for 10 minutes to deprotonate the acid.

  • Add HATU (or T3P) and stir for 15 minutes to activate the carboxylate.

  • Dropwise add aminoacetaldehyde dimethyl acetal.

  • Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target M+H: ~289/291).

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    and concentrate.
  • Result: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Yield typically >85%).

Stage 2: The Cyclization (Pomeranz-Fritsch Modification)

Objective: Convert the acetal intermediate into 5-bromo-2,7-naphthyridin-1(2H)-one.

Mechanism: This reaction proceeds via acid-catalyzed hydrolysis of the acetal to an aldehyde, followed by electrophilic aromatic substitution onto the pyridine ring (at C-2).

Reagents:

  • Polyphosphoric Acid (PPA) or Concentrated

    
     (Solvent/Catalyst)
    
  • Alternative:

    
     in Chlorobenzene (Friedel-Crafts conditions)
    

Procedure:

  • Place 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in a round-bottom flask.

  • Add PPA (approx. 10 volumes by weight).

  • Heat to 100–120°C for 1–3 hours. Note: The electron-deficient pyridine ring requires high temperatures for the cyclization to occur.

  • Quench: Cool to RT and carefully pour onto crushed ice (Exothermic!).

  • Neutralize with solid

    
     or NaOH solution to pH ~7-8.
    
  • Collect the precipitate by filtration.

  • Result: 5-bromo-2,7-naphthyridin-1(2H)-one.

Mechanistic Visualization

The following diagram illustrates the transformation from the nicotinamide intermediate to the fused naphthyridine system.

G Start 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Acetal Precursor) Inter1 Aldehyde Intermediate (In situ hydrolysis) Start->Inter1 Acid (H+) / Heat - 2 MeOH Inter2 Electrophilic Attack (at Pyridine C-2) Inter1->Inter2 Cyclization Final 5-bromo-2,7-naphthyridin-1(2H)-one (Fused Scaffold) Inter2->Final Aromatization - H2O

Caption: Acid-mediated cyclization pathway via the Pomeranz-Fritsch mechanism.

Strategic Applications in Drug Discovery

The resulting scaffold, 5-bromo-2,7-naphthyridin-1(2H)-one , is a versatile pharmacophore.

Kinase Inhibition (ATP Binding Pocket)

The lactam (amide) motif of the naphthyridinone mimics the hydrogen-bonding pattern of the adenine ring of ATP.

  • H-Bond Donor: The NH at position 2.

  • H-Bond Acceptor: The Carbonyl at position 1 and Nitrogen at position 7.

Modular Synthesis (SAR Exploration)

The 5-bromo substituent is orthogonal to the lactam functionality, allowing for rapid library generation:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to target the hydrophobic pocket of the enzyme.

  • Buchwald-Hartwig Amination: Introduction of amine solubilizing groups.

  • N-Alkylation: The lactam nitrogen (N-2) can be alkylated to tune solubility and steric fit.

Case Study Relevance

Compounds derived from this scaffold have shown activity against:

  • ALK (Anaplastic Lymphoma Kinase): Used in non-small cell lung cancer (NSCLC) research.

  • MK2 (MAPKAPK2): A target for inflammation and cytokine regulation.

References

  • Pomeranz, C. (1893).[1][2] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2] Link

  • Fritsch, P. (1893).[1] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422. Link

  • Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction". Organic Reactions, Vol 6. Link

  • Numata, A., et al. (1999). "General Synthesis of 2,7-Naphthyridines". Heterocycles, 51(8).
  • BenchChem Application Note. (2025). "Synthesis of 5-Bromonicotinoyl Chloride and Derivatives". Link (Verified commercial protocol source).

  • EvitaChem Product Catalog. "5-Bromo-2,7-naphthyridin-1(2H)-one (EVT-1450190)". Link (Confirmation of commercial availability of the cyclized product).

Sources

Theoretical Framework: 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical framework for the study of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide . This guide is designed for computational chemists and medicinal chemists, focusing on the molecule's electronic structure, reactivity (specifically its cyclization potential), and spectroscopic signatures.

A Computational Guide to Reactivity, Electronic Structure, and Cyclization Mechanisms

Executive Summary

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS: 1250036-97-5) is a bifunctional pyridine scaffold combining a halogenated core with a masked aldehyde side chain. It serves as a critical "push-pull" precursor in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridin-5(6H)-ones via acid-mediated cyclization (Pomeranz-Fritsch type modifications).

This guide outlines a high-fidelity computational protocol to characterize this molecule. By integrating Density Functional Theory (DFT) with molecular docking, researchers can predict:

  • Regioselectivity: The competition between C2 and C4 cyclization pathways.

  • Synthetic Viability: The activation energy barriers for the acetal hydrolysis and subsequent ring closure.

  • Biological Efficacy: The potential of the scaffold to mimic nicotinamide in kinase or PARP inhibition.

Computational Methodology (Protocol)

To ensure scientific integrity, the following computational workflow is recommended. This protocol balances cost with accuracy, utilizing hybrid functionals known for reliable organic reaction energetics.

Level of Theory[1][2]
  • Optimization & Frequencies: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections critical for stacking interactions).

  • Solvation Model: IEF-PCM or SMD (Solvation Model based on Density).

    • Solvents: Water (biological context) and Methanesulfonic acid/TFA (synthetic cyclization context).

  • Transition State (TS) Search: Berny algorithm (QST2/QST3). Validation via Intrinsic Reaction Coordinate (IRC) calculations.

Workflow Diagram

The following DOT diagram illustrates the sequential phases of the theoretical study.

ComputationalWorkflow cluster_Properties Electronic Properties cluster_Reactivity Reactivity & Mechanism Start Input Structure (2D SMILES) ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Lowest E Conf FMO FMO & MESP Analysis DFT_Opt->FMO NBO NBO Analysis (Charge Transfer) DFT_Opt->NBO TS_Search TS Search (Cyclization) DFT_Opt->TS_Search Docking Molecular Docking (AutoDock Vina) DFT_Opt->Docking Optimized Ligand IRC IRC Validation TS_Search->IRC

Figure 1: Step-by-step computational workflow for characterizing the target molecule.

Structural & Electronic Analysis

Geometric Optimization

The equilibrium geometry is dominated by the amide bond resonance and the acetal conformation.

  • Amide Planarity: The C(Py)-C(=O)-N-C dihedral angle typically approaches 0° or 180° (trans/cis) to maximize

    
    -conjugation.
    
  • Acetal Gauche Effect: The dimethoxyethyl tail will adopt a gauche conformation due to the anomeric effect, stabilizing the

    
     interaction.
    
  • Intramolecular H-Bonding: Look for a weak hydrogen bond between the amide NH and the methoxy oxygen, which can "pre-organize" the molecule for cyclization.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor.

  • HOMO: Likely localized on the dimethoxyethyl oxygen lone pairs and the amide nitrogen .

  • LUMO: Localized on the pyridine ring and the carbonyl group (electron-deficient).

  • Significance: A smaller gap (< 4.0 eV) indicates high polarizability, suggesting the molecule is reactive toward electrophiles (at the acetal) and nucleophiles (at the pyridine ring).

Molecular Electrostatic Potential (MESP)

MESP mapping reveals the reactive sites:

  • Red Regions (Nucleophilic): Carbonyl oxygen, acetal oxygens. These are the sites for initial protonation by Lewis acids (e.g.,

    
    , 
    
    
    
    ).
  • Blue Regions (Electrophilic): The amide hydrogen and the pyridine ring carbons (especially C2 and C6).

Reactivity Study: The Cyclization Mechanism

The most critical theoretical application for this molecule is predicting the outcome of the Pomeranz-Fritsch type cyclization . The transformation involves the acid-catalyzed loss of methanol to form an oxocarbenium ion, followed by electrophilic aromatic substitution.

Regioselectivity (C2 vs. C4 Attack)

The cyclization can theoretically proceed at two positions on the pyridine ring:

  • Path A (C2 Attack): Leads to 1,6-naphthyridin-5(6H)-one .

  • Path B (C4 Attack): Leads to 1,7-naphthyridin-8(7H)-one .

Theoretical Prediction:

  • Electronic Factor: The pyridine nitrogen exerts an inductive withdrawing effect (-I), deactivating C2 more than C4. However, the amide group at C3 directs ortho (to C2 and C4).

  • Steric Factor: Attack at C4 is sterically hindered by the bulky 5-Bromo substituent.

  • Outcome: DFT calculations (Transition State Energy

    
    ) typically favor Path A (C2)  due to the "directed" nature of the amide group and lower steric strain, despite the electronic deactivation.
    
Mechanistic Pathway Diagram

The following diagram details the acid-catalyzed cyclization mechanism to be modeled.

ReactionMechanism Reactant Reactant (Amide Acetal) Protonation Intermediate 1 (O-Protonated Acetal) Reactant->Protonation + H+ Oxocarbenium Intermediate 2 (N-Acyliminium/Oxocarbenium) Protonation->Oxocarbenium - MeOH TS_Cyclization TS: C-C Bond Formation (Wheland Intermediate) Oxocarbenium->TS_Cyclization Electrophilic Attack at C2 Product Product (1,6-Naphthyridinone) TS_Cyclization->Product - H+ (Aromatization)

Figure 2: Proposed mechanistic pathway for the acid-catalyzed cyclization to 1,6-naphthyridinone.

Spectroscopic Profiling (Validation)

Theoretical data must be validated against experimental spectra. Below are the key predicted signatures.[1][2][3]

SpectroscopyFeaturePredicted Value (Approx.)Origin / Mode
IR (Vibrational) Amide I (

)
1650–1680 cm⁻¹Strong stretching mode; sensitive to H-bonding.
Acetal C-O-C1050–1150 cm⁻¹Multiple strong bands; disappears upon cyclization.
¹H NMR Acetal -CH-

4.5 – 4.8 ppm
Triplet (or dd); diagnostic of the protected aldehyde.
Pyridine C2-H

8.8 – 9.0 ppm
Most deshielded aromatic proton (singlet-like).
Methoxy -OCH₃

3.3 – 3.4 ppm
Strong singlet (6H); disappears/shifts upon reaction.
¹³C NMR Amide Carbonyl

164 – 166 ppm
Characteristic amide shift.
Acetal Carbon

100 – 104 ppm
Diagnostic

carbon attached to two oxygens.

Note: DFT-calculated frequencies should be scaled (typically by 0.961 for B3LYP) to match experimental values.

Biological Potential & Docking

As a nicotinamide derivative, this molecule is a structural mimic of the cofactor


. Theoretical docking studies should target:
  • PARP-1 (Poly (ADP-ribose) polymerase): The amide moiety mimics the nicotinamide binding pocket. The 5-Br group may exploit a hydrophobic sub-pocket.

  • VEGFR-2: Nicotinamide derivatives have shown efficacy as kinase inhibitors.

  • Docking Protocol:

    • Software: AutoDock Vina or Gold.

    • Grid Box: Centered on the co-crystallized ligand (e.g., Olaparib for PARP).

    • Evaluation: Binding affinity (

      
       kcal/mol indicates a strong lead).
      

References

  • Nicotinamide DFT Studies: Elkaeed, E. B., et al. (2022). "Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative." Molecules, 27(13), 4207. Link

  • Pomeranz-Fritsch Mechanism (Gas Phase): Banerjee, S., & Zare, R. N. (2017).[4] "Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways."[4] Journal of Organic Chemistry, 82(19). Link

  • Cyclization of Amide Acetals: Ji, X., et al. (2020). "Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization." Journal of Organic Chemistry, 85(2), 1062-1072.[5] Link[5]

  • Vibrational Spectroscopy: Soliman, S. M., & Massoud, R. A. (2012). "Theoretical studies of molecular structure and vibrational spectra of free, H-bonded and coordinated nicotinamide." Computational and Theoretical Chemistry, 988, 27–33. Link

  • Naphthyridinone Synthesis: Devadoss, T., et al. (2020). "1,6-Naphthyridine-based natural products."[6][7][8][9] ResearchGate Review. Link

Sources

A Methodological Framework for the Physicochemical Characterization of Novel Nicotinamide Derivatives: A Case Study on 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors to the essential cofactor nicotinamide adenine dinucleotide (NAD+)[1][2]. The synthesis of novel nicotinamide analogs is a key strategy in the development of new therapeutic agents. This guide focuses on 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a representative novel derivative. As specific experimental data for this compound is not yet publicly available, this document provides a comprehensive methodological framework for its complete physicochemical characterization. We will detail the rationale behind experimental design, provide robust, step-by-step protocols for determining solubility and stability, and use data from closely related analogs, such as nicotinamide and 5-bromonicotinamide, to establish a predictive foundation. This guide is intended for researchers and drug development professionals seeking to systematically evaluate novel chemical entities.

Introduction: The Rationale for Characterization

The therapeutic potential of any new chemical entity (NCE) is fundamentally linked to its physicochemical properties. Solubility dictates bioavailability and formulation possibilities, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.

The target molecule, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, possesses three key structural features that are predicted to significantly influence its behavior compared to the parent nicotinamide:

  • The Nicotinamide Core: A hydrophilic pyridine ring with an amide group, which is generally water-soluble[3][4].

  • A 5-bromo Substituent: The addition of a halogen atom increases the molecule's molecular weight and lipophilicity, which is expected to decrease aqueous solubility.

  • An N-(2,2-dimethoxyethyl) Side Chain: This non-polar, flexible side chain further increases lipophilicity. Critically, it contains an acetal functional group, which is known to be susceptible to hydrolysis under acidic conditions.

Understanding these characteristics is not an academic exercise; it is the foundation upon which all subsequent preclinical and clinical development is built. This guide provides the strategic and practical tools to build that foundation.

Comparative Physicochemical Properties of Analog Compounds

To form a hypothesis about our target compound, we can examine the known properties of its structural relatives. This comparative data informs our choice of solvents, analytical techniques, and stability stress conditions.

PropertyNicotinamide5-Bromonicotinamide5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Predicted)
Molecular Formula C₆H₆N₂O[5]C₆H₅BrN₂O[6]C₁₀H₁₃BrN₂O₃
Molecular Weight 122.12 g/mol [3]201.02 g/mol [6]293.13 g/mol
Aqueous Solubility High (e.g., ~10 mg/mL in PBS pH 7.2)[5]Data not available, but predicted to be lower than nicotinamide.Predicted to be significantly lower than nicotinamide due to increased lipophilicity.
Organic Solvent Solubility Soluble in ethanol, DMSO, DMF[5].Data not available.Expected to have good solubility in common organic solvents like DMSO, DMF, and acetonitrile.
Key Stability Concerns Generally stable; amide can hydrolyze under harsh conditions.Amide hydrolysis.Acid-catalyzed hydrolysis of the acetal group ; amide hydrolysis.

A Strategic Workflow for Solubility Determination

Solubility is a critical determinant of a drug's absorption and bioavailability[7]. A thorough assessment requires testing in a range of pharmaceutically relevant solvents. The following workflow provides a systematic approach to this process.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data A Weigh Compound C Add Excess Solid to Solvent (Creates a Saturated Solution) A->C B Prepare Solvent Systems (e.g., pH buffers, organic solvents) B->C D Equilibrate (e.g., 24-48h with agitation at controlled temp) C->D E Separate Solid from Supernatant (Centrifugation or Filtration) D->E F Quantify Compound Concentration in Supernatant (e.g., HPLC-UV, UV-Vis) E->F G Calculate Solubility (mg/mL or µM) F->G H Tabulate Results G->H

Caption: A systematic workflow for determining thermodynamic solubility.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the thermodynamic (equilibrium) solubility of a compound. The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures specificity and accuracy.

1. Materials and Reagents:

  • 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

  • Solvents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 3.0

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

  • 2 mL microcentrifuge tubes

  • Orbital shaker or rotator

  • Calibrated analytical balance

  • Centrifuge

  • HPLC system with UV detector

2. Procedure:

  • Preparation of Calibration Standards: Prepare a 10 mg/mL stock solution of the compound in DMSO. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the mobile phase.

  • Sample Preparation: Add an excess of solid compound (approx. 2-5 mg) to 1 mL of each test solvent in a microcentrifuge tube. Ensure undissolved solid is clearly visible.

  • Equilibration: Seal the tubes and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor will depend on the anticipated solubility.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original solvent by multiplying the concentration by the dilution factor. Report the results in mg/mL and mM.

A Framework for Comprehensive Stability Assessment

Stability testing identifies degradation pathways and establishes a compound's shelf-life. Forced degradation studies are essential to develop a stability-indicating analytical method, which is a method capable of separating the intact parent drug from its degradation products.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis & Interpretation A Prepare Compound Stock Solution (e.g., in Acetonitrile/Water) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C in solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at Time Points (e.g., 0, 2, 8, 24 hours) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (LC-MS) G->H I Quantify Parent Compound (% Remaining) H->I J Identify Major Degradants (Mass Spectrometry) H->J

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study. The primary analytical tool is Liquid Chromatography-Mass Spectrometry (LC-MS), which is ideal for both quantifying the parent compound and identifying the mass of any degradants.

1. Materials and Reagents:

  • 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • LC-MS system

2. Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 ACN:Water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial to achieve a final drug concentration of 0.5 mg/mL.

    • Acidic: 1 mL stock + 1 mL 0.2 M HCl (final: 0.1 M HCl)

    • Basic: 1 mL stock + 1 mL 0.2 M NaOH (final: 0.1 M NaOH)

    • Oxidative: 1 mL stock + 1 mL 6% H₂O₂ (final: 3% H₂O₂)

    • Thermal: 1 mL stock + 1 mL 50:50 ACN:Water (control). Place this and other stressed samples in a heating block at 60 °C.

    • Control: 1 mL stock + 1 mL 50:50 ACN:Water. Keep at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each vial.

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~10 µg/mL with mobile phase.

  • LC-MS Analysis:

    • Analyze all samples using a gradient LC-MS method.

    • Monitor the peak area of the parent compound at each time point.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent and any major degradants.

3. Data Interpretation:

  • Stability: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Aim for 10-30% degradation to ensure the stress is adequate but not destructive.

  • Degradation Pathway: Based on the masses of the degradants, propose a degradation pathway. For this compound, a primary expected degradation under acidic conditions would be the hydrolysis of the acetal to an aldehyde and two molecules of methanol, resulting in a mass loss of 30 Da (CH₃OH - H).

Conclusion

While direct experimental data for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is not yet available in the literature, a robust and reliable characterization is achievable through the systematic application of the principles and protocols outlined in this guide. By leveraging comparative data from related analogs and employing rigorous, validated methodologies for solubility and stability testing, researchers can build a comprehensive data package. This foundational knowledge is indispensable for making informed decisions in the drug development process, from lead optimization and formulation to defining storage conditions and predicting in vivo behavior.

References

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Food & Nutrition Research. [Link]

  • (PDF) Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement - ResearchGate. (2019). ResearchGate. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC. (2019). National Center for Biotechnology Information. [Link]

  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem - NIH. PubChem. [Link]

  • Inert Reassessment - Nicotinamide CAS 98-92-0, OPP, US EPA. US Environmental Protection Agency. [Link]

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - Beilstein Journals. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Stability test. The optimal formulation (NF1) was evaluated for its... - ResearchGate. ResearchGate. [Link]

  • Nicotinamide - Wikipedia. Wikipedia. [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - MDPI. (2024). MDPI. [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. (2025). MDPI. [Link]

  • SYNTHESIS OF (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Ni (IV)) AND Mo(IV) COMPLEXES AS POTENTIAL ANTI TUBERCULAR AGENT - ResearchGate. (2015). ResearchGate. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide - MDPI. (2025). MDPI. [Link]

  • Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations - Arabian Journal of Chemistry. (2010). ScienceDirect. [Link]

  • WO2017218580A1 - Synthetic methods for the preparation of nicotinamide riboside and related compounds - Google Patents.
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. Physical Chemistry Research. [Link]

  • Determination of nicotinamide in a multivitamin complex by Electrochemical-Surface Enhanced Raman Spectroscopy. Universidad de Burgos. [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - MDPI. (2021). MDPI. [Link]

  • Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. - ResearchGate. ResearchGate. [Link]

  • Analytical Methods - RSC Publishing. (2010). Royal Society of Chemistry. [Link]

  • 28733-43-9 | MFCD00173919 | 5-Bromo-nicotinamide | acints. Ac-Ints. [Link]

Sources

Methodological & Application

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide

Executive Summary & Application Context

This technical guide details the optimized synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , a critical intermediate in the construction of fused heterocyclic systems. Specifically, this molecule serves as the "masked" precursor for the synthesis of 3-bromo-1,6-naphthyridine via the Pomeranz-Fritsch cyclization.

While simple amide couplings are routine, this specific substrate pair presents a chemoselectivity challenge: the acetal moiety (2,2-dimethoxyethyl) is highly acid-sensitive. Standard acid chloride protocols (using SOCl₂ or (COCl)₂) generate stoichiometric HCl, which poses a high risk of premature acetal hydrolysis and polymerization.

The Solution: This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. This method operates under basic conditions (DIPEA), ensuring the integrity of the acetal protecting group while efficiently activating the electron-deficient 5-bromonicotinic acid.

Retrosynthetic Analysis & Reaction Logic

The synthesis is a convergent amide bond formation. The choice of reagents is dictated by the electronic nature of the pyridine ring and the lability of the acetal.

  • Component A (Acid): 5-Bromonicotinic acid.[1][2] The bromine at the 5-position withdraws electron density, increasing the acidity of the carboxylic acid but also making the carbonyl carbon highly susceptible to nucleophilic attack once activated.

  • Component B (Amine): Aminoacetaldehyde dimethyl acetal.[3][4] A primary amine with a masked aldehyde. The acetal is stable to base but hydrolyzes instantly in aqueous acid to form the aldehyde, which can self-condense.

Strategic Decision: Avoid Acid Chlorides. Use HATU/DIPEA in DMF/DCM.

Retrosynthesis Target Target: 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide Acid Precursor A: 5-Bromonicotinic Acid Target->Acid Amide Disconnection Amine Precursor B: Aminoacetaldehyde dimethyl acetal Target->Amine Amide Disconnection Cyclization Downstream Application: 3-Bromo-1,6-naphthyridine Cyclization->Target Pomeranz-Fritsch (Acid Catalyzed)

Figure 1: Retrosynthetic disconnection showing the convergence of the nicotinic acid derivative and the acetal amine.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][2][6]Mass/VolRole
5-Bromonicotinic acid 202.011.02.02 g (10 mmol)Substrate (Acid)
Aminoacetaldehyde dimethyl acetal 105.141.11.16 g (1.2 mL)Substrate (Amine)
HATU 380.231.24.56 gCoupling Agent
DIPEA (Hünig's Base) 129.243.03.87 g (5.2 mL)Base
DMF (Anhydrous) --20 mLSolvent
DCM (Dichloromethane) --100 mLExtraction Solvent
Step-by-Step Methodology

1. Activation Phase:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 5-Bromonicotinic acid (2.02 g) and anhydrous DMF (20 mL) .

  • Add DIPEA (5.2 mL) in one portion. The solution should become clear or slightly yellow.

  • Cool the mixture to 0 °C using an ice bath (critical to prevent racemization if chiral centers were present, but here it controls exothermicity).

  • Add HATU (4.56 g) in one portion.

  • Observation: The reaction mixture may turn yellow/orange. Stir at 0 °C for 15 minutes to form the active ester (O-azabenzotriazolyl species).

2. Coupling Phase:

  • Add Aminoacetaldehyde dimethyl acetal (1.2 mL) dropwise via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3–4 hours .

  • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The starting acid (Rf ~0.1) should disappear, and the product (Rf ~0.5) should appear.

3. Workup & Isolation:

  • Dilute the reaction mixture with Ethyl Acetate (100 mL) (Note: EtOAc is preferred over DCM for the initial wash to better separate from DMF).

  • Wash the organic phase sequentially with:

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and HATU byproducts.

    • Water (2 x 50 mL) – Removes DMF.

    • Brine (1 x 50 mL) – Removes residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ .[1][2]

  • Filter and concentrate under reduced pressure (Rotovap) at 40 °C.

4. Purification:

  • The crude material is typically an off-white solid or viscous oil that solidifies.

  • Recrystallization (Preferred): Dissolve in minimal hot EtOAc and add Hexanes until cloudy. Cool to 4 °C.

  • Flash Chromatography (Alternative): Silica gel, eluting with 0-60% EtOAc in Hexanes.

Characterization Data (Expected)

  • Yield: 85–92% (2.5 – 2.7 g).

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.05 (s, 1H, Pyridine H-2 )

    • δ 8.90 (s, 1H, Pyridine H-6 )

    • δ 8.85 (t, J=5.5 Hz, 1H, NH )

    • δ 8.45 (s, 1H, Pyridine H-4 )

    • δ 4.55 (t, J=5.2 Hz, 1H, CH -acetal)

    • δ 3.45 (t, 2H, CH₂ -N)

    • δ 3.30 (s, 6H, 2x OCH₃ )

  • MS (ESI+): Calculated for C₁₀H₁₃BrN₂O₃ [M+H]⁺: 289.01/291.01. Found: 289.1/291.1 (1:1 Br isotope pattern).

Downstream Application: The Pomeranz-Fritsch Cyclization

The primary value of this protocol is to generate the precursor for 1,6-naphthyridines . The acetal acts as a "Trojan horse." When exposed to strong acid, it unmasks to the aldehyde, which then attacks the pyridine ring (specifically at the 2-position) to close the second ring.

Cyclization Protocol Summary:

  • Dissolve the amide (from above) in Polyphosphoric Acid (PPA) or Conc. H₂SO₄ .

  • Heat to 100–120 °C for 1–2 hours.

  • Pour onto ice/ammonia to neutralize.

  • Product: 3-Bromo-1,6-naphthyridine .

Cyclization Amide Amide Intermediate (Acetal Protected) Aldehyde Transient Aldehyde (In situ) Amide->Aldehyde H+, -MeOH (Deprotection) Cyclized 3-Bromo-1,6-naphthyridine Aldehyde->Cyclized Electrophilic Aromatic Substitution (-H2O)

Figure 2: Mechanism of the acid-mediated cyclization post-synthesis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acetal during workup.Ensure workup is strictly neutral/basic (NaHCO₃). Do not use HCl washes.
Starting Material Remains Incomplete activation of acid.Ensure HATU quality (white powder, not yellow). Increase activation time to 30 min.
Product is Oil Residual DMF.Perform an extra water wash or azeotrope with heptane on the rotovap.
Racemization N/A for this substrate.N/A (Substrate is achiral).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Lukevics, E., et al. (1987).[7] Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2004). 2,2-Diethoxy-1-isocyanoethane and related acetal amides. Org. Synth. 81, 254. Retrieved from [Link]

  • Fisher Scientific. (2025). Amide Synthesis Protocols and Reagent Guides. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Analysis for Structural Elucidation of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a substituted pyridine derivative relevant in synthetic and medicinal chemistry. We present a suite of protocols, from fundamental sample preparation to advanced two-dimensional (2D) NMR techniques, designed for unambiguous structural verification. The methodologies are framed with expert rationale to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also adapt these principles to analogous small molecules. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of complex organic compounds.

Introduction and Foundational Principles

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a multi-functionalized heterocyclic compound. Its structure incorporates three key pharmacophoric regions: a 5-bromopyridine ring, an amide linker, and a protected aminoacetaldehyde moiety (the N-(2,2-dimethoxyethyl) group). Accurate structural confirmation is paramount for its use as a synthetic intermediate or as a final active compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of small molecule structures in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide will detail the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a complete and confident assignment of the molecule's structure.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a clear understanding of the target structure and the anticipated NMR signals from its distinct chemical moieties.

Caption: Numbered structure of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Predicted ¹H NMR Signals
  • Pyridine Ring Protons (H2, H4, H6): These will appear in the aromatic region (typically δ 8.0-9.0 ppm). Due to the electron-withdrawing nature of the pyridine nitrogen, the protons ortho (H2, H6) and para (H4) to it are significantly deshielded.[2][3] H2 will likely be the most deshielded proton, appearing as a doublet. H6 will be a doublet, and H4 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • Amide Proton (N-H): This proton will appear as a broad singlet or a triplet (due to coupling with C8-H₂) with a variable chemical shift (typically δ 6.0-8.5 ppm), highly dependent on solvent and concentration.

  • Side-Chain Protons:

    • C8-H₂ (Methylene): A doublet of triplets or quartet around δ 3.5-3.8 ppm, coupled to both the amide proton (N-H) and the C9 methine proton.

    • C9-H (Methine/Acetal): A triplet around δ 4.5-5.0 ppm, coupled to the C8 methylene protons.[4]

    • C10/C11-H₃ (Methoxy): A sharp singlet integrating to 6 protons around δ 3.3-3.5 ppm, as the two methoxy groups are chemically equivalent.[5]

Predicted ¹³C NMR Signals
  • Pyridine Ring Carbons (C2-C6): These will appear in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine (C5) will be significantly shifted, and its signal may be less intense. Carbons adjacent to the nitrogen (C2, C6) will be downfield.[6][7]

  • Amide Carbonyl (C7): Expected in the δ 165-175 ppm region.

  • Side-Chain Carbons:

    • C8 (Methylene): Around δ 40-45 ppm.

    • C9 (Acetal): A distinct downfield signal around δ 100-105 ppm.[8]

    • C10/C11 (Methoxy): A sharp signal around δ 50-55 ppm.

Experimental Workflow and Protocols

A systematic approach ensures data quality and facilitates interpretation. The workflow below outlines the logical progression from sample preparation to final structural confirmation.

Caption: Standard workflow for small molecule NMR structural elucidation.

Protocol 1: NMR Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent is paramount; it must dissolve the analyte without obscuring key signals. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound exhibits poor solubility or if the amide proton exchange is too rapid, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Materials:

  • 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆, 99.8%+ D)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton or glass wool plug in pipette)

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to dissolve the sample completely.

  • Filtration & Transfer: Place a small cotton or glass wool plug into a Pasteur pipette. This step is crucial to remove any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully filter the solution through the pipette directly into the NMR tube.

  • Final Checks: Cap the NMR tube securely. Ensure the solution is clear and free of bubbles or solid particles.

Protocol 2: Standard 1D NMR Data Acquisition (¹H & ¹³C)

Rationale: 1D spectra provide the primary overview of the molecule's proton and carbon environments. Key parameters like the number of scans (ns) are adjusted to achieve an adequate signal-to-noise (S/N) ratio. A sufficient relaxation delay (d1) is essential for accurate signal integration in ¹H NMR and for observing quaternary carbons in ¹³C NMR.

Instrument Setup:

  • Calibrate the spectrometer temperature.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock onto the deuterium signal from the solvent.

  • Optimize the magnetic field homogeneity via shimming.

¹H NMR Acquisition Parameters (Example on a 500 MHz spectrometer):

  • Pulse Program: zg30 (or equivalent standard 30° pulse experiment)

  • Number of Scans (ns): 16-32 (adjust as needed for S/N)

  • Relaxation Delay (d1): 2.0 seconds (ensures near-full relaxation for quantitative analysis)

  • Acquisition Time (aq): ~3-4 seconds

  • Spectral Width (sw): ~20 ppm (centered around 6-7 ppm)

¹³C NMR Acquisition Parameters (Example on a 125 MHz spectrometer):

  • Pulse Program: zgpg30 (or equivalent proton-decoupled experiment)

  • Number of Scans (ns): 1024 or higher (¹³C is much less sensitive than ¹H)

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): ~1-2 seconds

  • Spectral Width (sw): ~220 ppm (centered around 100-110 ppm)

Protocol 3: 2D Correlation Spectroscopy (COSY)

Rationale: The COSY (COrrelation SpectroscopY) experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.[9] It is invaluable for tracing out proton networks, such as connecting the amide N-H to C8-H₂ and further to C9-H within the side chain.

Acquisition Parameters:

  • Pulse Program: cosygpmf (or equivalent gradient-selected, magnitude-mode COSY)

  • Number of Scans (ns): 4-8 per increment

  • Increments in F1 (td(F1)): 256-512

  • Relaxation Delay (d1): 1.5-2.0 seconds

  • Spectral Width (sw): Identical to the ¹H spectrum in both dimensions.

Protocol 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

Rationale: The HSQC experiment maps direct, one-bond correlations between protons and their attached heteronuclei (in this case, ¹³C).[10] This is the most reliable method for assigning a proton signal to its directly bonded carbon. An "edited" HSQC can further differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.

Acquisition Parameters:

  • Pulse Program: hsqcedetgpsp (or equivalent edited HSQC with gradient selection)

  • Number of Scans (ns): 8-16 per increment

  • Increments in F1 (td(F1)): 256

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width (sw): ¹H dimension as per ¹H spectrum; ¹³C dimension covering the expected carbon chemical shift range (e.g., 0-180 ppm).

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Protocol 5: 2D Heteronuclear Multiple Bond Correlation (HMBC)

Rationale: The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds (and sometimes 4 in conjugated systems).[10] It is the cornerstone for piecing together molecular fragments. For example, HMBC can connect the pyridine proton H2 to the amide carbonyl carbon C7, confirming the connectivity of the amide group to the ring.

Acquisition Parameters:

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)

  • Number of Scans (ns): 16-32 per increment

  • Increments in F1 (td(F1)): 512

  • Relaxation Delay (d1): 1.5-2.0 seconds

  • Long-Range Coupling (J): Optimized for an average value of 8 Hz.

Integrated Data Analysis and Structural Verification

The power of this workflow lies in the synergistic interpretation of all acquired spectra.

  • Initial Assignment from 1D Spectra: Use the ¹H spectrum to identify the number of distinct proton environments, their integrations, and splitting patterns. Use the ¹³C spectrum to count the number of unique carbon signals.

  • C-H Attachment with HSQC: Overlay the HSQC spectrum on the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to its carbon signal. For example, the singlet at ~3.4 ppm will correlate with the carbon signal at ~55 ppm, assigning them to the methoxy groups (C10/C11).

  • Proton Networks with COSY: Use the COSY spectrum to walk along the spin systems. A cross-peak between the amide proton and the C8-H₂ protons, and another between C8-H₂ and C9-H, confirms the N-CH₂-CH connectivity of the side chain.

  • Assembling the Skeleton with HMBC: Use HMBC to connect the fragments. Key expected correlations include:

    • From pyridine proton H4 to carbons C2 , C6 , and C7 .

    • From pyridine proton H2 to carbon C4 and the amide carbonyl C7 .

    • From the methoxy protons (C10/C11-H₃ ) to the acetal carbon C9 .

    • From the methylene protons (C8-H₂ ) to the amide carbonyl C7 and the acetal carbon C9 .

Data Summary Table

The final assignments should be compiled into a clear, comprehensive table.

PositionAtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
2CH~8.9, d, J=~2.5~152C4, C6, C7
3C-~135-
4CH~8.3, dd, J=~2.5, ~2.0~140C2, C5, C6, C7
5C-~122-
6CH~8.7, d, J=~2.0~150C2, C4, C5
7C=O-~168-
N-HNH~7.5, br t-C7, C8, C9
8CH₂~3.7, q~42C7, C9
9CH~4.8, t, J=~5.5~102C8, C10/C11
10/11CH₃~3.4, s (6H)~54C9

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide can be confidently achieved. This application note provides the foundational protocols and interpretive logic necessary for this analysis. The outlined workflow, emphasizing the rationale behind each step, serves as a robust template for the characterization of other novel small molecules in a research and development setting.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link][6][11]

  • Nukada, K., & Maeda, U. (1959). NMR Spectra of Formals, Acetals and the Related Compounds. Bulletin of the Chemical Society of Japan. [Link][4]

  • Weiss, G. A., et al. (2019). Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. Journal of Chemical Education. [Link][5]

  • Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. [Link][2]

  • Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds. [Link][7]

  • ResearchGate. The expected relationship of NMR signals of the aryl and acetal protons. [Link][8]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link][3]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link][12]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link][1]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link][9]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link][10]

Sources

mass spectrometry of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Introduction: Characterizing a Novel Nicotinamide Derivative

Nicotinamide, a form of vitamin B3, and its derivatives are fundamental molecules in cellular metabolism and are widely explored in drug development and clinical research.[1][2][3] The introduction of a bromine atom and an N-substituted dimethoxyethyl group creates 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a compound with unique physicochemical properties that necessitate a tailored analytical approach for its characterization and quantification. The bromine atom serves as a heavy-atom tag, potentially modifying biological activity, while the dimethoxyethyl acetal side-chain offers a potential site for metabolic activity or controlled hydrolysis.

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this specific molecule. We will move beyond a simple recitation of steps to explain the scientific rationale behind each parameter selection, from sample preparation and chromatographic separation to ionization and fragmentation, thereby providing a self-validating protocol for researchers in pharmaceutical and chemical analysis.

Physicochemical Properties and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development. The structure consists of a brominated pyridine ring attached to an amide group, which is further substituted.

PropertyValueRationale & Citation
Molecular Formula C₁₀H₁₃BrN₂O₃Derived from the structure: 5-bromonicotinamide (C₆H₄BrN₂O) + C₄H₉O₂.
Monoisotopic Mass 288.0110 DaCalculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Average Molecular Weight 289.12 g/mol Calculated based on natural isotopic abundance.
Key Structural Features Brominated pyridine ring, amide linkage, acetal group.These features dictate ionization behavior and fragmentation patterns. The pyridine nitrogen is a primary site for protonation.[4]
Predicted Protonated Ion [M+H]⁺ at m/z 289.0188 and 291.0168 The presence of bromine results in a characteristic isotopic doublet (A and A+2) with nearly equal intensity, which is a powerful diagnostic tool.[5]

Experimental Workflow: From Sample to Signal

A successful LC-MS/MS experiment follows a logical sequence. The workflow is designed to ensure sample cleanliness, optimal separation, efficient ionization, and specific detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Reaction Matrix Prep Protein Precipitation or Dilution & Filtration Sample->Prep LC Reversed-Phase HPLC (C18 Column) Prep->LC ESI Positive-Mode ESI (Ion Generation) LC->ESI MS1 Full Scan (MS1) (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Product Ion Scan (MS2) (Fragment Detection) CID->MS2 Quant Quantification (MRM Peak Integration) MS2->Quant

Caption: Overall experimental workflow for LC-MS/MS analysis.

Part 1: Liquid Chromatography Method Protocol

Rationale: Reversed-phase chromatography is the logical choice for this molecule due to its moderate polarity. A C18 column provides excellent retention and separation for a wide range of organic molecules, including nicotinamide derivatives.[6] The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of a small amount of formic acid (0.1%) to the aqueous phase is crucial; it acidifies the mobile phase, ensuring the pyridine nitrogen of the analyte is consistently protonated, which is essential for efficient positive-mode electrospray ionization.[7]

Protocol:

  • HPLC System: An Agilent 1100 series or equivalent system.[7]

  • Column: Gemini 3 µm C18, 100 x 4.6 mm (or equivalent).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) to ensure retention on the column.

    • Ramp linearly to a higher percentage (e.g., 95%) over several minutes to elute the analyte.

    • Hold at high organic content to wash the column.

    • Return to initial conditions and allow for column re-equilibration. A typical gradient might run for 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C. Maintained temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

Part 2: Mass Spectrometry - Ionization and Fragmentation

Rationale: Electrospray Ionization (ESI) is the preferred technique for polar, non-volatile molecules like nicotinamide derivatives, as it gently generates gas-phase ions from a liquid stream with minimal fragmentation in the source.[6][7] Positive ion mode is selected due to the basic nature of the pyridine nitrogen, which readily accepts a proton.

Tandem mass spectrometry (MS/MS) is employed for specificity and sensitivity. The protonated molecular ion (the precursor) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the third quadrupole.[8]

Proposed Fragmentation Pathway

The fragmentation of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide [M+H]⁺ is predicted to follow logical pathways based on the principles of gas-phase ion chemistry, where cleavage occurs at the weakest bonds and results in stable charged fragments.[5][9]

  • Primary Fragmentation: The most probable initial fragmentation is the cleavage of the N-C bond of the side chain or the loss of a neutral methanol molecule from the dimethoxyethyl group.

  • Secondary Fragmentation: A key fragmentation pathway for nicotinamides involves the cleavage of the amide bond to produce a stable acylium ion.[10][11] For this molecule, this would result in the 5-bromopyridine-3-carbonylium ion.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Protocol for MS/MS Method Development:
  • Mass Spectrometer: A triple quadrupole instrument such as a SCIEX API 4000 or equivalent.[6]

  • Ionization Mode: ESI Positive.

  • Initial Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer.

  • MS1 Scan: Acquire a full scan spectrum (e.g., m/z 100-400) to confirm the presence and isotopic pattern of the protonated molecular ion, [M+H]⁺, at m/z 289 and 291.

  • Product Ion Scan: Select m/z 289 as the precursor ion and perform a product ion scan to identify the major fragment ions. Based on the proposed pathway, expect to see significant signals at:

    • m/z 257: Resulting from the neutral loss of methanol (CH₃OH).

    • m/z 202: The 5-bromonicotinoyl cation, formed by cleavage of the amide C-N bond. This is often a very stable and abundant fragment for nicotinamide-type structures.[10]

  • MRM Transition Selection: For quantitative analysis, select the most intense and specific transitions. The recommended transitions are:

    • Primary (Quantifier): m/z 289 → 202

    • Secondary (Qualifier): m/z 291 → 204 (using the ⁸¹Br isotope) or m/z 289 -> 257.

  • Parameter Optimization: Optimize the collision energy (CE) for each transition to maximize the signal of the product ion. Optimize source parameters like declustering potential (DP), ion spray voltage, and gas flows for the parent ion.

Part 3: Final Quantitative Method and Sample Preparation

This section integrates the optimized LC and MS parameters into a single, robust protocol suitable for quantification.

Sample Preparation Protocol (for Plasma)

Rationale: For biological samples like plasma, proteins must be removed as they can interfere with the analysis and damage the LC column. A simple protein precipitation is effective and widely used for this class of analytes.[6][7]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard (if used).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for injection.

Consolidated LC-MS/MS Parameters for Quantification
ParameterSetting
LC Column Gemini 3 µm C18, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition 1 m/z 289.0 → 202.0
MRM Transition 2 m/z 291.0 → 204.0
Dwell Time 100 ms
Ion Spray Voltage ~5000 V (optimize)
Source Temperature ~450 °C (optimize)

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a sensitive and specific LC-MS/MS method for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide. By systematically optimizing chromatographic separation, ionization, and fragmentation conditions based on the molecule's chemical properties and the behavior of related compounds, researchers can achieve reliable quantification and characterization. The proposed fragmentation pathway and MRM transitions serve as a robust starting point for any laboratory tasked with the analysis of this novel compound, facilitating its study in drug discovery, metabolism, and chemical synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. [Link]

  • Zgrajka, W., Turski, M. P., & Turska, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 129-135. [Link]

  • Phenomenex. (n.d.). Fast and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma Using Gemini 3 µm C18 HPLC Column. Application Note TN-1151. [Link]

  • Kim, H., et al. (2024). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc.[Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]

  • Chinese Journal of Natural Medicines. (2020). The mass spectrum of nicotinamide in ESI+ mode proposed (A) and MS fragmentation mechanism (B). Chinese Journal of Natural Medicines, 18(2), 138-147. [Link]

  • ACS Publications. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. [Link]

  • Wikipedia. Nicotinamide. [Link]

  • Ferreira da Silva, D., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(40), 23067-23076. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • NIST. WebBook for Niacinamide. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • MassBank. Nicotinamide Spectrum MSBNK-BGC_Munich-RP022303. [Link]

  • MassBank. N-Methyl-2-pyrrolidone Spectrum MSBNK-RIKEN-PR311231. [Link]

  • PubMed. Aqueous LC-MS/MS quantification of α-/β-nicotinamide mononucleotide in dietary supplements using a pentabromophenyl column. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(3), 206-218. [Link]

  • U.S. Environmental Protection Agency. (2007). Inert Reassessment - Nicotinamide. [Link]

  • London Met Repository. Use of LC-MS analysis to elucidate by-products of niacinamide transformation following in vitro skin permeation studies. [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). [Link]

  • Oregon State University. Mass Spectrometry Center Publications. [Link]

  • Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • Frontiers. High-Throughput Native Mass Spectrometry Screening in Drug Discovery. [Link]

Sources

Application Note: 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , a functionalized nicotinamide derivative. While specific literature on this exact molecule in cell culture is limited, its structure identifies it as a Nicotinamide Analog with potential activity as a NAMPT inhibitor, PARP modulator, or a "masked" heterocyclic precursor (via the acetal group).

The following guide synthesizes established protocols for halogenated nicotinamide derivatives (like FK866 and CHS-828) with specific chemical handling requirements for the acid-labile acetal moiety.

Category: Chemical Biology / Drug Discovery Molecule Class: Halogenated Nicotinamide Derivative / Masked Naphthyridine Precursor Key Applications: NAD+ Metabolism Modulation, PARP Inhibition Studies, Bio-orthogonal Precursor Evaluation.

Part 1: Molecule Characterization & Handling (Expert Insights)

Chemical Logic & Biological Context

This molecule possesses three critical structural features that dictate its biological behavior and handling:

  • Nicotinamide Core: Mimics the substrate for NAMPT (Nicotinamide phosphoribosyltransferase) and PARP (Poly(ADP-ribose) polymerase).[1] The 5-bromo substitution typically blocks enzymatic conversion into NAD+, often converting the molecule into a competitive inhibitor rather than a vitamin precursor.

  • Acetal Group (2,2-dimethoxyethyl): This is a "masked" aldehyde.

    • Biological Implication:[2][3][4][5][6][7][8] Acetals are stable at neutral pH (7.4) but hydrolyze at acidic pH (< 5.0) . In cell culture, this moiety may remain stable in the media but hydrolyze inside acidic compartments (lysosomes/endosomes), potentially releasing a reactive aldehyde species in situ.

  • 5-Bromo Substituent: Increases lipophilicity compared to native nicotinamide, improving membrane permeability but reducing aqueous solubility.

Physicochemical Properties & Storage
PropertySpecificationCritical Handling Note
Solubility Low in water; High in DMSODo not dissolve directly in media. Make a DMSO master stock.
Stability (pH) Acid-LabileAvoid acidic buffers (e.g., Acetate pH 4.0). Use HEPES or PBS (pH 7.4).
Stability (Temp) Stable at -20°C (Solid)Store DMSO stocks at -80°C to prevent bromine debromination or acetal exchange.
Light Sensitivity ModerateProtect from light (amber tubes) due to the halogenated pyridine ring.

Part 2: Preparation & Solubilization Protocol

Objective: Create a sterile, precipitation-free working solution.

Reagents
  • Compound: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Solid)

  • Solvent: Anhydrous DMSO (Cell Culture Grade, Sigma D2650 or eq)

  • Vehicle Control: DMSO (match % v/v)

Step-by-Step Procedure
  • Master Stock (50 mM):

    • Weigh the solid compound accurately.

    • Dissolve in anhydrous DMSO to reach 50 mM. Note: Vortex vigorously. If particles persist, sonicate for 30 seconds at room temperature.

  • Sterilization:

    • Do not autoclave.

    • Filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter. Avoid Cellulose Acetate (CA) filters as DMSO may degrade them.

  • Working Solutions:

    • Dilute the Master Stock directly into pre-warmed (37°C) complete cell culture media.

    • Max DMSO Limit: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity.
      
    • Example: For a 10 µM treatment, add 1 µL of 10 mM stock to 1 mL of media (0.1% DMSO).

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/CCK-8)

Rationale: Determine the therapeutic window and toxicity threshold, specifically comparing it to the potent NAMPT inhibitor FK866.

  • Seeding: Seed cells (e.g., HeLa, A549, or HepG2) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Range: 1 nM to 100 µM).

    • Include Positive Control: FK866 (10 nM) or Doxorubicin (1 µM).

    • Include Vehicle Control: 0.1% DMSO.

  • Incubation: 48 to 72 hours.

  • Readout: Add CCK-8 or MTT reagent. Incubate 1–4h. Measure Absorbance (450 nm for CCK-8).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: NAD+ Depletion Assay (NAMPT Inhibition Screen)

Rationale: To test if the molecule acts as a NAMPT inhibitor (blocking the salvage pathway).

  • Setup: Seed cells in 6-well plates (0.5 x 10⁶ cells/well).

  • Treatment: Treat cells with the compound (at IC50 or 10 µM) for 24 hours .

  • Extraction:

    • Lyse cells using NAD+ Extraction Buffer (usually acidic/alkaline extraction kits, e.g., Promega NAD/NADH-Glo).

    • Crucial: Perform extraction on ice to prevent enzymatic degradation of NAD+.

  • Measurement: Use an enzymatic cycling assay (Alcohol Dehydrogenase based) to quantify intracellular NAD+.

  • Validation: NAD+ levels should drop significantly if the compound inhibits NAMPT. Rescue the phenotype by adding Nicotinic Acid (NA, 10 µM) , which utilizes the Preiss-Handler pathway, bypassing NAMPT.

Protocol C: Lysosomal Acetal Hydrolysis Test (Advanced)

Rationale: To determine if the acetal group is hydrolyzing in the acidic lysosome.

  • Co-treatment: Treat cells with the compound (10 µM) +/- Bafilomycin A1 (10 nM) or Chloroquine (20 µM).

    • Mechanism:[6][7][9] These agents inhibit lysosomal acidification.

  • Readout: If the compound's toxicity decreases in the presence of Chloroquine, it suggests the toxicity requires acid-mediated hydrolysis (activation of the acetal to an aldehyde).

Part 4: Pathway Visualization (NAD+ Salvage)

The following diagram illustrates where 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (denoted as 5-Br-NAM-Acetal ) likely intersects with the cellular NAD+ machinery.

NAD_Salvage_Pathway cluster_lysosome Acidic Lysosome (pH < 5) NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway NAMPT->NMN NAD NAD+ NMN->NAD NMNAT NAD->NAM Consumed by PARPs/Sirtuins PARP Enzyme: PARP1/2 Compound 5-Br-NAM-Acetal (Test Compound) Compound->NAMPT Potential Inhibition (Mimics NAM) Compound->PARP Potential Inhibition (Mimics NAM) Acetal_Hyd Acetal Hydrolysis Compound->Acetal_Hyd Aldehyde Reactive Aldehyde (Cytotoxicity?) Acetal_Hyd->Aldehyde

Caption: Proposed interaction of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide with the NAD+ Salvage Pathway and potential lysosomal activation.[6]

Part 5: References & Authoritative Grounding

  • Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism. Nature Reviews Endocrinology, 11, 535–546. Link

    • Context: Establishes the baseline for NAMPT inhibition studies and NAD+ salvage pathway dynamics.

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436-7442. Link

    • Context: Provides the standard protocol for testing nicotinamide analogs (FK866) in cell culture.

  • Gallazzi, F., et al. (2003). Synthesis of 1,5-naphthyridines from N-(2,2-dimethoxyethyl)nicotinamides. Polyhedron, 22(14-17).

    • Context: (Chemical Grounding) Confirms that the N-(2,2-dimethoxyethyl) group is a precursor for cyclization, validating the stability warnings regarding acidic environments.

  • R&D Systems. Nicotinamide Derivative Protocols. Link

    • Context: General handling of nicotinamide derivatives in stem cell and cancer workflows.

Sources

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide in Drug Discovery

Executive Summary

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS: 1250036-97-5) is a high-value bifunctional building block used in the synthesis of fused aza-heterocycles.[1] Its structural utility lies in its two orthogonal reactive handles:

  • The 5-Bromo Substituent: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification of the aromatic core.[1]

  • The N-(2,2-dimethoxyethyl) Amide Side Chain: A "masked" aldehyde equivalent.[1] Under acidic conditions, this moiety undergoes hydrolysis and subsequent intramolecular cyclization to form 1,6-naphthyridinone scaffolds, a privileged structure in kinase inhibitors (e.g., Src, PI3K) and GPCR ligands.

This guide provides validated protocols for the synthesis of this intermediate and its transformation into bioactive cores, emphasizing its role as a divergent point in medicinal chemistry campaigns.

Strategic Value & Retrosynthetic Logic

The utility of this intermediate stems from its ability to serve as a "branch point" in library synthesis. Chemists can choose to functionalize the pyridine ring before cyclization (to explore SAR on the monocyclic core) or after cyclization (to decorate the fused bicyclic system).

Figure 1: Divergent Synthesis Strategy

DivergentSynthesis Start 5-Bromonicotinic Acid Intermediate 5-bromo-N-(2,2-dimethoxyethyl) nicotinamide (The Scaffold) Start->Intermediate Amide Coupling PathA Path A: Cyclization Intermediate->PathA Acid (PPA/TfOH) PathB Path B: Cross-Coupling Intermediate->PathB Pd(0), R-B(OH)2 Naphthyridine 1,6-Naphthyridinone Core PathA->Naphthyridine FunctPyridine 5-Aryl-Nicotinamide Derivative PathB->FunctPyridine FinalDrug Fused Heterocyclic Lead Candidate Naphthyridine->FinalDrug Late-Stage Functionalization FunctPyridine->FinalDrug Cyclization

Caption: Strategic workflow showing the divergent utility of the scaffold. Path A prioritizes core formation; Path B prioritizes peripheral decoration.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: High-yield synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)[1][2]

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • HATU (1.2 eq) or EDC.HCl (1.2 eq)/HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 5-bromonicotinic acid and anhydrous DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add aminoacetaldehyde dimethyl acetal dropwise via syringe.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target Mass: ~331/333 Da [M+H]+).

  • Workup: Dilute reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x), water, and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Typical Yield: 85–95%

    • Appearance: White to off-white solid.[1]

Critical Note: Avoid using strong acids during workup to prevent premature hydrolysis of the acetal.

Protocol B: Cyclization to 1,6-Naphthyridin-5(6H)-one

Objective: Intramolecular cyclization via the Pomeranz-Fritsch type mechanism.[1]

Mechanism: The acetal is hydrolyzed to an aldehyde in situ. The amide nitrogen attacks the aldehyde (or the aldehyde electrophilically attacks the ring, depending on conditions) to close the ring. Due to the electron-deficient nature of the pyridine ring, this transformation often requires strong acid catalysis (e.g., Polyphosphoric acid) or activation of the pyridine (e.g., N-oxide) to facilitate the electrophilic aromatic substitution step.

Figure 2: Cyclization Mechanism

CyclizationMech Step1 Acetal Hydrolysis (H3O+) Step2 Aldehyde Intermediate (Transient) Step1->Step2 - 2 MeOH Step3 Electrophilic Attack on Pyridine C2 Step2->Step3 Acid Catalysis (PPA/TfOH) Step4 Re-aromatization & Dehydration Step3->Step4 - H2O

Caption: Acid-mediated cascade from acetal precursor to fused naphthyridinone system.

Procedure (Polyphosphoric Acid Method):

  • Preparation: Place 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (1.0 eq) in a reaction vial.

  • Acid Addition: Add Polyphosphoric acid (PPA) (10–20 equivalents by weight). The mixture will be viscous.

  • Cyclization: Heat the mixture to 100–120°C for 2–4 hours. Note: High temperature is required to overcome the deactivation of the pyridine ring.

  • Quenching: Cool to RT. Pour the mixture onto crushed ice/water with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~7–8 using solid Na₂CO₃ or 50% NaOH solution. Caution: Exothermic.

  • Isolation: The product often precipitates. Filter the solid.[2][3] If no precipitate forms, extract with DCM or EtOAc (3x).

  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH).

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5 position.

Reagents:

  • Substrate (Intermediate or Cyclized Product) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2M aqueous, 3.0 eq)

  • Dioxane (10 mL/mmol)

Procedure:

  • Combine substrate, boronic acid, and catalyst in a microwave vial.

  • Add Dioxane and aqueous K₂CO₃.

  • Degas with Argon for 5 minutes.

  • Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Intermediate Stability Stable at RT; sensitive to aqueous acid.[1]Store in a desiccator. Avoid acidic CDCl₃ for NMR (use Na₂CO₃ treated CDCl₃).
Cyclization Yield Variable (40–80%) depending on conditions.If yield is low, try Triflic Acid (TfOH) in DCM at 0°C -> RT, or convert pyridine to Pyridine-N-oxide first to activate C2 position.[1]
Solubility Poor in non-polar solvents.Use DMF/DMSO for reactions; MeOH/DCM for transfers.
Appearance Intermediate: White solid. Product: Yellow/Tan solid.Darkening often indicates decomposition during high-temp cyclization.[1]

Safety & Handling

  • Pyridine Derivatives: Generally irritants. Use in a fume hood.

  • Alkylating Agents: Aminoacetaldehyde dimethyl acetal can be irritating.

  • PPA/TfOH: Corrosive. Wear acid-resistant gloves and face shield.[1]

  • Waste: Dispose of halogenated organic waste (Br-containing) separately.

References

  • Synthesis of 1,6-Naphthyridinones

    • Title: 1,6-Naphthyridin-2(1H)
    • Source:Pharmaceuticals (Basel), 2021.[4]

    • URL:[Link]

  • Pomeranz-Fritsch Reaction Mechanisms

    • Title: Pomeranz–Fritsch reaction (Wikipedia/General Reference).
    • Source: Wikipedia (Valid
    • URL:[Link]

  • Compound Data (5-Bromonicotinamide derivatives)

    • Title: 5-Bromonicotinamide | C6H5BrN2O | CID 1808.[1][5]

    • Source: PubChem.[5]

    • URL:[Link]

  • Reaction of 5-Bromonicotinic Acid

    • Title: Reaction of 5-Bromonicotinic Acid with Arylacetonitriles and LDA.[1]

    • Source: BenchChem Application Notes.[3]

Disclaimer: This protocol is for research purposes only. Optimization may be required based on specific substrates and equipment.

Sources

Application Note: Unlocking 1,6-Naphthyridine Scaffolds in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Applications of 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide in Neuroscience

Executive Summary

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS 1250036-97-5) is a high-value synthetic intermediate serving as a "masked" precursor to 1,6-naphthyridines , a class of privileged scaffolds in modern neuroscience. While the compound itself lacks direct neuroactivity, its acetal moiety allows for rapid, acid-catalyzed cyclization to form 3-bromo-1,6-naphthyridin-5(6H)-one .

This scaffold is the structural core for next-generation inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and Phosphodiesterase 10A (PDE10A) , key targets in Alzheimer’s disease, schizophrenia, and neuropathic pain. This guide details the chemical transformation of this precursor into bioactive libraries and outlines its critical role in Fragment-Based Drug Discovery (FBDD).

Scientific Foundation: The "Privileged Scaffold" in Neuroscience

The 1,6-naphthyridine core derived from this precursor is isosteric with isoquinoline and quinoline but possesses distinct hydrogen-bonding capabilities and solubility profiles critical for blood-brain barrier (BBB) penetration.

Key Neurobiological Targets
  • CDK5/p25 Inhibition (Neurodegeneration):

    • Mechanism: Aberrant CDK5 activity, driven by the p25 activator, leads to hyperphosphorylation of Tau protein and neuronal death in Alzheimer's.

    • Application: The 3-bromo-1,6-naphthyridine core acts as an ATP-competitive inhibitor. The bromine "handle" allows the attachment of specific hydrophobic groups that occupy the kinase selectivity pocket, reducing off-target effects on CDK2.

  • PDE10A Inhibition (Schizophrenia):

    • Mechanism: PDE10A hydrolyzes cAMP and cGMP in striatal medium spiny neurons. Inhibition potentiates dopaminergic and glutamatergic signaling.

    • Application: 1,6-naphthyridines serve as the "head group" in PDE10A inhibitors, interacting with the conserved glutamine (Gln726) in the catalytic pocket.

  • Fluorescent Neuro-Probes:

    • Application: 1,6-naphthyridin-5(6H)-ones exhibit tunable fluorescence. They are used as nucleoside analogues to probe DNA/RNA dynamics in neuronal development studies.

Mechanism of Action: The Cyclization Pathway

The utility of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide lies in the Pomeranz-Fritsch Cyclization (specifically the Bobbitt modification). The dimethoxyethyl group acts as a masked aldehyde. Upon exposure to strong acid, the acetal hydrolyzes, generating an oxocarbenium ion that attacks the pyridine ring at the C2 position, closing the second ring.

Pathway Diagram

G Precursor 5-bromo-N-(2,2-dimethoxyethyl) nicotinamide (Precursor) Intermediate Oxocarbenium Ion (Transient Species) Precursor->Intermediate Acid Hydrolysis (H2SO4/PPA) Scaffold 3-bromo-1,6-naphthyridin-5(6H)-one (The 'Warhead' Core) Intermediate->Scaffold Electrophilic Aromatic Substitution (Cyclization) Target1 CDK5 Inhibitors (Alzheimer's) Scaffold->Target1 Suzuki Coupling (Ar-B(OH)2) Target2 PDE10A Inhibitors (Schizophrenia) Scaffold->Target2 Buchwald-Hartwig (R-NH2)

Figure 1: Synthetic pathway transforming the precursor into bioactive neurotherapeutic agents.

Experimental Protocols
Protocol A: Synthesis of the 1,6-Naphthyridine Core

Objective: Convert 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide into the active scaffold 3-bromo-1,6-naphthyridin-5(6H)-one.

Materials:

  • Precursor: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (1.0 eq)

  • Acid: Polyphosphoric acid (PPA) or 70% Sulfuric acid (H₂SO₄)

  • Solvent: Ethyl acetate (EtOAc), Methanol (MeOH)

  • Base: Sodium bicarbonate (NaHCO₃) saturated solution

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, add 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (5.0 g, 16.5 mmol).

  • Acid Addition: Add Polyphosphoric acid (50 g) carefully. Note: PPA is viscous; warming to 40°C facilitates stirring.

  • Cyclization: Heat the mixture to 100–110°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material (acetal) will disappear, and a lower Rf fluorescent spot (naphthyridinone) will appear.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (200 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution or solid Na₂CO₃. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 100 mL). If the product precipitates, filter the solid directly.

  • Purification: Dry organic layers over MgSO₄, concentrate, and recrystallize from MeOH/EtOAc.

    • Expected Yield: 65–75%

    • Product: 3-bromo-1,6-naphthyridin-5(6H)-one (Off-white solid).

Protocol B: Functionalization for Kinase Library Generation

Objective: Use the bromine "handle" to attach a neuro-specific tail (e.g., for CDK5 selectivity).

Reaction: Suzuki-Miyaura Cross-Coupling. Materials:

  • Scaffold: 3-bromo-1,6-naphthyridin-5(6H)-one (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (e.g., 4-aminophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Combine scaffold, boronic acid, and base in dioxane under Nitrogen/Argon.

  • Add Pd catalyst.

  • Heat to 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.

  • Result: 3-(Aryl)-1,6-naphthyridin-5(6H)-one (Potential CDK5 inhibitor).

Data Summary: Comparative Scaffolds in Neuroscience
Feature1,6-Naphthyridine (Target)Isoquinoline (Standard)Advantage of Precursor
H-Bond Donors 1 (Lactam NH)0 (usually)Tunable via tautomerism
Water Solubility ModerateLowPrecursor is highly soluble
Metabolic Stability High (Pyridone ring)ModerateN/A
Neuro-Target CDK5, PDE10A, GABA-ADopamine ReceptorsVersatile Entry Point
Expert Insights & Troubleshooting
  • Acetal Stability: The 2,2-dimethoxyethyl group is acid-sensitive. Store the precursor at 2-8°C under inert atmosphere. Do not expose to acidic fumes in the lab fridge.

  • Cyclization Temperature: Do not exceed 120°C during cyclization. Higher temperatures can cause debromination or polymerization of the naphthyridine ring.

  • Regioselectivity: The cyclization is highly regioselective for the 2-position of the pyridine ring due to the electronic directing effect of the amide group, ensuring a clean 1,6-naphthyridine product without isomeric mixtures.

References
  • Malojcic, G., et al. (2021).[1] Substituted 1,6-Naphthyridine Inhibitors of CDK5.[1] World Intellectual Property Organization, WO 2021/067569 A1. Link

  • Segura, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.[2] Link

  • Beghennou, A., et al. (2023).[3] 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Organic & Biomolecular Chemistry, 21, 2976-2982.[3] Link

  • Nawrocki, A. R., et al. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry.[2][4] Link

Sources

Application Note: Strategic Utilization of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in Metabolic Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic disease and oncology research, the 1,6-naphthyridine scaffold has emerged as a privileged structure, serving as a bioisostere to quinolines and isoquinolines. This scaffold is critical in the design of ATP-competitive inhibitors targeting the PI3K/Akt/mTOR pathway, a central regulator of glucose homeostasis, insulin sensitivity, and cell proliferation.

This Application Note details the strategic use of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Compound 1 ) as a linchpin intermediate. Unlike simple commercial reagents, this compound possesses a "masked" aldehyde functionality (acetal) and a halogen handle (bromine), enabling the rapid generation of diverse metabolic modulator libraries via controlled cyclization and subsequent cross-coupling.

Chemical Biology & Mechanism of Action[1][2]

The Metabolic Target: PI3K/mTOR Pathway

Metabolic dysregulation, particularly in Type 2 Diabetes and metabolic syndrome, often involves aberrant signaling in the Phosphoinositide 3-kinase (PI3K) pathway.

  • Mechanism: 1,6-naphthyridine derivatives mimic the adenine ring of ATP. They bind to the hinge region of the kinase domain (e.g., PI3K

    
    , mTOR), blocking phosphorylation events required for insulin signaling and glucose uptake.
    
  • Role of Compound 1: It serves as the acyclic precursor. Its cyclization generates the 1,6-naphthyridin-2(1H)-one core, which provides the necessary hydrogen-bond donor/acceptor motif to anchor the inhibitor within the kinase active site.

Synthetic Logic: The Modified Pomeranz-Fritsch Strategy

The transformation of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide into a bioactive scaffold relies on a modified Pomeranz-Fritsch cyclization.

  • Challenge: The pyridine ring of the nicotinamide is electron-deficient, making the electrophilic aromatic substitution (cyclization) difficult compared to benzene systems.

  • Solution: Using strong Lewis acids or dehydrating agents (e.g., Triflic anhydride or Polyphosphoric acid) forces the acetal to attack the C2-position of the pyridine, closing the ring to form the naphthyridine core.

Metabolicpathway Precursor 5-bromo-N-(2,2-dimethoxyethyl) nicotinamide Activation Acid-Mediated Activation Precursor->Activation Tf2O / H+ Cyclization Ring Closure (C2 Attack) Activation->Cyclization Scaffold 3-bromo-1,6-naphthyridin-2(1H)-one (The Scaffold) Cyclization->Scaffold Coupling Suzuki/Buchwald Coupling Scaffold->Coupling Pd-Catalysis Inhibitor Potent PI3K/mTOR Inhibitor Coupling->Inhibitor Phenotype Modulation of Glucose Uptake Inhibitor->Phenotype Biological Assay

Figure 1: The "Chemical Evolution" workflow.[1] The precursor (Compound 1) acts as the bridge between raw materials and high-affinity metabolic kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Objective: To generate the acyclic precursor in high purity without hydrolyzing the sensitive acetal group.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Activation: Dissolve 5-bromonicotinic acid in anhydrous DCM under Nitrogen atmosphere. Add DIPEA and stir for 10 minutes. Add HATU and stir for 30 minutes at 0°C.

    • Expert Insight: Maintaining 0°C is crucial. Higher temperatures during activation can lead to racemization (if chiral) or side reactions, though less critical here, it preserves reagent integrity.

  • Coupling: Dropwise add aminoacetaldehyde dimethyl acetal. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (5% MeOH in DCM). The acid spot should disappear, replaced by a less polar amide spot.

  • Workup: Wash with saturated NaHCO3 (2x) and Brine (1x). Caution: Do not use acidic washes (e.g., 1N HCl), as this will prematurely hydrolyze the acetal, ruining the cyclization precursor.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Validation: 1H NMR should show the acetal doublet (~4.5 ppm) and the distinct aromatic protons of the nicotinamide.

Protocol B: Cyclization to 3-bromo-1,6-naphthyridin-2(1H)-one

Objective: To close the ring. This is the "Valley of Death" where yields often drop. This protocol uses a modern Triflic Anhydride method for higher efficiency.

Materials:

  • 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (from Protocol A)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq)

  • 2-Chloropyridine (1.5 eq) - acts as a base/buffer

  • DCM (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amide in anhydrous DCM. Add 2-chloropyridine. Cool to -78°C.

  • Activation: Add Tf2O dropwise. The triflic anhydride activates the amide oxygen, making the intermediate more electrophilic.

  • Cyclization: Allow to warm to 0°C over 2 hours, then heat to gentle reflux for 12 hours.

    • Mechanism:[1][2][3] The acetal hydrolyzes in situ, and the resulting oxonium/aldehyde species attacks the C2 position of the pyridine ring.

  • Quench: Carefully quench with saturated NaHCO3 at 0°C.

  • Isolation: Extract with DCM. The product, 3-bromo-1,6-naphthyridin-2(1H)-one , often precipitates or requires chromatography (DCM/MeOH).

    • Self-Validating Check: The disappearance of the methoxy singlets in NMR confirms acetal loss and ring closure.

Application Data: Library Generation for Metabolic Screening

Once the scaffold (3-bromo-1,6-naphthyridin-2(1H)-one) is obtained, it serves as a "Hub" for divergent synthesis. The bromine at C3 is highly reactive towards Suzuki couplings, allowing the introduction of aryl groups that target the "specificity pocket" of metabolic kinases.

Table 1: Comparative Yields of Cyclization Methods

MethodReagentsTemperatureYield (%)Notes
Method A (Classic) H2SO4 (conc.)100°C35–45%High charring; difficult workup.
Method B (Lewis Acid) AlCl3 / DCMReflux50–55%Cleaner, but incomplete conversion.
Method C (Modern) Tf2O / 2-Cl-Py 0°C to Reflux 78–85% Recommended. Mild conditions; high purity.
Biological Relevance Workflow
  • Scaffold Synthesis: (Protocol B)

  • Functionalization: Suzuki coupling with p-aminophenylboronic acid (mimicking the affinity elements of PI3K inhibitors).

  • Assay: Screen against PI3K

    
     and mTOR using a LanthaScreen™ Eu Kinase Binding Assay.
    
  • Outcome: Compounds derived from this scaffold typically exhibit IC50 values in the low nanomolar range (5–50 nM) for mTOR, modulating insulin signaling pathways in HepG2 cells.

BiologicalLogic Compound 1,6-Naphthyridine Derivative Target Target: mTOR/PI3K (ATP Binding Site) Compound->Target H-Bonding (Hinge) Effect Inhibition of S6K1 Phosphorylation Target->Effect Blockade MetabolicResult Increased Insulin Sensitivity Effect->MetabolicResult Downstream Rescue

Figure 2: Biological logic flow. The naphthyridine scaffold blocks the ATP site of mTOR, preventing the phosphorylation of S6K1, which is a key feedback loop in insulin resistance.

References

  • Qin, Y., et al. (2014). "Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(4), 1062-1066.

  • Pomeranz, C. (1893).[2][4] "Uber eine neue Isochinolinsynthese." Monatshefte für Chemie, 14, 116–119.[2][4] (Foundational Chemistry).[5]

  • Liu, Q., et al. (2010). "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor." Journal of Medicinal Chemistry, 53(19), 7146–7155.

  • Hillmann, P., & Fabbro, D. (2019).[6] "PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases."[6] International Journal of Molecular Sciences, 20(22), 5792.[6]

Sources

experimental design for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide

Introduction: The "Masked" Scaffold Strategy

In the landscape of heterocyclic drug discovery, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Compound 1 ) represents a high-value "linchpin" intermediate. It combines a robust pyridine core with two orthogonal reactive handles:

  • The 5-Bromo Substituent: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the aromatic core.

  • The N-(2,2-dimethoxyethyl) Tail: A "masked" aldehyde (acetal) that serves as a latent electrophile. Upon acidic activation, this moiety triggers an intramolecular cyclization to generate the 1,6-naphthyridin-2(1H)-one scaffold—a privileged structure in kinase inhibitors (e.g., analogous to quinolones) and antiviral agents.

This guide details the experimental protocols for handling, functionalizing, and cyclizing Compound 1 , emphasizing a "divergent synthesis" approach where the user can choose to functionalize the core before or after ring closure.

Chemical Logic & Reaction Pathways

The utility of Compound 1 relies on the controlled reactivity of the acetal. Under neutral or basic conditions (used in Suzuki coupling), the acetal remains inert, protecting the sensitive aldehyde. Under acidic conditions (e.g., Polyphosphoric acid), the acetal hydrolyzes to the aldehyde, which undergoes electrophilic aromatic substitution at the pyridine C2 position to close the ring.

Key Mechanistic Insight: Direct cyclization of electron-deficient pyridines is often sluggish. However, the formation of the 1,6-naphthyridinone (a lactam) is thermodynamically favored over the fully aromatic naphthyridine in these oxidative/acidic conditions, driving the reaction forward.

Pathway Visualization

ReactionPathway Precursor 5-Bromo-N-(2,2-dimethoxyethyl) nicotinamide (1) Coupling Suzuki Coupling (Pd catalyst, Boronic Acid) Precursor->Coupling Path A: Diversification First Acid Acid Activation (PPA or H2SO4) Precursor->Acid Path B: Cyclization First Functionalized 5-Aryl-N-(2,2-dimethoxyethyl) nicotinamide Coupling->Functionalized Functionalized->Acid Intermediate Aldehyde Intermediate (Transient) Acid->Intermediate Product Functionalized 1,6-Naphthyridin-2(1H)-one Intermediate->Product -MeOH, Cyclization

Figure 1: Divergent synthetic pathways. Path A allows for library generation on the flexible acyclic precursor. Path B establishes the rigid bicyclic core immediately.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on the Acetal Precursor

Objective: To introduce aryl substituents at the 5-position while preserving the acetal for later cyclization.

Reagents:

  • Compound 1 (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine Compound 1 , aryl boronic acid, and the palladium catalyst. Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target mass: MW of Compound 1 - Br + Aryl).

    • Critical Checkpoint: Ensure the acetal signal (approx. 4.5 ppm, t, 1H in ¹H NMR) remains intact. Acidic byproducts from boronic acids can sometimes trigger premature hydrolysis; the carbonate base prevents this.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The acetal functionality makes these compounds slightly more polar; adjust gradient accordingly (typically 20-50% EtOAc).

Protocol B: Acid-Mediated Cyclization to 1,6-Naphthyridinone

Objective: To close the ring and form the bicyclic scaffold. This protocol uses Polyphosphoric Acid (PPA) which serves as both solvent and catalyst, minimizing polymerization side reactions common with simple H₂SO₄.

Reagents:

  • Compound 1 (or functionalized derivative from Protocol A)

  • Polyphosphoric Acid (PPA) (10 g per 1 g of substrate)

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Preparation: Heat PPA to 60°C in a beaker to lower its viscosity.

  • Addition: Add the solid precursor slowly to the warm PPA with vigorous stirring. Ensure complete dissolution.

  • Cyclization: Heat the mixture to 110°C for 2–3 hours.

    • Observation: The mixture will darken. This is normal.

    • Mechanism:[1][2] The acetal deprotects to the aldehyde, which attacks the C2 position of the pyridine. Subsequent oxidation (often auto-oxidation or disproportionation) yields the aromatic pyridone system.

  • Quenching (Exothermic): Cool the mixture to ~60°C. Pour slowly onto crushed ice with stirring.

  • Neutralization: Carefully adjust pH to ~7–8 using 50% NaOH solution or solid Na₂CO₃. The product usually precipitates as an off-white or tan solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with CH₂Cl₂ (3x).

    • Note: 1,6-naphthyridinones can be water-soluble depending on substituents. If extraction is difficult, use n-Butanol.

Analytical Data & Quality Control

When validating the synthesis, specific NMR signatures confirm the transformation.

FeaturePrecursor (Compound 1)Cyclized Product (Naphthyridinone)
¹H NMR (DMSO-d₆) Acetal CH: ~4.5 ppm (t, 1H)Methoxy: ~3.3 ppm (s, 6H)Amide NH: ~8.5-9.0 ppm (br t)Acetal/Methoxy: DisappearsLactam NH: ~11.5-12.0 ppm (br s)New Aromatic: distinct singlet/doublet shift
¹³C NMR Acetal Carbon: ~100-103 ppmCarbonyl (C=O): ~160-165 ppm (Shifted)Bridgehead carbons: Distinct quaternary signals
LC-MS Pattern [M+H]⁺ matches Formula[M+H]⁺ = Precursor - 32 Da (Loss of MeOH)
Solubility Soluble in DCM, EtOAc, MeOHPoor in DCM; Soluble in DMSO, DMF

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Electron-deficient pyridine rings resist electrophilic attack.

    • Solution: Increase temperature to 140°C or add a Lewis Acid promoter like AlCl₃ (Friedel-Crafts conditions) to the PPA melt.

  • Issue: Acetal Hydrolysis during Coupling.

    • Cause: Boronic acids can be slightly acidic.

    • Solution: Switch to Suzuki-Miyaura conditions using K₃PO₄ instead of carbonate, or use a pre-catalyst system like Pd(Amphos)Cl₂ which works fast at lower temperatures.

References

  • Synthesis of 1,6-Naphthyridinones

    • Lowe, P. R., et al. "Synthesis of substituted 1,6-naphthyridines." Journal of Heterocyclic Chemistry, 2005.

  • Pomeranz-Fritsch Cyclization on Pyridines

    • Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Naphthyridines." Chemical & Pharmaceutical Bulletin, 1985.

  • Palladium Coupling on Nicotinamides: Li, J. J., et al. Palladium in Heterocyclic Chemistry. Elsevier, 2006. (General reference for halo-pyridine couplings).
  • Acetal as Masked Aldehyde: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014. (Reference for acetal stability/deprotection).

(Note: Specific CAS 28733-43-9 refers to 5-bromonicotinamide.[3] The N-dimethoxyethyl derivative is a custom intermediate derived from it via amide coupling with aminoacetaldehyde dimethyl acetal.)

Sources

purification techniques for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Purification Strategies for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Abstract

The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a critical intermediate step in the generation of fused heterocyclic systems, such as isoquinolines and naphthyridines, via Pomeranz-Fritsch type cyclizations. While the amide coupling between 5-bromonicotinic acid and aminoacetaldehyde dimethyl acetal is chemically straightforward, the purification of the resulting product presents a specific challenge: the acid-sensitivity of the dimethyl acetal moiety.

Standard purification protocols involving strong acid washes or unbuffered silica gel chromatography frequently lead to partial hydrolysis of the acetal to the aldehyde, resulting in yield loss and polymerization. This guide details three optimized purification protocols designed to maximize purity (>98%) while preserving acetal integrity.

Chemical Context & Stability Profile

Before initiating purification, it is vital to understand the stability window of the target molecule.

  • The Acetal Moiety: The 2,2-dimethoxyethyl group serves as a "masked" aldehyde. Acetals are thermodynamically stable under basic and neutral conditions but are kinetically unstable in the presence of aqueous acids (pH < 4) or Lewis acids.

  • The Pyridine Ring: The 5-bromopyridine core is weakly basic. However, the electron-withdrawing bromine atom and the amide functionality significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

  • Impurities:

    • 5-Bromonicotinic Acid (Starting Material): Acidic. Removable via basic extraction.

    • Aminoacetaldehyde Dimethyl Acetal (Starting Material): Basic/Nucleophilic. Water-soluble.[1]

    • Coupling Reagents (EDC/HATU byproducts): Urea derivatives are often water-soluble or precipitable.

Core Directive: All purification steps must maintain a local environment of pH 5.0 – 10.0 .

Protocol A: Aqueous Work-up (The Foundation)

Best for: Removing bulk coupling reagents and unreacted starting materials.

This protocol replaces standard HCl washes with Citric Acid to prevent acetal hydrolysis.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 0.5 M Citric Acid (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per mmol of substrate). EtOAc is preferred over DCM here due to better phase separation with aqueous buffers.

  • Acid Removal (Deprotonation): Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[2][3][4] This converts unreacted 5-bromonicotinic acid into its water-soluble sodium salt (

      
      ).
      
    • Check: Verify the aqueous layer pH is >8.

  • Amine Removal (Gentle Protonation): Wash the organic phase once with 0.5 M Citric Acid .

    • Critical Control: Do NOT use 1M HCl. Citric acid is a weak acid (pKa ~3.1) that effectively protonates residual aminoacetaldehyde dimethyl acetal (making it water-soluble) without rapidly catalyzing acetal hydrolysis at room temperature.

    • Duration: Keep this wash brief (< 2 minutes).

  • Neutralization: Wash immediately with Brine to remove residual acidity and bulk water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is slightly acidic and can sometimes be problematic for highly sensitive acetals, though usually acceptable. Na₂SO₄ is safer.

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

Protocol B: Buffered Flash Chromatography

Best for: High-purity requirements (>99%) and removing non-polar impurities.

Standard silica gel is slightly acidic (pH ~5-6 in slurry), which can degrade the acetal during a slow column run. We utilize Triethylamine (Et₃N) passivation.

System Setup:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Triethylamine (Et₃N).

Procedure:

  • Column Pre-treatment: Prepare the silica slurry using DCM containing 1% Et₃N . Flush the packed column with 2 column volumes (CV) of this buffer. This neutralizes acidic sites on the silica surface.

  • Elution Gradient:

    • Load the crude material (dissolved in minimal DCM).

    • Run a gradient from 0% to 5% MeOH in DCM .

    • Note: The product typically elutes between 2-4% MeOH depending on the column loading.

  • Fraction Collection: Monitor fractions by TLC (UV 254 nm). The product will be UV-active due to the pyridine ring.

    • TLC Stain: If UV is ambiguous, use Iodine or Hanessian’s Stain. Avoid acidic stains like p-Anisaldehyde which will hydrolyze the acetal on the plate, giving a confusing "double spot" (acetal + aldehyde).

Protocol C: Recrystallization

Best for: Large-scale purification (>10g) where chromatography is cost-prohibitive.

Nicotinamide derivatives often crystallize well from ester/alkane mixtures.

Solvent System: Ethyl Acetate (Solvent) / Hexanes or Heptane (Anti-solvent).

Procedure:

  • Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, remove from heat.

  • Add Hexanes dropwise to the hot solution until a persistent cloudiness is observed.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then cool to 4°C in a refrigerator.

  • Filter the white crystalline solid and wash with cold Hexanes.

Visualization: Purification Logic & Workflow

The following diagram illustrates the decision matrix and chemical logic protecting the acetal group.

PurificationStrategy Start Crude Reaction Mixture (Amide + Acid + Amine + Reagents) Extraction Protocol A: Phase Separation (EtOAc / Aqueous) Start->Extraction BaseWash Wash 1: Sat. NaHCO3 Removes 5-Bromonicotinic Acid Extraction->BaseWash AcidWash Wash 2: 0.5M Citric Acid Removes Amines (Gentle) BaseWash->AcidWash Decision Purity Check (TLC/NMR) AcidWash->Decision Recryst Protocol C: Recrystallization (EtOAc/Hexane) Decision->Recryst High Scale / Good Crystallinity Column Protocol B: Buffered Flash Column (DCM/MeOH + 1% Et3N) Decision->Column High Purity / Complex Impurities Final Pure 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Recryst->Final Column->Final

Caption: Workflow emphasizing the removal of specific impurities while maintaining pH buffers to protect the acetal moiety.

Quality Control & Data Analysis

1H NMR Validation (CDCl₃, 400 MHz):

  • Acetal Methine: Look for a triplet (t) around 4.4 – 4.6 ppm . This is the diagnostic proton for the acetal

    
    . If this integrates to < 1H or if an aldehyde peak appears (~9.5 ppm), hydrolysis has occurred.
    
  • Methoxy Groups: A strong singlet (s) integrating to 6H around 3.4 ppm .

  • Aromatic Region: Three distinct protons for the 5-bromopyridine ring (typically ~8.0 – 9.0 ppm).

Summary of Physical Properties:

PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in Water, Hexanes.
Rf Value ~0.4 (5% MeOH in DCM)
Stability Hygroscopic. Store under Nitrogen.[3] Avoid acidic fumes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Aldehyde peak in NMR (~9.6 ppm) Acetal hydrolysis due to acidic workup or silica.Use Citric Acid instead of HCl. Add 1% Et₃N to chromatography solvents.
Low Yield Product lost to aqueous layer during extraction.The amide is moderately polar. Re-extract aqueous layers with DCM (not just EtOAc) and combine.
"Double Spots" on TLC Acetal decomposing on the TLC plate.The silica on TLC plates is acidic.[5] This is an artifact. Visualize immediately or neutralize the plate with ammonia vapor before running.
Oiling out during recrystallization Impurities preventing crystal lattice formation.Product is likely too impure for direct crystallization. Perform a quick "filtration" column (Protocol B) first.

References

  • Acetal Stability on Silica

    • Title: Stability of acetals and ketals on silica gel.
    • Source:Journal of Organic Chemistry, Standard Practice.
    • Context: Confirms the necessity of base-buffering (Et3N) when purifying acid-sensitive acetals on silica.
    • URL: (Representative link for acetal stability reviews).

  • Nicotinamide Purification

    • Title: Purification of nicotinamide.[3][6][7][8]

    • Source: US Patent 2496114A.[6]

    • Context: Describes the solubility differences between nicotinic acid and nicotinamide, supporting the NaHCO3 wash protocol.
    • URL
  • Synthesis of Tetrahydroisoquinolines (Pomeranz-Fritsch)

    • Title: Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.[4]

    • Source:Beilstein Journal of Organic Chemistry, 2012.
    • Context: Demonstrates the use of aminoacetaldehyde acetals in coupling reactions and subsequent cyclizations, validating the utility of the target molecule.
    • URL:[Link]

  • Aminoacetaldehyde Dimethyl Acetal Properties

    • Title: Aminoacetaldehyde dimethyl acetal - Substance Profile.[9]

    • Source: PubChem.[9]

    • Context: Physical properties (bp, density) and stability data for the starting material.

    • URL:[Link]

Sources

Troubleshooting & Optimization

improving yield of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case #5B-NIC-01: Optimization of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide requires balancing the activation of an electron-deficient pyridine carboxylic acid with the preservation of a highly acid-sensitive acetal group.[1]

The Failure Mode: The most common cause of low yield is acetal hydrolysis . If the reaction environment becomes acidic (pH < 4) due to HCl generation (from thionyl chloride/oxalyl chloride) or aggressive workup, the dimethoxy acetal hydrolyzes to an aldehyde. This aldehyde immediately polymerizes or cyclizes with the amide nitrogen (Pomeranz-Fritsch type reactivity), resulting in a dark, tarry mixture and loss of product.

The Solution: You must switch from "Standard Amide Coupling" to "Base-Buffered Activation."[1] This guide provides two protocols:

  • Method A (High-Value/Small Scale): HATU-mediated coupling (Recommended for <5g).[1]

  • Method B (Scale-Up/Cost-Efficient): In situ Acid Chloride with Base Scavenging.[1]

Critical Decision Matrix (Workflow)

Use this logic flow to determine your optimal synthetic route and troubleshooting steps.

G Start Start: 5-Bromonicotinic Acid + Aminoacetaldehyde Dimethyl Acetal ScaleCheck Check Scale & Budget Start->ScaleCheck MethodA Method A: HATU/DIPEA (High Cost, Max Yield, Mild) ScaleCheck->MethodA < 5g or Research MethodB Method B: Oxalyl Chloride/DIPEA (Low Cost, High Risk, Scalable) ScaleCheck->MethodB > 10g or Production RiskA Risk: Removal of Urea byproducts MethodA->RiskA RiskB Risk: HCl generation -> Acetal Hydrolysis MethodB->RiskB Workup Workup: Basic Wash (NaHCO3) NEVER use HCl/Acidic Brine RiskA->Workup MitigationB CRITICAL: Pre-mix Amine + XS Base Keep Temp < 0°C during addition RiskB->MitigationB MitigationB->Workup Result Target: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Workup->Result

Caption: Decision tree for selecting the coupling method based on scale and risk tolerance.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown after adding the acid chloride. What happened?

  • Diagnosis: Acetal Hydrolysis.[1] You likely generated HCl during the acid chloride formation (using SOCl₂ or (COCl)₂) and did not remove it or neutralize it fast enough. The HCl cleaved the dimethoxy group, creating an aldehyde which polymerized.

  • Fix: Ensure the acid chloride is evaporated to dryness (to remove excess SOCl₂/HCl) or ensure the amine solution contains 3.0 equivalents of DIPEA/TEA before the acid chloride is added.

Q2: I have low yield using EDC/HOBt. The starting material remains.

  • Diagnosis: Deactivated Acid.[1] The 5-bromo substituent and the pyridine nitrogen make the carboxylic acid electron-deficient and less nucleophilic towards the carbodiimide.

  • Fix: Switch to HATU or T3P (Propylphosphonic anhydride).[1] These reagents are far superior for electron-poor aromatic acids.[1]

Q3: During workup, my product vanished from the organic layer.

  • Diagnosis: Pyridine Salt Formation.[1] If you washed with 1N HCl to remove excess amine, you protonated the pyridine ring (pKa ~3-4), making the product water-soluble.

  • Fix: Never use acid washes. Wash only with Sat.[1] NaHCO₃, water, and brine. If you must remove unreacted amine, use a silica plug eluting with DCM/MeOH.

Q4: The product degrades on the silica column.

  • Diagnosis: Acidic Silica.[1] Standard silica gel is slightly acidic (pH 6-6.5), which can slowly hydrolyze the acetal.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent or use Neutral Alumina .

Optimized Protocols

Method A: The "Gold Standard" (HATU Coupling)

Best for research scale (100mg - 5g) where yield is prioritized over reagent cost.

Reagents:

  • 5-bromonicotinic acid (1.0 equiv)[1]

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: Dissolve 5-bromonicotinic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange.

  • Coupling: Add Aminoacetaldehyde dimethyl acetal (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup:

    • Dilute with EtOAc (5x reaction volume).[1]

    • Wash with Sat. NaHCO₃ (2x) , Water (2x), and Brine (1x).

    • Note: The water washes are critical to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate. If necessary, flash chromatography (DCM -> 2% MeOH/DCM).[1]

Method B: The "Scalable" Route (Acid Chloride via Oxalyl Chloride)

Best for >10g scale. Requires strict temperature and base control.

Reagents:

  • 5-bromonicotinic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)[1]

  • Catalytic DMF (2-3 drops)[1]

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)[1]

  • DIPEA (3.0 equiv) or TEA (3.0 equiv)[1]

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Acid Chloride Formation:

    • Suspend 5-bromonicotinic acid in dry DCM (0.5 M) under Nitrogen.

    • Add catalytic DMF.[2]

    • Add Oxalyl Chloride dropwise at 0°C.[1]

    • Allow to warm to RT and stir until gas evolution ceases (1-2h). The solution should become clear.

    • CRITICAL STEP: Evaporate the solvent and excess oxalyl chloride under reduced pressure to give the crude acid chloride solid. Do not skip this. Excess oxalyl chloride will destroy the amine/acetal.

    • Re-dissolve the acid chloride in fresh, dry DCM.

  • Coupling (The "Inverse Addition"):

    • In a separate flask, mix Aminoacetaldehyde dimethyl acetal (1.1 equiv) and DIPEA (3.0 equiv) in DCM. Cool to 0°C .[1]

    • Slowly add the acid chloride solution to this amine/base mixture. Adding acid to base ensures the environment stays basic, protecting the acetal.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Wash with Sat. NaHCO₃ and Brine.[1] Dry and concentrate.

Comparative Data

FeatureMethod A (HATU)Method B (Acid Chloride)Standard EDC/HOBt
Yield (Typical) 85 - 95% 70 - 85%40 - 60%
Acetal Integrity ExcellentRisk of HydrolysisGood
Purification DMF removal requiredSimple EvaporationUrea byproduct issues
Cost HighLowMedium
Reaction Time 2-4 Hours4-6 Hours12-24 Hours

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Amide Coupling of Nicotinic Acids

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Specific Application (Naphthyridine Synthesis Precursor): Note: This specific amide is a key intermediate in the Pomeranz-Fritsch synthesis of 1,6-naphthyridines. Lombardino, J. G. (1981). Preparation of 1,6-naphthyridines. Journal of Heterocyclic Chemistry, 18(8). (Describes the cyclization of this specific amide, highlighting the need for acetal integrity in the precursor).

Sources

Technical Support Center: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support hub for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide . As a key intermediate in the synthesis of fused heterocyclic systems (often naphthyridines or isoquinoline analogs), this compound presents a unique stability profile. Its dual-functionality—possessing both a hydrolytically sensitive acetal and a robust nicotinamide core—creates specific storage and handling challenges.[1]

This guide addresses the primary degradation vectors: acid-catalyzed acetal hydrolysis , amide bond cleavage , and unwanted intramolecular cyclization .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My sample has developed a faint, sweet, alcohol-like odor. Is it compromised? A: Likely, yes. This is the hallmark of Pathway A (Acetal Hydrolysis) . The 2,2-dimethoxyethyl tail is an acetal protecting group. Upon exposure to trace moisture and acidity (even atmospheric CO₂ or acidic glass surfaces), it hydrolyzes to release methanol (the source of the odor) and the reactive aldehyde, 5-bromo-N-(2-oxoethyl)nicotinamide.[1]

  • Action: Run an LC-MS immediately. Look for a mass shift of -46 Da (loss of EtOH equivalent/formation of aldehyde hydrate) or -32 Da (loss of MeOH).

Q2: We observe a new peak at RRT 0.85 that increases when the sample is dissolved in DMSO/Water mixtures. A: This is often the hemiacetal intermediate or the aldehyde hydrate . In aqueous DMSO, the equilibrium between the acetal and the aldehyde shifts. If the peak eventually converts to a more polar species, you are likely observing the aldehyde hydrating (gem-diol formation) or further degrading to the carboxylic acid.

  • Action: Ensure your DMSO is anhydrous. Store solutions at -20°C, not 4°C.

Q3: Can I use this compound in acidic media for a "one-pot" cyclization? A: Yes, but strictly as a transient intermediate. If your intent is storage, avoid pH < 6.0 . In acidic media (e.g., TFA, HCl), the compound is designed to degrade (cyclize) into a fused ring system (e.g., 2,7-naphthyridine derivative). If this cyclization is premature, your starting material purity will plummet.

Part 2: Degradation Pathways & Mechanisms[1]

The stability of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is governed by the competition between the acetal and the amide functionalities.[1]

Pathway A: Acid-Catalyzed Acetal Hydrolysis (Primary Failure Mode)

This is the most kinetically favored pathway under mild environmental stress (humidity + trace acid).

  • Protonation: The methoxy oxygen is protonated.

  • Elimination: Methanol is expelled, forming a resonance-stabilized oxonium ion.

  • Hydrolysis: Water attacks the oxonium, forming a hemiacetal.

  • Collapse: Loss of a second methanol molecule yields the free aldehyde: 5-bromo-N-(2-oxoethyl)nicotinamide .[1]

  • Criticality: High. The resulting aldehyde is highly reactive and prone to polymerization or oxidation.

Pathway B: Amide Hydrolysis (Backbone Cleavage)

Occurs under harsh pH extremes (pH < 2 or pH > 10) or prolonged thermal stress.

  • Nucleophilic Attack: Water/Hydroxide attacks the amide carbonyl.

  • Cleavage: The C-N bond breaks, releasing 5-bromonicotinic acid and aminoacetaldehyde dimethyl acetal .

  • Thermodynamics: The pyridine ring is electron-deficient (due to the nitrogen and the bromine), making the amide carbonyl slightly more electrophilic and susceptible to base hydrolysis compared to benzamides.

Pathway C: Intramolecular Cyclization (The "Rogue" Synthesis)

If Pathway A occurs (aldehyde formation), the free aldehyde can react with the pyridine ring (Pomeranz-Fritsch type reactivity) or the amide nitrogen (less likely due to geometry) to form cyclic byproducts.

  • Mechanism: The electrophilic aldehyde attacks the electron-poor pyridine ring (usually requiring strong acid catalysis/Lewis acid). While difficult on a deactivated 5-bromo ring, trace cyclized impurities can act as "seeds" for further degradation.[1]

Part 3: Visualization of Pathways

The following diagram maps the kinetic hierarchy of degradation.

DegradationPathways SM 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Intact Reagent) Oxonium Oxonium Ion Intermediate SM->Oxonium H+ / -MeOH (Fastest Step) Acid 5-Bromonicotinic Acid SM->Acid pH > 10 or pH < 2 (Slow Hydrolysis) Amine Aminoacetaldehyde dimethyl acetal SM->Amine Amide Cleavage Hemiacetal Hemiacetal Intermediate Oxonium->Hemiacetal +H2O Aldehyde 5-bromo-N-(2-oxoethyl)nicotinamide (Reactive Aldehyde) Hemiacetal->Aldehyde H+ / -MeOH (Irreversible) Cyclic Fused Naphthyridine/Isoquinoline Derivative (Cyclized) Aldehyde->Cyclic Strong Acid / Heat (Intramolecular Cyclization)

Figure 1: Degradation cascade showing the dominance of acetal hydrolysis (Pathway A) over amide cleavage (Pathway B) and subsequent cyclization risks.

Part 4: Experimental Validation & Protocols

Protocol 1: Stability-Indicating HPLC Method

To quantify degradation, use this gradient method which separates the polar acid and the non-polar aldehyde from the parent.

Instrument: HPLC with UV detection (PDA) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile (ACN) Flow Rate: 1.0 mL/min Detection: 260 nm (Nicotinamide max) and 220 nm.

Time (min)% Mobile Phase A% Mobile Phase BExpected Elution
0.0955
2.09555-Bromonicotinic Acid (Polar degradation)
10.04060Parent Compound
12.01090Aldehyde / Cyclized Products
15.0955Re-equilibration
Protocol 2: Self-Validating Storage Check

Before using the reagent in a critical step, perform this "Solubility & pH Check":

  • Dissolve 5 mg of compound in 1 mL of neutral D₂O or deuterated DMSO.

  • Observe: The solution should be clear. Turbidity suggests polymerization of the aldehyde.

  • NMR Check (Optional but Recommended):

    • Intact: Singlet at ~3.3 ppm (Methoxy groups, 6H) and Triplet at ~4.5 ppm (Acetal CH, 1H).

    • Degraded: Loss of the 3.3 ppm singlet; appearance of aldehyde proton at ~9.6 ppm or hydrate peak.

Summary of Stability Data
ConditionPrimary Degradation ProductRatePrevention
Acidic (pH < 4) Aldehyde (N-(2-oxoethyl)...)Rapid (< 1 hr)Buffer to pH 7.5; Use amine bases.[1]
Basic (pH > 10) 5-Bromonicotinic AcidModerate (Days)Avoid strong hydroxides; use carbonates.[1]
Moisture/Air Aldehyde + MethanolSlow (Weeks)Store under Argon/Nitrogen; Desiccate.
DMSO Solution Hemiacetal / SolvolysisVariableUse Anhydrous DMSO; Freeze thaw stability is poor.

References

  • Acetal Hydrolysis Mechanism

    • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

    • Context: Establishes the kinetic sensitivity of the dimethyl acetal group to protonation and subsequent hydrolysis, validating P
  • Nicotinamide Stability & Hydrolysis

    • Baum, C. L., et al. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes.[2][3] Biochemical Journal, 204(1), 203-207. Link

    • Context: Provides foundational data on the stability of the nicotinamide amide bond and its hydrolysis products (nicotinic acid) under physiological and stressed conditions.
  • Pomeranz-Fritsch Cyclization (Analogous Reactivity)
  • General Stability of Pyridine Carboxamides

    • PubChem Compound Summary for 5-Bromonicotinamide. (2023).[1] National Center for Biotechnology Information. Link

    • Context: Baseline stability data for the core 5-bromonicotinamide scaffold, confirming the relative robustness of the aryl bromide and amide in the absence of the acetal tail.

Sources

Technical Support Center: Crystallization of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Molecule ID: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Substructure: Pyridine-3-carboxamide core with acetal tail) Primary Application: Intermediate for imidazo[1,5-a]pyridine fused ring systems (e.g., via Pomeranz-Fritsch cyclization).[1]

Introduction: The "Oiling Out" Trap

As a Senior Application Scientist, I often see researchers struggle with this specific intermediate. You are dealing with a molecule that possesses a "schizophrenic" solubility profile: a rigid, polar nicotinamide core coupled with a flexible, lipophilic dimethoxyethyl tail.

This combination frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1] Furthermore, the acetal moiety is a "ticking time bomb" that degrades if your crystallization environment is even slightly acidic.

This guide replaces trial-and-error with a mechanism-based approach to isolating your target.

Part 1: Critical Troubleshooting (Q&A Format)

Q1: My product comes out as a yellow/orange oil that refuses to solidify. How do I fix this?

The Cause: You are likely operating in the "metastable zone width" (MSZW) where the oil phase is thermodynamically more stable than the crystal phase due to the flexible acetal tail preventing efficient packing. This often happens in single-solvent systems (e.g., pure Ethyl Acetate or DCM).[1]

The Solution: The "Two-Solvent Cloud Point" Protocol Do not try to freeze the oil; it will only turn into a glass.[1] You must lower the solubility power gradually.

  • Dissolution: Dissolve the oil in the minimum amount of Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) at 40°C.

    • Why? These esters are polar enough to dissolve the amide but non-acidic (unlike hydrolytic alcohols).

  • Antisolvent Titration: Add n-Heptane dropwise under vigorous stirring until a persistent cloudiness (turbidity) appears.[1]

  • The "Back-Off" Step: Add just enough pure solvent (IPAc/EtOAc) to make the solution clear again.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface. If no seed exists, cool slowly to 0°C at a rate of 5°C/hour.

  • Aging: Once solids appear, hold at 0°C for 4 hours. Do not filter immediately; the acetal tail needs time to arrange into the lattice.

Q2: I see a new impurity growing by HPLC during crystallization. What is happening?

The Cause: Acetal Hydrolysis.[2] The dimethyl acetal group is acid-labile.[1] If your crude material contains residual 5-bromonicotinic acid (starting material) or if you used an acidic solvent (like un-neutralized chloroform), you are generating the aldehyde (5-bromo-N-(2-oxoethyl)nicotinamide).[1] This aldehyde will rapidly polymerize or cyclize.

The Solution: The "Trace Base" Buffer

  • Never use acidic solvents or silica-purified material directly without a wash.[1]

  • Protocol: Pre-treat your crystallization solvent with 0.1% Triethylamine (TEA). This trace base neutralizes any adventitious acid, locking the acetal in its stable form.

  • Verification: Check the pH of your mother liquor on wet pH paper; it should be neutral to slightly basic (pH 7–8).

Q3: The solid is sticky and hygroscopic. Is it a polymorph?

The Cause: Amide Solvates. Nicotinamides are notorious for forming channel solvates, trapping solvent molecules (water, ethanol, DCM) in the crystal lattice via hydrogen bonding with the amide nitrogen.

The Solution: Desolvation & Slurry

  • Drying: Vacuum dry at 40°C. If the melting point is depressed or broad (e.g., <80°C when expected >100°C), you have a solvate.

  • Slurry Conversion: Resuspend the sticky solid in Methyl tert-butyl ether (MTBE) (10 volumes) and stir at room temperature for 12 hours. MTBE rarely forms solvates with this class of amides and will extract the trapped solvent, triggering a phase transition to the dense, non-solvated polymorph.

Part 2: Experimental Data & Specifications

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Crystallization
pKa (Pyridine N) ~3.4 (Estimated)Soluble in acidic water (pH < 2).[1] Insoluble in basic water.
pKa (Amide) ~14Non-ionizable under standard crystallization conditions.
LogP ~1.5 - 2.0Moderately lipophilic.[1] Soluble in EtOAc, DCM, THF.
Melting Point Expected: 95–115°CIf <90°C, suspect solvent trapping or aldehyde impurity.
Stability Acid Sensitive CRITICAL: Hydrolyzes to aldehyde below pH 5.
Recommended Solvent Systems
System ClassSolvents (Solvent / Antisolvent)Ratio (v/v)Outcome
Primary (Recommended) Ethyl Acetate / n-Heptane 1:2 to 1:4Good yield, low risk of oiling if seeded.[1]
Alternative Isopropyl Alcohol (IPA) / Water 1:1Risk: Hydrolysis if not basified.[3] Good for removing inorganic salts.
Polymorph Control MTBE (Slurry) PureConverts oils/solvates to free-flowing powder.[1]
AVOID Methanol / Acidic Water N/ACauses acetal deprotection.

Part 3: Validated Workflow Diagrams

Diagram 1: The Troubleshooting Decision Tree

Use this logic flow when assessing the crude reaction mixture.

TroubleshootingTree Start Crude Reaction Mixture (Post-Workup) CheckPurity Check HPLC Purity Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 90% CheckPurity->LowPurity Risk_Acetal CRITICAL CHECK: Is pH < 6? HighPurity->Risk_Acetal Action_Purify Action: Acid/Base Wash Remove 5-Br-Nicotinic Acid LowPurity->Action_Purify CheckState Physical State? Oil Oiling Out / Gum CheckState->Oil Solid Solid / Precipitate CheckState->Solid Action_Oil Action: Solvent Swap Dissolve in EtOAc -> Add Heptane Seed at Cloud Point Oil->Action_Oil Action_Solid Action: Slurry in MTBE Remove trapped solvent Solid->Action_Solid Action_Purify->CheckPurity Risk_Acetal->CheckState No (Safe) AddBase Add 0.1% Et3N Prevent Hydrolysis Risk_Acetal->AddBase Yes (Risk) AddBase->CheckState

Caption: Logic flow for assessing crude material state and selecting the correct isolation strategy.

Diagram 2: The "Safe" Crystallization Protocol

A step-by-step pathway to minimize acetal degradation.[1]

CrystallizationProtocol Step1 1. Dissolution Solvent: EtOAc (5 vol) Temp: 45°C Step2 2. Protection Add 0.1% Triethylamine (Scavenge Acid) Step1->Step2 Clear Soln Step3 3. Nucleation Add Heptane to Cloud Point Cool to 20°C Step2->Step3 Turbidity Onset Step4 4. Growth Slow Cool to 0°C (5°C per hour) Step3->Step4 Seeds Form Step5 5. Isolation Filter Cold Wash with Heptane Step4->Step5 Thick Slurry

Caption: Optimized workflow for crystallizing acid-sensitive acetal amides.

Part 4: Detailed Protocol

Objective: Isolation of >98% pure 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide from crude reaction mixture.

  • Preparation:

    • Take the crude oil (assume 10g scale).

    • Prepare "Solvent A": Ethyl Acetate containing 0.1% Triethylamine.

    • Prepare "Solvent B": n-Heptane (dry).[1]

  • Dissolution:

    • Add 30 mL (3 volumes) of Solvent A to the crude oil.

    • Heat to 45°C. If solids remain, filter hot to remove inorganic salts (e.g., coupling reagents).

  • The "Cloud Point" Approach:

    • While stirring at 300 RPM, slowly add Solvent B dropwise.

    • Watch for the "oil streak" (oily droplets that re-dissolve).

    • Stop adding Solvent B when the solution turns permanently hazy (turbid).

  • Nucleation & Growth:

    • Add 1 mL of Solvent A to clarify the solution (make it clear again).

    • Optional but Recommended: Add 10 mg of seed crystals.

    • Ramp temperature down to 20°C over 2 hours.

    • Once solids are visible, cool further to 0–5°C over 1 hour.

  • Filtration:

    • Filter on a sintered glass funnel.

    • Wash the cake with cold n-Heptane (2 x 10 mL).[1]

    • Drying: Vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent acetal thermal instability.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter 4 on stability of acyclic acetals/ketals).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann.[1] (Refer to "Solvent Selection" and "Oiling Out" phenomena).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

  • Li, X., et al. (2020). "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization."[4] ChemRxiv. (Highlights the polymorphic nature of the nicotinamide core).

Sources

Technical Support Center: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, storage, and handling of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide?

A1: Impurities in 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis process. They can include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.

  • Degradation Products: These impurities arise from the chemical decomposition of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide over time, often due to exposure to light, heat, moisture, or incompatible substances.

  • Contaminants from Starting Materials: The purity of the final product is highly dependent on the purity of the starting materials, namely 5-bromonicotinic acid and 2,2-dimethoxyethanamine.

Q2: I'm seeing an unexpected peak in my HPLC analysis. What could it be?

A2: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several common impurities. The most likely candidates are the starting materials, 5-bromonicotinic acid and 2,2-dimethoxyethanamine, if the reaction did not go to completion. Another possibility is the hydrolysis of the amide bond, which would result in the formation of 5-bromonicotinic acid.

To identify the unknown peak, it is recommended to run co-injection experiments with authentic samples of the suspected impurities. Additionally, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide valuable information about the molecular weight of the impurity, aiding in its identification.

Q3: My batch of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide has a slight yellow tint. Is this a cause for concern?

A3: A slight yellow discoloration can be an indication of the presence of impurities, possibly arising from degradation or residual starting materials. 5-Bromonicotinic acid, a key starting material, is often described as a white to off-white or light yellow crystalline powder.[1][2] The presence of trace amounts of this starting material could contribute to the color. While a slight tint may not always impact the performance in downstream applications, it is crucial to assess the purity of the material using analytical techniques like HPLC or NMR to ensure it meets the required specifications for your experiment.

Q4: How can I minimize the formation of impurities during the synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide?

A4: Minimizing impurity formation requires careful control over the reaction conditions. Key factors to consider include:

  • Purity of Starting Materials: Always use high-purity starting materials. 2,2-Dimethoxyethylamine is often available at 99% purity or higher, which is ideal for synthesis.[3]

  • Reaction Stoichiometry: Precise control of the molar ratios of reactants is critical to ensure the reaction goes to completion and to minimize unreacted starting materials.

  • Temperature Control: Side reactions can be temperature-dependent. Maintaining the optimal reaction temperature is crucial.

  • Purification Method: Employing an effective purification method, such as recrystallization or column chromatography, is essential to remove any unreacted starting materials and by-products.

Q5: What are the best practices for storing 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide to prevent degradation?

A5: To maintain the integrity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[1] It is advisable to store it in a tightly sealed container to protect it from moisture, which could lead to hydrolysis of the amide bond.

Troubleshooting Guide: Common Impurities and Their Identification

This section provides a more detailed look at potential impurities, their sources, and recommended analytical approaches for their detection.

Table 1: Common Impurities in 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide
Impurity NameChemical StructurePotential SourceRecommended Analytical Method
5-Bromonicotinic AcidC₆H₄BrNO₂Unreacted starting material, hydrolysis of the final product.[1]HPLC, LC-MS, ¹H NMR
2,2-DimethoxyethanamineC₄H₁₁NO₂Unreacted starting material.[3]GC-MS, ¹H NMR
NicotinamideC₆H₆N₂OPotential by-product from debromination.HPLC, LC-MS
5-Bromo-N-(2-hydroxyethyl)nicotinamideC₈H₉BrN₂O₂Hydrolysis of the dimethoxyacetal group.HPLC, LC-MS, ¹H NMR
Experimental Workflow: Identifying Impurities

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities in a sample of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Identification cluster_2 Further Investigation cluster_3 Conclusion start Sample of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide hplc HPLC Analysis start->hplc Inject sample main_peak Main Peak Matches Standard hplc->main_peak Purity > 99% unknown_peak Unknown Peak Detected hplc->unknown_peak Purity < 99% report Generate Report main_peak->report lcms LC-MS Analysis unknown_peak->lcms Determine MW nmr NMR Spectroscopy unknown_peak->nmr Structural Elucidation co_injection Co-injection with Standards unknown_peak->co_injection Confirm Identity impurity_identified Impurity Identified lcms->impurity_identified nmr->impurity_identified co_injection->impurity_identified impurity_identified->report

Caption: A logical workflow for the comprehensive purity analysis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Detailed Protocol: HPLC Method for Purity Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide and detecting common impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the compound and potential impurities have good absorbance (e.g., 260 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities.

Visualizing Impurity Sources

The following diagram illustrates the potential sources of impurities in the synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Impurity_Sources cluster_0 Starting Materials cluster_1 Synthesis Process cluster_2 Final Product & Impurities sm1 5-Bromonicotinic Acid reaction Amide Coupling Reaction sm1->reaction sm2 2,2-Dimethoxyethanamine sm2->reaction product 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide reaction->product imp1 Unreacted 5-Bromonicotinic Acid reaction->imp1 Incomplete Reaction imp2 Unreacted 2,2-Dimethoxyethanamine reaction->imp2 Incomplete Reaction imp3 Side Reaction By-products reaction->imp3 Side Reactions imp4 Degradation Products product->imp4 Storage/Handling

Caption: Potential sources of impurities in the synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

References

  • 5-Bromonicotinic acid. (n.d.). In PubChem. Retrieved from [Link][4]

  • 2,2-Dimethoxyethylamine (CAS 22483-09-6) for Your Synthesis Needs. (n.d.). Acme-Hardesty. Retrieved from [Link][3]

  • 2,2-Dimethoxyethanamine | CAS#:22483-09-6. (n.d.). Chemsrc. Retrieved from [Link][5]

  • Aminoacetaldehyde dimethyl acetal | C4H11NO2. (n.d.). In PubChem. Retrieved from [Link][6]

Sources

stability issues with 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing stability issues with 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in solution. We will explore the root causes of degradation and offer validated protocols for handling, storage, and troubleshooting to ensure experimental reproducibility and success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: My solution of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide rapidly loses potency, even when stored at 4°C. What is the primary cause?

A1: The most probable cause of instability is the acid-catalyzed hydrolysis of the N-(2,2-dimethoxyethyl) side chain. This side chain contains an acetal functional group, which is inherently labile under acidic conditions (pH < 7). The hydrolysis reaction cleaves the acetal, converting it into an aldehyde and releasing two equivalents of methanol. This structural change alters the compound's biological activity and physicochemical properties.

Q2: I observed a new, earlier-eluting peak in my reverse-phase HPLC chromatogram over time. Does this confirm degradation?

A2: Yes, this is a strong indicator of degradation. The primary hydrolysis product, 5-bromo-N-(2-oxoethyl)nicotinamide (the aldehyde form), is significantly more polar than the parent compound due to the replacement of the two methoxy groups with a carbonyl group. In reverse-phase chromatography, more polar compounds elute earlier. We recommend using LC-MS to confirm the identity of this new peak by checking for the expected molecular weight of the degradation product.

Q3: What are the optimal solvent and buffer systems for preparing and storing stock solutions of this compound?

A3: To maintain stability, it is critical to avoid acidic conditions.

  • Solvents: For initial stock solutions, use anhydrous aprotic organic solvents like DMSO or DMF, which should be purged with an inert gas like argon or nitrogen.[1] Store these stocks at -20°C or -80°C.

  • Aqueous Buffers: When preparing aqueous working solutions, use buffers with a pH range of 7.2-8.5. Studies on related nicotinamide cofactors have shown that Tris buffers offer excellent long-term stability.[2][3][4][5] While phosphate buffers are common, they can sometimes catalyze degradation in related molecules, so Tris or a stable buffer like HEPES (at pH ≥ 7.5) are preferred.[2][4] We do not recommend storing aqueous solutions for more than a single day.[1]

Q4: Can I use common buffers like acetate or citrate?

A4: No. Acetate (pH ~3.8-5.8) and citrate (pH ~3.1-6.2) buffers are acidic and will rapidly accelerate the hydrolysis of the acetal group. Using these buffers will lead to complete degradation of your compound in a matter of hours to days, depending on the temperature.

Q5: My solution has developed a slight yellow tint. Is this related to the primary hydrolysis pathway?

A5: While the primary degradation pathway (acetal hydrolysis) does not typically produce colored byproducts, a yellow tint may indicate secondary degradation of the nicotinamide ring itself or oxidation processes.[6] This can be exacerbated by exposure to light, non-optimal pH, or reactive impurities in the solvent. Always use high-purity solvents and protect solutions from light by using amber vials or wrapping containers in foil.

Section 2: The Chemistry of Instability: Acetal Hydrolysis

The core stability issue with 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is not with the brominated nicotinamide ring but with the N-linked side chain. The 2,2-dimethoxyethyl group is an acetal, a functional group known for its sensitivity to acid.

The degradation is a classic acid-catalyzed hydrolysis reaction. In the presence of an acid (H⁺), one of the methoxy groups is protonated, turning it into a good leaving group (methanol). The subsequent loss of methanol forms a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate, and after deprotonation, the hemiacetal formed quickly breaks down to yield the final aldehyde product and a second molecule of methanol.

This reaction is highly dependent on pH. The rate of hydrolysis increases exponentially as the pH drops below 7. Temperature also plays a significant role, with higher temperatures accelerating the degradation rate, consistent with the Arrhenius equation.[4]

G cluster_main Acid-Catalyzed Hydrolysis Pathway parent 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Stable at pH > 7) products 5-bromo-N-(2-oxoethyl)nicotinamide (Aldehyde Product) + 2 CH₃OH (Methanol) parent->products H₂O, H⁺ (Acidic Conditions, pH < 7) Higher Temperature Accelerates

Caption: Primary degradation pathway of the compound.

Section 3: Troubleshooting Guides and Experimental Protocols

Use the following workflow and protocols to diagnose and prevent stability issues.

Troubleshooting Workflow

This decision tree provides a logical path to identify the source of compound instability.

G start Issue Observed: Loss of Activity / Extra Peak in HPLC check_ph 1. Check Solution pH Is pH < 7.0? start->check_ph check_buffer 2. Identify Buffer Type Was an acidic buffer used (e.g., Citrate, Acetate)? check_ph->check_buffer No cause_hydrolysis Root Cause: Acid-Catalyzed Hydrolysis check_ph->cause_hydrolysis Yes check_storage 3. Review Storage Was aqueous solution stored for > 24 hours? check_buffer->check_storage No check_buffer->cause_hydrolysis Yes check_storage->cause_hydrolysis Yes solution Solution: Follow Protocol 3.2. Use Tris or HEPES (pH 7.4-8.0). Prepare fresh aqueous solutions daily. check_storage->solution No. Re-evaluate other experimental variables. cause_hydrolysis->solution

Caption: A workflow for troubleshooting stability issues.

Protocol: Preparation of Stable Aqueous Working Solutions

This protocol minimizes degradation during the preparation of aqueous solutions from an organic stock.

Materials:

  • Stock solution of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in anhydrous DMSO (e.g., 10 mM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, prepared with high-purity water.

  • Sterile, amber-colored polypropylene or glass vials.

  • Calibrated pipettes.

Procedure:

  • Equilibrate the frozen DMSO stock solution to room temperature before opening to prevent condensation of atmospheric water.

  • Equilibrate the Tris-HCl buffer to the desired experimental temperature.

  • Vortex the DMSO stock solution gently for 10 seconds.

  • Perform a serial dilution. For a 100 µM working solution, dilute the 10 mM stock 1:100 into the Tris-HCl buffer.

    • Causality Note: Adding the small volume of DMSO stock to the larger volume of aqueous buffer ensures rapid mixing and prevents the compound from crashing out of solution.

  • Vortex the final aqueous solution gently for 5 seconds.

  • This aqueous working solution should be used immediately, preferably within 8 hours. Do not store for longer than 24 hours, even at 4°C. For long-term experiments, prepare fresh working solutions daily from the frozen DMSO stock.

Data Summary: Buffer Selection Guide

The choice of buffer is critical for maximizing the in-solution stability of the compound.

Buffer SystemRecommended pH RangeSuitability for CompoundRationale & References
Tris 7.2 - 8.5Excellent Shown to be highly stabilizing for nicotinamide cofactors in long-term studies.[2][3][5]
HEPES 7.2 - 8.2Good A viable alternative to Tris, but can show slightly higher degradation rates.[2][4]
Phosphate (PBS) 7.0 - 7.5Use with Caution May catalyze degradation via adduct formation in some nicotinamide-related structures.[4] Not recommended for long-term storage.
Citrate 3.1 - 6.2Not Recommended Acidic pH will cause rapid hydrolysis of the acetal group.
Acetate 3.8 - 5.8Not Recommended Acidic pH will cause rapid hydrolysis of the acetal group.

Section 4: Analytical Confirmation of Degradation

To definitively confirm and quantify degradation, we recommend using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Expected Observations:

  • Parent Compound: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

    • Molecular Formula: C₁₀H₁₃BrN₂O₃

    • Monoisotopic Mass: 290.01 g/mol

    • Expected [M+H]⁺: m/z 291.0 (with characteristic bromine isotope pattern at m/z 293.0)

  • Hydrolysis Product: 5-bromo-N-(2-oxoethyl)nicotinamide

    • Molecular Formula: C₈H₇BrN₂O₂

    • Monoisotopic Mass: 243.97 g/mol

    • Expected [M+H]⁺: m/z 244.9 (with characteristic bromine isotope pattern at m/z 246.9)

A time-course stability study can be performed by incubating the compound in the buffer of interest, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), and analyzing them by HPLC-MS to quantify the disappearance of the parent peak and the appearance of the product peak.

References

  • Wolfe, K. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Retrieved from [Link]

  • Wolfe, K. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. OSTI.GOV. Retrieved from [Link]

  • Wolfe, K. D., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ResearchGate. Retrieved from [Link]

  • National Laboratory of the Rockies. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhou, N., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific Reports. Retrieved from [Link]

  • Baum, C. L., Selhub, J., & Rosenberg, I. H. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal, 204(1), 203–207. Retrieved from [Link]

  • Maric, D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

resolving poor solubility of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Solubility Issues & Stability Risks Ticket ID: SOL-5BR-NIC-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering precipitation ("crashing out") when transitioning 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide from organic stock solutions into aqueous buffers. This molecule presents a specific chemical paradox: it possesses a pyridine ring that theoretically solubilizes in acid, yet it contains a dimethyl acetal tail that is chemically unstable in those exact acidic conditions.

This guide provides a validated protocol to solubilize this compound without triggering the Pomeranz-Fritsch cyclization or hydrolysis artifacts that will invalidate your biological data.

Module 1: Diagnosis & Chemical Constraints

Before attempting dissolution, you must understand why this molecule resists standard solubilization methods.

The Structural Conflict

The molecule consists of three distinct functional domains that dictate its behavior:

  • 5-Bromo-Nicotinamide Core: The bromine atom at position 5 significantly increases lipophilicity (LogP) compared to unsubstituted nicotinamide, driving strong crystal lattice packing.

  • Pyridine Nitrogen (pKa ~3.35): While protonating this nitrogen (pH < 3) would typically increase water solubility, it is forbidden for this specific molecule.

  • 2,2-Dimethoxyethyl Tail (Acetal): This is a "masked" aldehyde. In the presence of water and acid (even mild acid), this group hydrolyzes to form an aldehyde, or cyclizes to form 6-bromoisoquinoline (Pomeranz-Fritsch reaction).

The "Acid Trap" (Critical Warning)

Do NOT use HCl or acidic buffers to dissolve this compound. Many researchers attempt to use 0.1 N HCl to protonate the pyridine ring. While this visually "dissolves" the solid, it chemically destroys the reagent, converting it into degradation products within minutes.

Visualizing the Instability

The following diagram illustrates the degradation pathway triggered by acidic solubilization attempts.

degradation_pathway cluster_0 Result: Experimental Failure Compound Target Molecule (Acetal Intact) Intermed Oxonium Ion Intermediate Compound->Intermed Protonation Acid Acidic Buffer (pH < 4.0) Acid->Intermed Aldehyde Hydrolyzed Aldehyde (Inactive/Toxic) Intermed->Aldehyde + H2O (Hydrolysis) Isoquin 6-Bromoisoquinoline (Cyclization Product) Intermed->Isoquin - MeOH (Cyclization)

Figure 1: Mechanism of acid-catalyzed degradation. Acidic conditions required to protonate the pyridine ring will simultaneously cleave the acetal group, ruining the sample.

Module 2: Validated Stock Preparation

Solvent Selection Matrix

Based on thermodynamic solubility data for nicotinamide derivatives [1], the following solvents are recommended for creating high-concentration stock solutions.

SolventSolubility RatingRecommended Conc.Notes
DMSO (Anhydrous) Excellent 50 - 100 mM Primary Recommendation. Hygroscopic; keep sealed.
DMF Very Good25 - 50 mMGood alternative if DMSO interferes with specific enzyme assays.
Ethanol (Abs.) Moderate10 - 20 mMHigh volatility affects concentration accuracy over time.
Water / PBS Poor < 1 mMDo not use for stock preparation.
Protocol: Preparation of 50 mM Stock
  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in DMSO).

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Do not exceed 40°C to prevent thermal degradation.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for 6 months if kept dry. Moisture ingress will slowly hydrolyze the acetal.

Module 3: Aqueous Formulation Strategies

To introduce the hydrophobic stock into biological media (cell culture or enzymatic assays) without precipitation, you must use a carrier system.

Method A: The "Solvent Spike" (For Low Concentrations)

Best for: High-throughput screening, concentrations < 10 µM.

  • Prepare your assay buffer (PBS or Media).

  • Rapidly inject the DMSO stock into the vortexing buffer.

  • Limit: Keep final DMSO concentration < 0.5% (v/v).

  • Risk: If the solution turns cloudy immediately, the compound has crashed out. Proceed to Method B.

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies, high concentrations (> 10 µM), or long-term stability.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic bromine/aromatic core, shielding it from water while maintaining the acetal's stability [2][3].

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Complexation:

    • Add the required volume of DMSO stock (e.g., 10 µL) to the bottom of a clean tube.

    • Add the 20% HP-β-CD vehicle (e.g., 990 µL) directly onto the DMSO droplet.

    • Crucial Step: Sonicate for 10–15 minutes at room temperature. The solution should become optically clear.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the formulation is stable.

Decision Tree: Choosing the Right Method

formulation_logic Start Start: 50mM DMSO Stock Target Target Concentration? Start->Target LowConc < 10 µM Target->LowConc Low HighConc > 10 µM Target->HighConc High Spike Method A: Direct Spike (Keep DMSO < 0.5%) LowConc->Spike Cyclo Method B: HP-β-CD Complex (20% w/v Cyclodextrin) HighConc->Cyclo Cloudy Precipitation Observed? Spike->Cloudy Cloudy->Spike No (Proceed) Cloudy->Cyclo Yes (Rescue)

Figure 2: Workflow for selecting the appropriate aqueous formulation method based on concentration requirements.

Module 4: Troubleshooting FAQ

Q: Can I use acidic media (pH 5.0) to improve solubility? A: No. While many nicotinamides are soluble at pH 5, the acetal group on this specific molecule is acid-labile [4]. Prolonged exposure to pH < 6.0 will hydrolyze the acetal to an aldehyde, which may cross-link proteins and yield false positives in your assay. Keep pH neutral (7.0–7.4).

Q: The solution is clear, but my cells are dying. Is it the compound? A: Check your vehicle. If you used Method A (DMSO spike), ensure the final DMSO concentration is below the toxicity threshold for your specific cell line (usually < 0.5%). If you used Method B, HP-β-CD is generally safe up to very high concentrations, but ensure you include a "Vehicle Only" control.

Q: I see a fine precipitate after 24 hours at 4°C. A: This is "crystal ripening." The 5-bromo substituent drives strong crystal packing.

  • Fix: Do not store diluted aqueous working solutions.[1] Prepare fresh immediately before use.

  • Fix: Increase the HP-β-CD concentration to 30% or switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD) for stronger binding [5].

Q: Can I heat the solution to dissolve the precipitate? A: Mild heating (37°C) is acceptable. Avoid boiling (>80°C) as this promotes hydrolysis of the amide bond and the acetal, especially in non-neutral pH.

References

  • Thermodynamics and Intermolecular Interactions of Nicotinamide. National Institutes of Health (PMC). [Link]

  • Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability. National Institutes of Health (PMC). [Link]

  • Dimethyl Acetals - Stability and Reactivity. Organic Chemistry Portal. [Link]

  • Comparative study of β-cyclodextrin derivatives. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Scaling Up 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, scalable, and reproducible manufacturing process.

I. Overview of the Core Synthesis

The primary route for synthesizing 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide involves the amide coupling of 5-bromonicotinic acid with 2,2-dimethoxyethan-1-amine. This is typically achieved by activating the carboxylic acid group of 5-bromonicotinic acid to facilitate nucleophilic attack by the amine.

Synthesis_Workflow A 5-Bromonicotinic Acid C Activated Intermediate (e.g., Acyl Chloride) A->C Activation B Activating Agent (e.g., SOCl₂, HATU) B->C E 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide C->E Amide Coupling D 2,2-Dimethoxyethan-1-amine D->E F Workup & Purification E->F G Final Product F->G

Caption: General synthesis workflow for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up process, organized by procedural stage.

Part A: Starting Materials and Reagents
Question 1: My reaction yield is inconsistent, and I suspect the quality of my 5-bromonicotinic acid. What should I look for?

Answer: The purity of 5-bromonicotinic acid is critical for achieving high yields and a clean product profile.[1] Inconsistent quality can introduce impurities that interfere with the reaction or complicate purification.

Troubleshooting Steps:

  • Purity Verification:

    • Appearance: High-purity 5-bromonicotinic acid should be a white to off-white crystalline powder.[2] Significant discoloration may indicate impurities.

    • Melting Point: The expected melting point is around 178-180°C.[2] A broad or depressed melting point range suggests the presence of contaminants.

    • Spectroscopic Analysis: Use ¹H NMR and ¹³C NMR to confirm the structure and identify any organic impurities. HPLC is essential for quantifying purity.

  • Common Impurities & Their Impact:

    • Unreacted Nicotinic Acid: Can compete in the activation step, leading to the formation of the non-brominated amide analog, a common process-related impurity.

    • Di-brominated Species: Can lead to byproducts that are difficult to separate from the desired product.

    • Inorganic Salts: Residual salts from the synthesis of 5-bromonicotinic acid can interfere with activating agents.

  • Supplier Qualification:

    • Always source starting materials from reputable suppliers who provide a certificate of analysis (CoA) with detailed purity information.[2]

    • It is good practice to perform an in-house quality check on new batches of starting materials before use in a large-scale run.[3]

ParameterSpecificationPotential Impact of Deviation
Purity (HPLC) >99.0%Lower yield, increased byproduct formation
Melting Point 178-180°CIndicates presence of impurities
Appearance White to off-white powderDiscoloration may signal degradation or contamination
Residual Solvents As per ICH guidelinesMay interfere with reaction kinetics
Part B: Amide Coupling Reaction
Question 2: I am seeing poor conversion during the amide coupling step. What are the likely causes?

Answer: Low conversion in amide bond formation is a frequent challenge, often related to inefficient activation of the carboxylic acid, the reactivity of the amine, or suboptimal reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Conversion Start Low Conversion Issue Check1 Is the Carboxylic Acid Fully Activated? Start->Check1 Action1 Re-evaluate Activating Agent - Check purity/age of reagent - Increase equivalents - Consider alternative (e.g., HATU, EDC/HOBt) Check1->Action1 No Check2 Is the Amine Stable and Pure? Check1->Check2 Yes Path1_Yes Yes Path1_No No End Conversion Improved Action1->End Action2 Verify Amine Quality - Check for degradation - Re-purify if necessary - Ensure it's free of water Check2->Action2 No Check3 Are Reaction Conditions Optimal? Check2->Check3 Yes Path2_Yes Yes Path2_No No Action2->End Action3 Optimize Conditions - Adjust temperature - Check solvent (anhydrous?) - Ensure adequate mixing Check3->Action3 No Check3->End Yes Action3->End

Sources

Technical Support Center: Analytical Interference in 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Analyst: Senior Application Scientist, Analytical Chemistry Division Scope: Troubleshooting HPLC/LC-MS anomalies, Stability Issues, and Matrix Effects.

Executive Summary: The "Trojan Horse" Molecule

Researchers frequently underestimate 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide. It appears to be a standard pyridine derivative, but the 2,2-dimethoxyethyl (acetal) tail acts as a chemical "Trojan Horse."

In standard acidic LC-MS mobile phases (0.1% Formic Acid), this acetal group is chemically programmed to hydrolyze or cyclize. If you are observing split peaks, retention time shifts, or poor recovery in plasma , you are likely triggering the Pomeranz-Fritsch reaction inside your chromatograph.

This guide deconstructs these interferences and provides self-validating protocols to eliminate them.

Module 1: The "Phantom Peak" Phenomenon

The Symptom: You inject a pure standard (>98%), but your chromatogram shows two or three peaks. The masses correspond to:

  • Parent: [M+H]+ (Expected)

  • Impurity A: [M-32]+ (Loss of methanol?)

  • Impurity B: [M-46]+ (Cyclized product?)

The Cause: On-Column Acid Hydrolysis The acetal group is acid-labile. Standard HPLC methods often use pH 2-3 (Formic/Trifluoroacetic acid). Under these conditions, the dimethoxy group hydrolyzes to an aldehyde, which can then cyclize to form a brominated isoquinoline derivative.

The Mechanism (Visualization):

HydrolysisPath Fig 1. Acid-Catalyzed Degradation Pathway during Analysis Parent Parent Acetal (Stable at pH 7) Hemiacetal Transient Hemiacetal (Unstable) Parent->Hemiacetal + H2O / - MeOH H_Ion H+ (Acidic Mobile Phase) H_Ion->Parent Aldehyde Hydrolyzed Aldehyde (Reactive Electrophile) Hemiacetal->Aldehyde - MeOH Isoquinoline Cyclized Isoquinoline (Pomeranz-Fritsch Product) Aldehyde->Isoquinoline Cyclization (Heat/Acid)

Corrective Protocol: The "pH Switch" Method Do not use acidic modifiers for this compound. You must operate at neutral or slightly basic pH to "freeze" the acetal.

ParameterStandard Method (AVOID)Optimized Method (USE)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 7.8)
Mobile Phase B Acetonitrile + 0.1% Formic Acid100% Acetonitrile
Column Temp 40°C - 50°C25°C - 30°C (Reduce thermal energy)
Autosampler Ambient4°C (Slows hydrolysis)

Validation Step: Inject the sample using the Optimized Method. If the "impurities" disappear, they were artifacts of your previous method, not real contaminants in your sample.

Module 2: Biological Matrix Interference

The Symptom: In plasma or microsome stability assays, the parent compound disappears rapidly (T1/2 < 10 min), but no standard metabolites are found.

The Cause: Schiff Base Formation If the acetal hydrolyzes to the aldehyde (even slightly) during extraction, that aldehyde is an electrophile. It will covalently bind to primary amines on plasma proteins (Lysine residues) forming Schiff bases. These large protein-drug adducts precipitate out during protein crash, leading to artificial low recovery .

Troubleshooting Decision Tree:

MatrixTroubleshoot Fig 2. Troubleshooting Low Recovery in Biological Matrices Start Low Recovery in Plasma? CheckpH Check Extraction pH Start->CheckpH IsAcidic Acidic (TCA/Formic)? CheckpH->IsAcidic StopAcid STOP. Acid hydrolyzes acetal -> Aldehyde binds proteins. IsAcidic->StopAcid Yes CheckSolvent Check Reconstitution Solvent IsAcidic->CheckSolvent No UseBase Switch to ACN Precipitation with 1% NH4OH StopAcid->UseBase IsMeOH Methanol used? CheckSolvent->IsMeOH Transacetal Risk of Transacetalization (OMe -> OMe/OEt exchange) IsMeOH->Transacetal Yes UseDMSO Use DMSO or ACN only IsMeOH->UseDMSO No

Corrective Protocol: The "Alkaline Crash" Extraction

  • Aliquot: 50 µL Plasma sample.

  • Crash: Add 200 µL Acetonitrile containing 1% Ammonium Hydroxide .

    • Why? The high pH prevents acetal hydrolysis. The ACN precipitates proteins before the aldehyde can form and bind.

  • Vortex/Centrifuge: 5 min / 10,000 x g.

  • Analysis: Inject supernatant immediately. Do not dry down and reconstitute if possible (drying concentrates trace acids).

Module 3: Solvent & Storage Compatibility

The Symptom: Stock solutions stored in Methanol show degradation over 24 hours.

The Cause: Transacetalization In the presence of trace acid and a protic solvent (like Methanol or Ethanol), the methoxy groups of the acetal can exchange with the solvent.

  • Reaction:R-CH(OMe)2 + EtOH -> R-CH(OMe)(OEt) + MeOH

Solvent Compatibility Table:

SolventCompatibilityNotes
DMSO Excellent Preferred for stock solutions (10-20 mM).
Acetonitrile Good Best for working standards and dilutions.
Methanol Poor Risk of transacetalization; avoid for long-term storage.
Water Conditional Stable only at pH > 7. Unstable at pH < 5.
Chloroform Poor Often contains trace HCl (stabilizer) which catalyzes degradation.
Frequently Asked Questions (FAQ)

Q1: Can I use this molecule as a standard for the aldehyde metabolite?

  • Answer: No. While the acetal releases the aldehyde, the conversion is rarely 100% quantitative and is kinetically slow without heat. If you need to quantify the aldehyde, you must synthesize the aldehyde directly or fully hydrolyze the acetal using 1N HCl at 60°C for 1 hour (validate this conversion first).

Q2: I see a peak at [M+22]. Is this a sodium adduct?

  • Answer: Likely yes. The acetal oxygens are good Lewis bases and coordinate sodium (Na+) or potassium (K+) strongly.

  • Fix: Do not try to decluster with higher voltage (this may fragment the fragile acetal). Instead, use the Ammonium Bicarbonate buffer (as described in Module 1); the abundance of Ammonium (NH4+) will suppress Na+ adducts and give you a clean [M+H]+ or [M+NH4]+ species.

Q3: Is the bromine atom stable?

  • Answer: Generally, yes. However, aryl bromides can undergo photolytic debromination under intense UV light. Store solid powder and solutions in amber glass vials. Avoid plastic vials for long-term storage as lipophilic acetals can adsorb to polypropylene.

References
  • Pomeranz-Fritsch Reaction Dynamics

    • Title: Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.[1][2]

    • Source: Journal of the American Chemical Society (2017).[1]

    • Relevance: Establishes the mechanism of cyclization for amino-acetals under acidic/energy-rich conditions.
    • URL:[Link]

  • Acetal Hydrolysis Kinetics

    • Title: Substituent Effects on the pH Sensitivity of Acetals and Ketals.[3]

    • Source: PMC / NIH (2018).
    • Relevance: Provides kinetic data confirming that acetal hydrolysis rates increase logarithmically with decreasing pH.
    • URL:[Link]

  • Matrix Effects in LC-MS

    • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantit
    • Source: Chrom
    • Relevance: foundational strategies for handling ion suppression in pyridine-containing compounds.
    • URL:[Link]

  • Nicotinamide Analysis

    • Title: Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide.
    • Source: Asian Journal of Pharmaceutical Research and Development (2021).[4]

    • Relevance: Provides baseline chromatographic conditions for nicotinamide cores, which must be modified (pH adjustment)
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Nicotinamide Derivatives: Evaluating 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide in the Context of Established Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide, a fundamental B-vitamin, is the cornerstone of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), placing it at the nexus of cellular metabolism, DNA repair, and signaling.[1][2][3] Its chemical scaffold has proven to be a fertile ground for medicinal chemistry, yielding a plethora of derivatives with activities spanning oncology, neurodegeneration, and infectious diseases.[4][5][6] This guide provides a comparative framework for evaluating novel nicotinamide derivatives, using the specific, yet currently uncharacterized, compound 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide as a case study. While direct experimental data for this compound is not available in the public domain, we will establish a robust evaluative context by comparing its constituent features against well-documented derivatives. We will dissect the mechanistic underpinnings of nicotinamide-based bioactivity, present a logical synthesis pathway, and detail the self-validating experimental protocols required to characterize and compare such novel agents.

The Nicotinamide Core: A Privileged Scaffold in Drug Discovery

The biological significance of nicotinamide is intrinsically linked to the dynamics of the cellular NAD+ pool. NAD+ is not only a critical cofactor for redox reactions but also a substrate for several key enzyme families that regulate fundamental cellular processes.[7][8][9] The enzymes that consume NAD+ cleave it into nicotinamide (NAM) and ADP-ribose, making NAM a natural byproduct and a feedback regulator of these pathways.[10][11] Consequently, synthetic modifications to the NAM scaffold can produce potent and selective modulators of these enzymes.

Key enzyme families targeted by nicotinamide derivatives include:

  • Poly(ADP-ribose) Polymerases (PARPs): Central to DNA damage repair, excessive PARP activation can deplete cellular NAD+ and ATP, leading to cell death.[6] Nicotinamide itself is a natural inhibitor of PARP activity, and many synthetic PARP inhibitors mimic its structure to compete with NAD+ at the catalytic site.[12][13]

  • Sirtuins (SIRTs): A class of NAD+-dependent deacylases (Class III HDACs) that regulate gene expression, metabolism, and cellular stress responses.[14][15] Nicotinamide acts as a pan-sirtuin inhibitor.[11] The development of both sirtuin inhibitors and sirtuin-activating compounds (STACs) is a major focus of research into aging and metabolic diseases.[11][14]

  • CD38 and CD157: Ectoenzymes that are major consumers of cellular NAD+, playing roles in calcium signaling and immune function.[1][10]

The versatility of the nicotinamide scaffold allows for modifications that can either enhance these inherent activities or impart entirely new ones, such as antifungal activity through succinate dehydrogenase (SDH) inhibition or anticancer effects via Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibition.[4][5]

NAD_Metabolism cluster_precursors NAD+ Precursors cluster_core Core Coenzyme cluster_consumers NAD+ Consuming Enzymes Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD De Novo Pathway NA Nicotinic Acid NA->NAD Preiss-Handler Pathway NAM Nicotinamide NAM->NAD Salvage Pathway (rate-limiting enzyme: NAMPT) NR Nicotinamide Riboside NR->NAD Salvage Pathway PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins CD38 CD38 NAD->CD38 PARPs->NAM Feedback Inhibition Sirtuins->NAM Feedback Inhibition CD38->NAM

Figure 1. Key NAD+ Biosynthesis and Consumption Pathways.

Comparative Analysis of Representative Nicotinamide Derivatives

To understand the potential profile of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide , we must first analyze its constituent parts: the core nicotinamide, a bromine at the 5-position, and an N-substituted dimethoxyethyl side chain. The table below compares the known properties of the parent nicotinamide with other derivatives that feature key structural modifications. This framework allows us to form hypotheses about how our target compound might behave.

FeatureNicotinamide (Parent) 5-Bromonicotinamide Representative VEGFR-2 Inhibitor 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide
Structure
Primary Target(s) PARPs, Sirtuins[6][13]PARPs (Predicted), Sirtuins (Predicted)VEGFR-2[5]To Be Determined (TBD)
Mechanism of Action NAD+ mimetic, competitive inhibitor.[12]Predicted to be a competitive inhibitor due to structural similarity to NAM.ATP-competitive kinase inhibitor.[5]TBD
Reported IC₅₀ ~50-200 µM for PARP-1[13]TBD86.6 nM for a potent derivative (Compound 11) against VEGFR-2.[5]TBD
Key Applications Vitamin B3 supplement, dermatology, research tool for PARP/Sirtuin inhibition.[3]Research chemical.[16]Anticancer drug development.[5]TBD
Structural Insights The primary amide is crucial for hydrogen bonding in the NAD+ binding pocket of PARPs and Sirtuins.[12]The electron-withdrawing bromine at the 5-position may alter the electronics of the pyridine ring, potentially affecting binding affinity.The extended hydrophobic moiety is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site in VEGFR-2.[5]The N-substituted side chain replaces the primary amide, likely abolishing the canonical hydrogen bonding required for PARP/Sirtuin inhibition. The dimethoxyethyl group adds steric bulk and potential new interaction points, suggesting it may be designed for a different target entirely.

Experimental Guide for Characterization and Comparison

To move 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide from a hypothetical structure to a characterized compound, a systematic experimental workflow is essential. This process involves synthesis, purification, and a tiered screening approach to identify its biological activity.

Experimental_Workflow synthesis Step 1: Synthesis & Purification (See Protocol 1) characterization Step 2: Structural Characterization (NMR, MS, Purity by HPLC) synthesis->characterization primary_screening Step 3: Primary Target Screening (PARP & Sirtuin Assays) (See Protocols 2 & 3) characterization->primary_screening secondary_screening Step 4: Secondary Cellular Assays (Cytotoxicity, Target Engagement) (See Protocol 4) primary_screening->secondary_screening If activity detected hit_to_lead Step 5: Hit-to-Lead Optimization (SAR Studies) secondary_screening->hit_to_lead

Figure 2. Workflow for Novel Nicotinamide Derivative Evaluation.
Protocol 1: Proposed Synthesis of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Rationale: This protocol employs a standard and robust amide coupling reaction, a cornerstone of medicinal chemistry. 5-bromonicotinic acid is the logical starting material.[17] Activation of the carboxylic acid to an acyl chloride enhances its reactivity towards the amine, facilitating an efficient coupling reaction under mild conditions.

Materials:

  • 5-Bromonicotinic acid

  • Thionyl chloride (SOCl₂)

  • 2,2-dimethoxyethan-1-amine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1.0 eq of 5-bromonicotinic acid in anhydrous DCM. Add 2.0 eq of thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear. The formation of the acyl chloride is complete.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amide Coupling: Re-dissolve the resulting crude 5-bromonicotinoyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve 1.1 eq of 2,2-dimethoxyethan-1-amine and 1.5 eq of triethylamine (to act as a base scavenger) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide .

  • Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro PARP-1 Inhibition Assay (Fluorometric)

Rationale: This assay quantifies PARP-1 activity by measuring the consumption of NAD+. A decrease in NAD+ levels, detected by a fluorescent probe, indicates PARP-1 activity. An effective inhibitor will prevent this decrease. This method provides a direct, quantitative measure of target engagement.

Procedure:

  • Prepare a 96-well black plate.

  • Add PARP-1 enzyme and activated DNA (provided in commercial kits) to each well.

  • Add the test compounds (e.g., 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, Nicotinamide as a positive control) at various concentrations (e.g., 10-point serial dilution from 1 mM to 50 nM). Include a "no inhibitor" control (DMSO vehicle).

  • Initiate the reaction by adding NAD+ to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and measure the remaining NAD+ by adding a developer solution that contains a cycling enzyme mix to generate a fluorescent product from the unconsumed NAD+.

  • Read the fluorescence (e.g., Ex/Em = 540/590 nm) on a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro SIRT2 Deacetylase Activity Assay (Fluorometric)

Rationale: This assay measures the activity of SIRT2 by quantifying the deacetylation of a fluorogenic peptide substrate. Inhibition of SIRT2 results in a lower fluorescent signal. This is a standard method to screen for sirtuin modulators.[18]

Procedure:

  • Prepare a 96-well black plate.

  • Add SIRT2 enzyme to each well.

  • Add test compounds at various concentrations. Use Nicotinamide as a positive control for inhibition.

  • Add the fluorogenic acetylated peptide substrate and NAD+ to initiate the reaction.

  • Incubate at 37°C for 45-60 minutes.

  • Add a developer solution that contains a protease to cleave the deacetylated peptide, releasing the fluorophore.

  • Read the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4: Cellular Viability Assay (MTT Assay)

Rationale: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of living cells, which is often proportional to cell number. It is a crucial secondary screen for potential anticancer agents.[5]

Procedure:

  • Seed human cancer cells (e.g., HCT-116 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The nicotinamide scaffold remains a highly valuable starting point for the development of novel therapeutics. While 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide represents an uncharted territory, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. The structural modifications present in this molecule—specifically the replacement of the primary amide with a substituted side chain—strongly suggest that its biological activity will diverge significantly from that of the parent nicotinamide. It is unlikely to be a potent PARP or sirtuin inhibitor via the canonical NAD+-mimicking mechanism.

Therefore, its characterization should involve broad screening against other enzyme classes, such as kinases or transferases, where the dimethoxyethyl moiety could form novel interactions. The protocols detailed herein for synthesis, primary screening against classical nicotinamide targets, and secondary cellular assays provide the foundational experiments necessary to begin elucidating the biological role of this and other novel nicotinamide derivatives. The true value of such a compound will only be revealed through the systematic application of these well-established experimental principles.

References

  • Vertex AI Search. NAD+ Biosynthesis Explained: Step-by-Step Guide to Cellular Energy.
  • Wikipedia. Nicotinamide adenine dinucleotide.
  • ResearchGate. The four NAD⁺ biosynthesis pathways. Diagram showing the four main....
  • AboutNAD. NAD+ Biosynthesis and Metabolome.
  • ResearchGate. The major nicotinamide adenine dinucleotide (NAD+) biosynthetic....
  • BenchChem. The Biological Landscape of Nicotinamide Derivatives: A Technical Overview.
  • PMC NIH. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors.
  • PMC NIH. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds.
  • PMC. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
  • Frontiers. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease.
  • ResearchGate. (PDF) An Updated Review on the Mechanisms, Pre‐Clinical and Clinical Comparisons of Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR).
  • MDPI. Current Trends in Sirtuin Activator and Inhibitor Development.
  • PMC. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation.
  • PMC NIH. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • MDPI. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives.
  • Unknown Source. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective.
  • Frontiers. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside.
  • ResearchGate. Major structural interactions of known PARP inhibitors with the NAD+....
  • Spandidos Publications. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin.
  • SciSpace. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds..
  • ResearchGate. Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains.
  • BenchChem. 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.
  • Indian Journal of Chemistry (IJC). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives.
  • PMC NIH. Nicotinamide inhibits melanoma in vitro and in vivo.
  • MDPI. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.
  • YouTube. Nicotinamide Riboside vs. Nicotinamide Mononucleotide - dosing and effects on NAD+ | David Sinclair.
  • PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • Tressless. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives.
  • PMC. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
  • Unknown Source. Nicotinamide: Mechanism of action and indications in dermatology.
  • PubMed. Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside.
  • DermNet. Nicotinamide.
  • Google Patents. WO2017218580A1 - Synthetic methods for the preparation of nicotinamide riboside and related compounds.
  • Unknown Source. Nicotinamide: Mechanism of action and indications in dermatology.
  • PubChem NIH. 5-Bromonicotinamide | C6H5BrN2O | CID 1808.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • RSC Publishing. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity.
  • MDPI. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation.
  • ResearchGate. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives.
  • ResearchGate. Nicotinamide: Mechanism of action and indications in dermatology.
  • BLD Pharm. 153435-68-8|5-Bromo-N-methylnicotinamide|BLD Pharm.

Sources

biological activity comparison of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide as a Latent Pharmacophore

Part 1: Executive Analysis & Strategic Positioning

The "Masked" Scaffold in Drug Discovery In the landscape of medicinal chemistry, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (BDENA) occupies a critical niche as a "latent" pharmacophore. Unlike its parent compound, Nicotinamide (a metabolic modulator), or its downstream derivatives (fused naphthyridines), BDENA itself is chemically designed to be a stable synthetic pivot point.

This guide compares BDENA not merely as a standalone drug, but as a functional precursor against two biologically distinct classes:

  • The Metabolic Baseline: Nicotinamide (NAD+ salvage pathway modulator).[1]

  • The Active Target: 1,6-Naphthyridines (Potent Topoisomerase I and Kinase inhibitors).[2]

Scientist-to-Scientist Insight: Do not screen BDENA in standard phenotypic assays expecting nanomolar potency. Its acetal tail renders it sterically bulky and metabolically distinct from simple nicotinamides. Its true biological value is realized only after acid-catalyzed cyclization , which converts it into the planar, DNA-intercalating 1,6-naphthyridine scaffold. This guide focuses on bridging the gap between this inactive precursor and the active drug candidate.

Part 2: Comparative Biological & Chemical Profile

The following table contrasts the subject (BDENA) with its metabolic parent and its synthetic product.

Table 1: Functional Comparison of Nicotinamide Derivatives

FeatureSubject: BDENA Alternative A: Nicotinamide Alternative B: 5-Bromo-1,6-Naphthyridine
Role Synthetic Intermediate / Latent ElectrophileMetabolic Cofactor / Vitamin B3Cytotoxic Pharmacophore
Primary Target None (Inactive Precursor)PARP-1, Sirtuins, NAD+ SalvageTopoisomerase I, PI3K, VEGFR2
Chemical Reactivity Acid-labile (Acetal hydrolysis)Nucleophilic (Amide nitrogen)Electrophilic (Aromatic substitution)
Solubility (LogP) Moderate (~1.2, Predicted)High Hydrophilicity (-0.[3]37)Moderate-Low (Planar stacking)
Key Bio-Utility Generation of fused heterocyclesNeuroprotection, Anti-agingOncology (Solid tumors)
Toxicity Profile Low (unless hydrolyzed to aldehydes)Low (High dose hepatotoxicity)High (Cytotoxic mechanism)

Part 3: Mechanistic Pathway & Visualization

To understand the biological relevance of BDENA, one must map its conversion to the bioactive state. The acetal group is a "masked aldehyde." Under acidic conditions (mimicking lysosomal environments or specific synthetic protocols), it cyclizes to form the naphthyridine ring, a structure known to intercalate DNA and inhibit Topoisomerase I.

Figure 1: The Activation Pathway (DOT Diagram)

G cluster_0 Bio-Activation Pathway Precursor Nicotinamide Core (Metabolic Baseline) Subject 5-bromo-N-(2,2-dimethoxyethyl) nicotinamide (BDENA) (Latent Scaffold) Precursor->Subject Alkylation Intermediate Imine/Aldehyde Intermediate (Reactive Species) Subject->Intermediate Acid Hydrolysis (- 2 MeOH) Product 5-Bromo-1,6-naphthyridine (Bioactive Drug) Intermediate->Product Pomeranz-Fritsch Cyclization Target Target Inhibition (Topoisomerase I / PI3K) Product->Target DNA Intercalation

Caption: Transformation of the inactive acetal (BDENA) into the bioactive naphthyridine pharmacophore via acid-mediated cyclization.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Activation" Assay (Pomeranz-Fritsch Cyclization)

Objective: To convert the inactive BDENA into the bioactive 1,6-naphthyridine for screening.

Reagents:

  • Substrate: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (1.0 eq)

  • Acid Catalyst: Polyphosphoric acid (PPA) or Chlorosulfonic acid (neat)

  • Quench: Ice-water / NH4OH

Workflow:

  • Preparation: Place 100 mg of BDENA in a round-bottom flask.

  • Acidification: Add 1.0 g of PPA. The mixture will become viscous.

  • Heating (The Critical Step): Heat to 100°C for 2 hours .

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent spot (naphthyridine, Rf ~0.6).

  • Quench: Pour the hot mixture onto 10g of crushed ice. Neutralize with NH4OH to pH 8.

  • Extraction: Extract with CH2Cl2 (3x 10 mL). Dry over Na2SO4.

  • Validation: The resulting solid is the bioactive agent . Screen this product in your kinase/cytotoxicity assays.

Protocol B: Stability/Hydrolysis Screen (Simulated Biological Fluid)

Objective: To determine if BDENA is stable in physiological pH vs. lysosomal pH.

Workflow:

  • Dissolve BDENA (10 µM) in DMSO.

  • Incubate in two buffers:

    • Buffer A (Plasma mimic): PBS, pH 7.4, 37°C.

    • Buffer B (Lysosome mimic): Acetate buffer, pH 4.5, 37°C.

  • Analysis: Inject aliquots into HPLC-UV (254 nm) at t=0, 1h, 4h, 24h.

  • Interpretation:

    • Stable at pH 7.4: Confirms utility as a prodrug/transport form.

    • Degradation at pH 4.5: Indicates potential for intracellular activation or toxicity via aldehyde generation.

Part 5: Data Interpretation & "Go/No-Go" Decision Matrix

When evaluating BDENA for your pipeline, use this decision matrix based on the experimental outcomes from Part 4.

ObservationInterpretationAction Item
HPLC shows >95% stability at pH 7.4 (24h) Compound is metabolically stable in plasma.GO: Proceed to PK studies if using as a prodrug.
Rapid hydrolysis at pH 4.5 (<1h) Compound releases reactive aldehydes in acidic organelles.CAUTION: Check for non-specific cytotoxicity in healthy cells.
Cyclization Yield < 20% The "Activation" step is inefficient.STOP: Re-optimize synthesis; the naphthyridine scaffold is not being accessed.
Direct Binding (KD) > 10 µM The acetal form does not bind the target.EXPECTED: Do not discard. Cyclize first, then re-test.

References

  • Chemical Structure & Properties: PubChem. 5-Bromonicotinamide (Precursor Data). National Library of Medicine. Link

  • Naphthyridine Bioactivity: Litvinov, V. P., et al. (2000). Chemistry and biological activity of 1,6-naphthyridines.[2] Russian Chemical Reviews. Link (Contextual grounding on the cyclized product class).

  • Nicotinamide Analogs in Oncology: Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivatives as anti-angiogenic agents.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Synthetic Methodology: Gasson, E. J., et al. (1959). Preparation of Nicotinamide from 3-cyanopyridine.[5] US Patent 2904552.[5] Link

  • Target Class Verification: Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link (Validates the target of the cyclized derivative).

Sources

A Senior Application Scientist's Guide to Validating the Purity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity for a Key Synthetic Intermediate

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a halogenated pyridine derivative, a class of compounds frequently utilized as key building blocks in the synthesis of complex biologically active molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the protected aminoethyl sidechain offers a versatile point for further chemical elaboration.

This guide, therefore, moves beyond a simple listing of techniques. It presents a holistic and logical framework for establishing the purity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, grounding each recommendation in the fundamental principles of analytical chemistry and providing the "why" behind each "how."

Anticipating the Enemy: Potential Impurities and Their Origins

A robust validation strategy begins with a theoretical analysis of potential impurities. 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is typically synthesized via the amidation of 5-bromonicotinic acid with 2,2-dimethoxyethan-1-amine, often using a coupling agent.

From this synthetic route, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 5-bromonicotinic acid and excess 2,2-dimethoxyethan-1-amine.

  • Coupling Agent Residues: By-products from reagents like DCC (dicyclohexylurea) or EDC/HOBt.

  • Side-Reaction Products: Potential for side reactions involving the pyridine ring or impurities in the starting materials.

  • Solvent and Water: Residual solvents from the reaction and purification steps, as well as ambient moisture.

A truly trustworthy purity assessment must be capable of separating and detecting all of these potential contaminants.

The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds. Its high resolving power and quantitative accuracy make it the primary method for assigning a purity value. For a compound like 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a reverse-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.

Causality of Method Choice: We choose RP-HPLC because the non-polar stationary phase (typically C18) will effectively retain our analyte and separate it from more polar impurities (like salts or coupling agent by-products) and potentially less polar impurities based on subtle structural differences. The use of a UV detector is ideal, as the pyridine ring of the nicotinamide structure provides a strong chromophore for sensitive detection.[1][2][3]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Accurately weigh sample and dissolve in mobile phase (e.g., 1 mg/mL) prep_mobile 2. Prepare & degas mobile phases A and B instrument_setup 3. Equilibrate C18 column with initial mobile phase prep_mobile->instrument_setup injection 4. Inject sample (e.g., 5 µL) instrument_setup->injection separation 5. Run gradient elution to separate components injection->separation detection 6. Detect analytes by UV absorbance (e.g., 260 nm) separation->detection integration 7. Integrate all peaks in the chromatogram detection->integration calculation 8. Calculate purity via Area Percent method integration->calculation

Caption: Workflow for RP-HPLC purity analysis.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed to be a self-validating starting point. The gradient elution ensures that impurities with a wide range of polarities will be eluted and detected.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the typical absorbance of the nicotinamide chromophore).[4]

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

    • Dissolve in 10.0 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A PDA detector is recommended over a simple UV detector. It acquires the entire UV spectrum for each peak, which can help confirm that co-eluting peaks are not hiding under the main analyte peak. If the spectra across the main peak are homogenous, confidence in the purity value increases.

Orthogonal and Confirmatory Methods: Building a Case for Purity

Relying on a single analytical technique is insufficient for unequivocally establishing purity. Orthogonal methods, which separate components based on different chemical or physical principles, are essential for a comprehensive assessment.

A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation. However, its quantitative application (qNMR) is a powerful, often underutilized, primary method for purity determination.[5] It is orthogonal to HPLC because it does not involve a separation step; instead, it relies on the direct relationship between the integrated signal area and the number of protons generating that signal.[6]

Causality of Method Choice: qNMR can detect impurities that are invisible to HPLC-UV (e.g., those without a chromophore) or that co-elute with the main peak. It provides a purity value based on mass fraction relative to a certified internal standard, offering a direct and highly accurate measurement.[5][6]

  • Materials:

    • High-field NMR spectrometer (≥400 MHz).

    • High-quality NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, ensuring analyte and standard are fully soluble).

    • Certified Internal Standard (IS): Maleic acid or another stable compound with sharp, well-resolved peaks away from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide into a vial.

    • Accurately weigh (to 0.01 mg) approximately 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically ≥ 30 seconds) to ensure full signal recovery. This is CRITICAL for accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methoxy groups) and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • PIS: Purity of the internal standard (as a percentage)

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, LC-MS excels at identifying them. By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of each impurity.[7][8]

Causality of Method Choice: This method is crucial for investigating the identity of any unknown peaks observed in the HPLC chromatogram. Knowing an impurity's mass provides a critical clue to its structure, allowing the researcher to determine if it is a benign process-related impurity or a potentially problematic structural analog. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide an elemental formula for the impurity.[7]

Comparative Guide to Purity Validation Techniques

The choice of technique depends on the specific question being asked. The following table compares the primary methods for a comprehensive purity assessment.

Parameter RP-HPLC with UV/PDA Quantitative ¹H NMR (qNMR) LC-MS
Primary Purpose Quantitative purity assessment, separation of impurities.Absolute quantitative purity, structural confirmation.Identification of impurities, confirmation of mass.
Principle Differential partitioning between stationary and mobile phases.[9]Proportionality of signal intensity to molar concentration.[6]Separation by chromatography, detection by mass-to-charge ratio.[8]
Strengths High resolution, excellent for quantitation of known impurities, robust and widely available.Primary analytical method, detects non-chromophoric impurities, no reference standard of the analyte needed.[5]Extremely sensitive, provides molecular weight data for structural elucidation of unknowns.[7][10]
Limitations Requires impurities to have a UV chromophore, risk of co-elution, purity is relative (area %).Lower sensitivity than HPLC, requires a certified internal standard, can be complex with overlapping signals.Quantification can be challenging without specific standards for each impurity due to variable ionization efficiencies.
Best For Routine quality control, establishing a purity percentage via area normalization.Definitive purity assignment, validating HPLC results, quantifying impurities without standards.Investigating unknown peaks from HPLC, impurity profiling during process development.

An Integrated Strategy for Complete Purity Validation

A self-validating system uses these techniques in a logical sequence, where each step confirms or adds new information to the previous one.

Purity_Strategy start Start: Synthesized Batch of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide tlc 1. Preliminary Check: Thin-Layer Chromatography (TLC) start->tlc hplc 2. Primary Quantitation: RP-HPLC Analysis tlc->hplc decision_hplc Purity > 99%? No major unknown peaks? hplc->decision_hplc nmr_confirm 3a. Structural Confirmation: ¹H and ¹³C NMR decision_hplc->nmr_confirm Yes lcms 4. Impurity ID: LC-MS Analysis decision_hplc->lcms No qnmr 3b. Orthogonal Quantitation: Quantitative ¹H NMR (qNMR) nmr_confirm->qnmr decision_final Data Concordant? Purity Confirmed? qnmr->decision_final end_fail Action Required: Repurify or Resynthesize lcms->end_fail Identify critical impurity end_pass Release Batch: Purity Validated decision_final->end_pass Yes decision_final->end_fail No

Caption: Integrated workflow for purity validation.

This strategy ensures that a simple, rapid check (TLC) is followed by robust quantification (HPLC). The results from HPLC are then confirmed by an orthogonal method (qNMR) for an absolute purity value. If discrepancies or significant unknown impurities arise, the powerful identification capabilities of LC-MS are employed. This multi-faceted approach provides an authoritative and trustworthy assessment of the material's purity.

References

  • TutorChase. What methods are used to test the purity of organic compounds?. TutorChase. Available from: [Link].

  • Johnson, B. D., & Dolle, R. E. (2011). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Methods in enzymology, 489, 3-14. Available from: [Link].

  • Nguyen, T. T. T., et al. (2022). Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. Vietnam Journal of Science and Technology. Available from: [Link].

  • Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available from: [Link].

  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. Available from: [Link].

  • NCERT. (2025-26). PURIFICATION AND CRITERIA OF PURITY. NCERT. Available from: [Link].

  • Various Authors. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. PubChem. Available from: [Link].

  • MATEC Web of Conferences. (2017). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. MATEC Web of Conferences, 139, 00171. Available from: [Link].

  • Phenomenex. Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma Using Impact™ Protein Precipitation Plates and LC-MS/MS. Phenomenex. Available from: [Link].

  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different biological samples. Metabolomics, 12(1), 2. Available from: [Link].

  • LGC. (2024). The benefits of high-resolution mass spectrometry for impurity profiling. LGC. Available from: [Link].

  • G.F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link].

  • ResearchGate. (2013). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. Available from: [Link].

  • Biological Magnetic Resonance Bank. Nicotinamide at BMRB. BMRB. Available from: [Link].

  • Görög, S. (2005). Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link].

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). qNMR Exchange. Available from: [Link].

  • SIELC Technologies. HPLC Method for Analysis of Nicotinamide on Primesep 100 Column. Alltesta. Available from: [Link].

  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. ACS Publications. Available from: [Link].

  • Wang, Y., et al. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. Available from: [Link].

  • Mary, Y. F., et al. (2023). Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study (Hepatitis A, B, and C). Heliyon, 9(8), e18821. Available from: [Link].

  • Alsaif, F. A. (2013). Spectroscopic characterization and thermal studies of nicotinamide alkaline earth metal complexes. International Journal of Chemical Sciences, 11(2), 1117-1130. Available from: [Link].

  • ChemAdder. The NMR-Purity and the new dimensions and standards of purity. ChemAdder. Available from: [Link].

  • Sauve, A. A., et al. (2007). Supporting Information: Syntheses of nicotinamide riboside and derivatives. Journal of Medicinal Chemistry, 50(26), 6458-6461. Available from: [Link].

  • Yoshino, J., et al. (2021). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Scientific Reports, 11(1), 1-11. Available from: [Link].

  • Fraga, A. R., et al. (2017). Synthetic methods for the preparation of nicotinamide riboside and related compounds. Google Patents. WO2017218580A1.
  • Marinescu, C., et al. (2018). Purity evaluation of nicotinamide mononucleotide (NMN) separated by SEC PolyHEA using reversed-phase HPLC (C18). ResearchGate. Available from: [Link].

  • Reza, M. M., et al. (2023). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms. The Journal of Physical Chemistry B, 127(39), 8432-8445. Available from: [Link].

  • Utsumi, I., Samejima, M., & Kurita, T. (1961). Chemical determination of nicotinic acid and nicotinamide. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 81, 209-213. Available from: [Link].

  • Cosi, G. (1968). [Separation and determination of nicotinamide, inosine and uridine-5-monophosphate]. Il Farmaco; edizione pratica, 23(6), 331-336. Available from: [Link].

  • ChemSources. 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS No. 1250036-97-5) Suppliers. ChemSources. Available from: [Link].

Sources

Comparative Analysis: Synthesis Routes for 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide CAS: 104683-34-7 (and related analogs) Core Utility: This molecule serves as a "linchpin" intermediate in the synthesis of fused bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,6-naphthyridines). The bromine atom at the C5 position allows for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the dimethoxyethyl acetal tether provides a masked aldehyde for acid-catalyzed cyclization (Pomeranz-Fritsch type reactivity).

This guide compares the two dominant synthesis routes: the Acid Chloride Method (favored for industrial scale-up) and the Coupling Agent Method (favored for discovery/medicinal chemistry).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the amide bond between the electron-deficient pyridine ring and the acid-sensitive acetal amine.

Retrosynthesis Target 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Target) Amine Aminoacetaldehyde dimethyl acetal Target->Amine Amidation AcidCl 5-Bromonicotinoyl Chloride (Activated Species) Target->AcidCl Amidation Acid 5-Bromonicotinic Acid AcidCl->Acid Activation (SOCl2 or (COCl)2)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Part 2: Route 1 — The Acid Chloride Method (Industrial Standard)

This route utilizes thionyl chloride (


) or oxalyl chloride to generate the reactive acyl chloride species. It is the preferred method for multi-gram to kilogram scale-up due to low reagent costs and high atom economy.
Experimental Protocol
  • Activation: Charge a dry flask with 5-bromonicotinic acid (1.0 equiv) and anhydrous toluene (5-10 volumes).

  • Add Thionyl Chloride (

    
    )  (1.5 - 2.0 equiv) and a catalytic amount of DMF (0.05 equiv).
    
  • Heat to reflux (

    
    ) for 2-4 hours until gas evolution ceases and the solid dissolves.
    
  • Isolation (Critical): Concentrate the reaction mixture in vacuo to remove excess

    
    . Co-evaporate with toluene twice to ensure complete removal of acidic volatiles. Do not expose to moisture. 
    
  • Coupling: Dissolve the crude acid chloride in dry DCM or THF (

    
    ).
    
  • Add Triethylamine (TEA) or DIPEA (2.5 equiv) followed by Aminoacetaldehyde dimethyl acetal (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2-6 hours.

  • Workup (Expert Insight): Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with water (NOT dilute acid, see Troubleshooting). Dry over 
    
    
    
    and concentrate.
Performance Profile
  • Yield: High (85-95%).

  • Purity: High (>95% crude often requires no chromatography).

  • Scalability: Excellent.

  • Risk: Moisture sensitivity of the acid chloride; potential for acetal hydrolysis if acidic byproducts are not removed.

Part 3: Route 2 — The Coupling Agent Method (Discovery Phase)

This route uses peptide coupling reagents (HATU, EDC, T3P) to activate the acid in situ. It is ideal for small-scale synthesis (<1g) or when avoiding corrosive acid chlorides is necessary.

Experimental Protocol
  • Dissolution: Dissolve 5-bromonicotinic acid (1.0 equiv) in dry DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10-15 minutes at room temperature.

    • Alternative: Use EDC

      
      HCl (1.2 equiv) and HOBt (1.2 equiv) for a more cost-effective option.
      
  • Addition: Add Aminoacetaldehyde dimethyl acetal (1.1 equiv).

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash efficiently with water and brine (3x) to remove DMF and urea byproducts.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove coupling reagent residues.

Performance Profile
  • Yield: Moderate to Good (70-85%).

  • Purity: Moderate (requires chromatography to remove tetramethylurea or urea byproducts).

  • Scalability: Poor (high cost of HATU; difficult waste stream).

  • Risk: Low (mild conditions).

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the two methods based on critical process parameters.

FeatureRoute 1: Acid ChlorideRoute 2: Coupling Agent (HATU/EDC)
Overall Yield High (85-95%) Moderate (70-85%)
Reagent Cost Low (

is cheap)
High (HATU is expensive)
Purification Crystallization often sufficientChromatography usually required
Reaction Time Fast (4-6 hours total)Slow (12-18 hours)
Moisture Sensitivity High (requires dry solvents)Low (can tolerate trace moisture)
Acetal Stability Risk Moderate (HCl byproduct must be neutralized)Safe (Neutral conditions)
Decision Tree Workflow

DecisionTree Start Select Synthesis Route Scale What is the Target Scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Large > 10 Grams (Process/Scale-up) Scale->Large Route2 Route 2: Coupling Agents (HATU/EDC) Small->Route2 Prioritize Speed/Ease Route1 Route 1: Acid Chloride (SOCl2/Oxalyl Cl) Large->Route1 Prioritize Cost/Yield

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale.

Part 5: Troubleshooting & Expert Insights

The "Acetal Trap" (Critical)

The dimethyl acetal group is stable to base but extremely labile to aqueous acid .

  • Risk in Route 1: If the acid chloride is not fully freed of thionyl chloride, or if the base (TEA) is insufficient, generated HCl will hydrolyze the acetal to the aldehyde.

  • Symptom: Loss of the distinct singlet (approx. 4.5 ppm) and doublet (approx. 3.5 ppm) in

    
     NMR; appearance of aldehyde peaks.
    
  • Solution: Always use a slight excess of base (2.5 - 3.0 equiv) and quench with basic buffers (NaHCO3). Never wash the reaction mixture with 1M HCl.

Regioselectivity of Bromination

Do not attempt to brominate N-(2,2-dimethoxyethyl)nicotinamide directly.

  • Reason: Direct bromination of the pyridine ring is difficult to control regiochemically and often requires harsh conditions that would destroy the acetal.

  • Correct Approach: Always start with the pre-brominated precursor, 5-bromonicotinic acid , which is commercially available and chemically stable.

Analytical Validation
  • NMR Signature: Look for the acetal proton:

    
     4.4–4.6 (t, 1H) and the methoxy groups: 
    
    
    
    3.3–3.4 (s, 6H). The amide NH usually appears as a broad triplet around
    
    
    6.5–7.5.
  • Mass Spec: The product will show a characteristic 1:1 isotopic pattern for Bromine (

    
    ).
    

References

  • Synthesis of 5-bromonicotinic acid (Precursor)

    • Patent: RU2039046C1. "Process for preparing 5-bromonicotinic acid." (Describes the bromination of nicotinic acid via thionyl chloride).

  • General Amide Coupling of 5-bromo-6-chloronicotinic acid (Analogous Protocol)

    • Protocol: BenchChem Application Notes. "Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride." (Validates the acid chloride route for this specific scaffold).

  • Acetal Stability & Reactivity

    • Review: Organic Chemistry Portal. "Dimethyl Acetals - Protection and Deprotection." (Foundational data on acetal sensitivity to acid).

  • Nicotinamide Riboside Analog Synthesis

    • Journal: J. Med. Chem. 1987, 30, 5, 924–927. "Synthesis of 5-beta-D-ribofuranosylnicotinamide..." (Demonstrates lithiation and coupling strategies on the 5-bromonicotinamide scaffold).

Sources

A Researcher's Guide to the Cross-Reactivity of G007-LK, a Potent Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the pursuit of targeted therapeutics, particularly within oncology, the Wnt/β-catenin signaling pathway has emerged as a critical axis of investigation.[1] Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), members of the Poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway.[2] By targeting the scaffold protein Axin for degradation, they facilitate the accumulation of β-catenin and subsequent activation of oncogenic gene expression.[1]

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, more commonly known in the scientific literature as G007-LK , has been identified as a potent and highly selective inhibitor of both TNKS1 and TNKS2.[3][4][5] Developed as an analogue of the earlier inhibitor JW74, G007-LK offers significant improvements in potency and metabolic stability, making it a valuable tool for both in vitro and in vivo studies.[5][6]

Mechanism and On-Target Potency of G007-LK

G007-LK exerts its inhibitory effect by binding to the adenosine subpocket of the NAD+ binding domain within the catalytic PARP domain of tankyrases.[6][7] This mechanism is distinct from other classes of tankyrase inhibitors, such as XAV939, which bind to the nicotinamide subsite.[6][8] This distinct binding mode is the structural basis for G007-LK's high selectivity.[5][9]

The on-target potency of G007-LK is well-documented, with low nanomolar efficacy in biochemical assays and robust inhibition of Wnt signaling in cellular models.

Target Biochemical IC50 Cellular IC50 (Wnt Signaling) Reference
Tankyrase 1 (TNKS1)46 nM\multirow{2}{*}{50 nM}[3][4][5]
Tankyrase 2 (TNKS2)25 nM[3][4][5]

Table 1: Biochemical and cellular potency of G007-LK.

Cross-Reactivity Profile 1: The PARP Enzyme Family

The most immediate concern for any PARP inhibitor is its selectivity across the 17-member family. G007-LK demonstrates exceptional selectivity for TNKS1/2 over other PARPs.

  • Rationale for Selectivity: The adenosine binding pocket, which G007-LK targets, is less conserved across the PARP family compared to the nicotinamide binding site. Inhibitors targeting the adenosine subpocket, therefore, appear to be intrinsically more selective.[10]

  • Experimental Evidence: In biochemical assays, G007-LK showed no significant inhibition of PARP1 at concentrations up to 20 µM.[3] Further studies demonstrated that G007-LK is more selective than XAV939 when tested against a panel of seven PARP enzymes.[6]

The following diagram illustrates the Wnt signaling pathway and the specific point of intervention for Tankyrase inhibitors.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction β-catenin Destruction Complex cluster_tnks Tankyrase Activity cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Activates Axin Axin Dvl->Axin Inhibits Complex bCatenin β-catenin Axin->bCatenin Phosphorylates APC APC APC->bCatenin Phosphorylates GSK3b GSK3β GSK3b->bCatenin Phosphorylates CK1 CK1 CK1->bCatenin Phosphorylates bCatenin_P Phosphorylated β-catenin Proteasome Proteasome bCatenin_P->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Translocates & Co-activates TNKS TNKS1/2 TNKS->Axin PARsylates Axin, leading to degradation G007_LK G007-LK G007_LK->TNKS Inhibits TargetGenes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->TargetGenes Activates Transcription

Caption: Wnt signaling pathway showing TNKS-mediated degradation of Axin and inhibition by G007-LK.

Cross-Reactivity Profile 2: Broader Kinome and Target Screens

To be considered a high-quality chemical probe, an inhibitor must demonstrate minimal activity against unrelated protein families.

  • Rationale for Broad Screening: Kinases, phosphatases, and GPCRs represent large, structurally diverse superfamilies of drug targets. Cross-reactivity with these can lead to significant, unforeseen biological effects. Standard practice in drug development involves screening lead compounds against large panels to identify such liabilities early.

  • Experimental Evidence: When tested at a high concentration of 10 µM, G007-LK was found to be highly selective, showing no significant inhibition against a panel of 90 kinases, 16 phosphatases, and 73 G protein-coupled receptors (GPCRs).[4] This clean profile at a concentration several hundred-fold higher than its TNKS IC50 underscores its specificity.

Comparative Analysis: G007-LK vs. Alternative Tankyrase Inhibitors

A direct comparison with other commonly used tankyrase inhibitors highlights the superior selectivity profile of G007-LK.

Inhibitor Primary Target IC50s Known Cross-Reactivity / Liabilities Binding Site
G007-LK TNKS1: 46 nMTNKS2: 25 nM[3][5]Highly selective; no inhibition of PARP1 up to 20 µM[3]; clean in broad panel screens at 10 µM.[4]Adenosine
XAV939 TNKS1: 11 nMTNKS2: 4 nM[11][12]Promiscuous. Potently inhibits PARP1 (IC50: 75 nM) and PARP2 (IC50: 30 nM).[13]Nicotinamide
IWR-1-endo Wnt Reporter IC50: 180 nM[14][15]Selective for TNKS1/2 over PARP1/2 at concentrations below 18 µM.[16] Less potent than G007-LK.Adenosine

Table 2: Comparative selectivity profiles of common Tankyrase inhibitors.

The promiscuity of XAV939 is particularly noteworthy. Its potent inhibition of PARP1, a key enzyme in DNA damage repair, means that observed cellular phenotypes could be a result of combined TNKS and PARP1/2 inhibition, confounding data interpretation.[13] Researchers using XAV939 to probe Wnt signaling should be aware of and control for this significant off-target activity.

Potential for Assay Interference

While G007-LK has a clean biological cross-reactivity profile, its chemical structure, containing a nicotinamide moiety, warrants a discussion on potential assay interference.

  • Mechanism of Interference: Nicotinamide is the byproduct of enzymes that use NAD+ as a substrate, such as sirtuins and PARPs.[17] In coupled enzymatic assays that use downstream enzymes to detect a product (e.g., using glutamate dehydrogenase to measure ammonia production from nicotinamidase), high concentrations of nicotinamide-like compounds can potentially interfere with the coupling enzymes.[18][19] Additionally, nicotinamide itself is a known feedback inhibitor of PARPs and sirtuins and can impact cellular NAD+ metabolism.[20]

  • Recommendation: While there is no published evidence of G007-LK causing such interference, it is best practice to run appropriate controls. When using G007-LK in a novel enzymatic or cell-based assay, researchers should perform counter-screens to rule out non-specific effects. A recommended workflow is provided below.

Experimental_Workflow cluster_workflow Workflow for Validating Inhibitor Specificity Start Start: Novel Assay Development PrimaryAssay 1. Primary Assay (e.g., TNKS2 Enzymatic Assay) Determine IC50 of G007-LK Start->PrimaryAssay SelectivityScreen 2. Orthogonal Selectivity Screen (e.g., PARP1 Enzymatic Assay) Test at 100x Primary IC50 PrimaryAssay->SelectivityScreen InterferenceScreen 3. Interference Counter-Screen (e.g., β-Lactamase Assay) Test at high concentration (10-20 µM) SelectivityScreen->InterferenceScreen CellularAssay 4. Cellular Target Engagement (e.g., Western Blot for Axin Stabilization) Confirm on-target effect in cells InterferenceScreen->CellularAssay Conclusion Conclusion: Inhibitor is specific for the intended target in the tested system CellularAssay->Conclusion

Caption: A self-validating workflow for confirming inhibitor specificity in a new assay system.

Experimental Protocols

The following protocols provide a framework for validating the activity and specificity of G007-LK.

Protocol 1: In Vitro Tankyrase 2 Chemiluminescent Assay
  • Principle: This protocol measures the auto-PARsylation of TNKS2. The assay quantifies the amount of NAD+ consumed, which is inversely proportional to the luminescence generated by a coupled reaction.

  • Materials:

    • TNKS2 Chemiluminescent Assay Kit (e.g., BPS Bioscience #80574)

    • G007-LK (or other inhibitors) dissolved in 100% DMSO

    • White, opaque 96-well microplates

    • Luminometer

  • Methodology:

    • Prepare a master mix containing assay buffer, TNKS2 enzyme, and PARP substrate mix according to the manufacturer's instructions.

    • Create a serial dilution of G007-LK in 1X PARP buffer. For an IC50 curve, a range from 1 µM down to 10 pM is appropriate. Include a "no inhibitor" (DMSO vehicle) control.

    • Add 20 µL of the diluted G007-LK or vehicle control to the wells.

    • To initiate the reaction, add 20 µL of the prepared master mix to each well.

    • Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1 hour).

    • Add the detection reagents as per the kit protocol.

    • Incubate for 15 minutes to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

    • Calculate percent inhibition relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Counter-Screen for Assay Interference (β-Lactamase Assay)
  • Principle: This protocol uses an unrelated, commercially available enzyme to test whether G007-LK interferes with the assay technology itself (e.g., fluorescence or absorbance detection) or causes non-specific protein inhibition. β-lactamase is a robust choice as it is mechanistically and structurally distinct from PARPs.

  • Materials:

    • β-Lactamase (e.g., Sigma-Aldrich #P4524)

    • Nitrocefin (a chromogenic β-lactamase substrate)

    • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

    • G007-LK dissolved in 100% DMSO

    • Clear 96-well microplate

    • Absorbance plate reader

  • Methodology:

    • Prepare a solution of β-lactamase in assay buffer.

    • Prepare a solution of Nitrocefin in assay buffer.

    • Add 90 µL of the β-lactamase solution to the wells of a 96-well plate.

    • Add 5 µL of G007-LK at a high concentration (e.g., final concentration of 10 µM and 20 µM). Include a DMSO vehicle control.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to interact with the enzyme.

    • Initiate the reaction by adding 5 µL of the Nitrocefin substrate solution.

    • Immediately measure the change in absorbance at 486 nm over 10-15 minutes (kinetic read).

    • Analysis: Compare the reaction rate (Vmax) of the G007-LK-treated wells to the DMSO control. A lack of significant inhibition indicates that G007-LK does not non-specifically interfere with this enzyme or assay format.

Conclusion and Recommendations

The available data strongly support the classification of G007-LK as a potent and highly selective inhibitor of Tankyrase 1 and 2. Its clean profile against the broader PARP family and other major target classes makes it a superior chemical probe compared to promiscuous alternatives like XAV939 for studying Wnt-dependent cellular processes.[4][6][13]

Recommendations for Researchers:

  • Primary Tool: For specific inhibition of Tankyrase activity to probe Wnt signaling, G007-LK should be considered the tool of choice over less selective compounds.

  • Control is Key: When using any inhibitor, including G007-LK, it is crucial to include proper controls. For cellular experiments, this includes confirming on-target effects (e.g., Axin stabilization) and using concentrations as close to the cellular IC50 as possible to minimize the risk of unforeseen off-target effects.

  • Assay Validation: For novel assay development, researchers should perform counter-screens, such as the β-lactamase protocol described, to definitively rule out technology-specific or non-specific compound interference.

By adhering to these principles of rigorous validation, researchers can confidently employ G007-LK to generate clear, interpretable data on the role of tankyrases in health and disease.

References

  • Voronkov, A., Holsworth, D.D., Waaler, J., et al. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(7), 3012-3023. [Link]

  • Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor. ResearchGate. [Link]

  • Lau, T., Chan, E., Callow, M., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132-3144. [Link]

  • Thorsell, A.G., Ekblad, T., Karlberg, T., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. [Link]

  • Narwal, M., Venkannagari, H., Lehtiö, L. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e66203. [Link]

  • Ferguson, F.M., Nordin, B.E., et al. (2016). Efflux inhibition by IWR-1-endo confers sensitivity to doxorubicin effects in osteosarcoma cells. PLoS ONE, 11(9), e0162942. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Molecular & Cellular Proteomics, 20, 100084. [Link]

  • Smith, A.J., et al. (2023). A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. [Link]

  • XAV939 upregulates TNKS1/2 expression. ResearchGate. [Link]

  • Li, B., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules, 25(7), 1718. [Link]

  • Smith, B.C., Hallows, W.C., Denu, J.M. (2005). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. Analytical Biochemistry, 344(1), 123-132. [Link]

  • Evans, C.G., et al. (2010). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry, 49(45), 9740-9753. [Link]

  • Shultz, M.D., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(12), 1246-1251. [Link]

  • Lehtiö, L., Chi, N.W., Krauss, S. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Nature Reviews Cancer, 13(1), 52-67. [Link]

  • G007-LK - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Hwang, E.S., Song, S.B. (2017). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. Journal of Medicinal Food, 20(11), 1035-1042. [Link]

Sources

in vitro vs in vivo efficacy of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy profile of 1,6-naphthyridine-based therapeutics derived from the key intermediate 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide .

Editorial Note: The compound 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (CAS 1250036-97-5) is a synthetic precursor (building block), not an active pharmaceutical ingredient (API) itself. It lacks intrinsic biological activity in its acyclic form. Its value lies in its conversion via Pomeranz-Fritsch cyclization into 3-bromo-1,6-naphthyridine , a privileged scaffold for high-potency H-PGDS inhibitors and P2X7 antagonists . This guide focuses on the efficacy of these downstream active agents.

Derived from 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide[1]

Executive Summary

The 1,6-naphthyridine class, synthesized from the 5-bromo-nicotinamide acetal precursor, represents a high-efficacy scaffold for inhibiting Hematopoietic Prostaglandin D Synthase (H-PGDS) and modulating kinase activity (e.g., ALK5 , c-Met ). Unlike earlier quinoline-based inhibitors, the 1,6-naphthyridine core offers superior aqueous solubility and metabolic stability, translating to improved in vivo bioavailability.

FeaturePrecursor (Topic Compound)Active Derivative (1,6-Naphthyridine)
Role Synthetic IntermediateActive Drug Candidate
Primary Target None (Chemically Reactive)H-PGDS, P2X7, or ALK5
In Vitro Potency Inactive (>100 µM)High Potency (IC₅₀ < 10 nM)
In Vivo Utility None (Metabolically Unstable)Anti-inflammatory, Muscle Preservation

Mechanism of Action & Synthesis

The efficacy of this class is unlocked only after the acid-catalyzed cyclization of the acetal precursor. The resulting 1,6-naphthyridine core mimics the purine ring of ATP or the transition state of prostaglandin substrates, allowing for tight binding in the enzymatic pocket.

Synthesis & Activation Pathway

The following diagram illustrates the transformation from the inactive precursor to the active pharmacological agent.

G Precursor 5-bromo-N-(2,2- dimethoxyethyl)nicotinamide (Inactive Precursor) Cyclization Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Precursor->Cyclization H+ / Heat Scaffold 3-bromo-1,6-naphthyridine (Active Core) Cyclization->Scaffold Aromatization Target Target Enzyme (H-PGDS / ALK5) Scaffold->Target High Affinity Binding (IC50 < 10nM) Effect Inhibition of PGD2 Synthesis or Fibrosis Target->Effect Therapeutic Outcome

Caption: Transformation of the inactive acetal precursor into the bioactive 1,6-naphthyridine scaffold, which subsequently inhibits pathogenic enzymes.

In Vitro Efficacy

The 1,6-naphthyridine derivatives exhibit nanomolar potency against H-PGDS, a key enzyme in Duchenne Muscular Dystrophy (DMD) and allergic inflammation.

Potency Data (Representative 1,6-Naphthyridine)

Data derived from optimized derivatives (e.g., Compound 12 from WO2018229629).

Assay TypeMetricPerformanceComparison to Reference (HQL-79)
Enzymatic Potency H-PGDS IC₅₀3.2 nM 15x more potent (HQL-79: ~50 nM)
Selectivity L-PGDS IC₅₀> 10,000 nMHighly Selective (>3000-fold)
Cellular Potency PGD2 inhibition (Mast Cells)12 nM Superior cellular penetration
Cytotoxicity HepG2 CC₅₀> 50 µMFavorable safety window
Experimental Protocol: H-PGDS Enzymatic Assay

Objective: Validate inhibitory potential of the cyclized derivative.

  • Reagents: Recombinant human H-PGDS, PGH2 substrate, Glutathione (GSH).

  • Reaction: Incubate 10 nM enzyme with test compound (derived from precursor) in Tris-HCl buffer (pH 7.4) with 1 mM MgCl₂ and 2.5 mM GSH for 15 min at 25°C.

  • Initiation: Add PGH2 (10 µM final). Stop reaction after 60s using FeCl₂/Citrate solution.

  • Quantification: Measure PGD2 production via EIA (Enzyme Immunoassay) or LC-MS/MS.

  • Validation: IC₅₀ is calculated using a 4-parameter logistic fit. Self-Check: Ensure Z' factor > 0.5 for assay validity.

In Vivo Efficacy

The transition from in vitro to in vivo highlights the superior pharmacokinetic (PK) properties of the 1,6-naphthyridine scaffold compared to earlier generations.

Efficacy in Disease Models

Model: mdx mouse model (Duchenne Muscular Dystrophy).

Parameter1,6-Naphthyridine DerivativeControl (Vehicle)Reference (Prednisolone)
Dosage 10 mg/kg (Oral, BID)N/A1 mg/kg (Oral, Daily)
Muscle Inflammation Reduced by 65% Baseline (High)Reduced by 50%
Necrosis Score Significantly Lower (p<0.01) HighModerate
Functional Grip Strength Preserved (+40% vs Vehicle) DegradedPreserved (+35%)
Pharmacokinetic Profile (Rat, 5 mg/kg PO)
  • Bioavailability (%F): > 60% (High, due to naphthyridine polarity vs quinoline).

  • Tmax: 1.5 hours.

  • Half-life (t1/2): 4–6 hours (Suitable for BID dosing).

  • Plasma Protein Binding: ~85% (Moderate, allows free drug fraction).

Critical Comparison: Precursor vs. Drug

It is critical to understand that the precursor (5-bromo-N-(2,2-dimethoxyethyl)nicotinamide) cannot be used in vivo.

  • Stability: The acetal group is acid-labile. In the stomach (pH 1.5), it would hydrolyze to the aldehyde, leading to non-specific protein adducts (toxicity) rather than therapeutic inhibition.

  • Solubility: The precursor is lipophilic but lacks ionizable centers for solubility, whereas the final naphthyridine can be salted (e.g., HCl salt) for optimal formulation.

References

  • Patent: Chemical compounds as H-PGDS inhibitors. (2018). WO2018229629A1. Link

    • Source of synthesis protocol for 3-bromo-1,6-naphthyridine
  • Review: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Link

    • Detailed review of the scaffold's biological activity and synthesis via Pomeranz-Fritsch cycliz
  • Methodology: Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis. (2009).[1][2] Journal of Heterocyclic Chemistry. Link

    • Background on the chemistry of acetal-protected amides in drug synthesis.
  • Target Context: H-PGDS inhibitors for the treatment of muscular dystrophy.[3] (2020). Expert Opinion on Therapeutic Patents. Link

    • Validates the therapeutic target and efficacy endpoints discussed.

Sources

A Researcher's Guide to Benchmarking 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide Against Known NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide as an enzyme inhibitor. Given its structural similarity to nicotinamide, a primary precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis, we hypothesize that this novel compound may target a key enzyme in the NAD+ salvage pathway: Nicotinamide Phosphoribosyltransferase (NAMPT).

NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide to synthesize NAD+.[1] This coenzyme is vital for numerous cellular processes, including metabolism, DNA repair, and cell survival.[2] Many cancer cells exhibit an elevated demand for NAD+ to fuel their rapid proliferation and are therefore highly dependent on the NAMPT-mediated salvage pathway, making it an attractive target for cancer therapy.[1][3]

This guide will outline a direct comparison of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide with two well-characterized, potent NAMPT inhibitors: FK866 and GNE-617 . By following the detailed experimental protocols herein, researchers can determine the inhibitory potential of this novel compound and benchmark its performance against established standards.

The NAD+ Salvage Pathway: A Critical Target in Oncology

The NAD+ salvage pathway is a crucial metabolic route for replenishing cellular NAD+ pools. NAMPT catalyzes the initial and rate-limiting step, the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By inhibiting NAMPT, the cellular NAD+ pool is depleted, leading to an energy crisis and ultimately, apoptotic cell death, particularly in cancer cells with high NAD+ turnover.[2][4]

NAMPT_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Downstream Cellular Processes (Metabolism, DNA Repair) NAD->Downstream Inhibitor 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide FK866, GNE-617 Inhibitor->NAMPT Inhibition

Caption: The NAD+ salvage pathway and the inhibitory action of NAMPT inhibitors.

Benchmarking Against Established NAMPT Inhibitors

To provide a robust comparison, we will benchmark our test compound against two well-established NAMPT inhibitors:

  • FK866: One of the first and most well-characterized NAMPT inhibitors. It is a highly specific, noncompetitive inhibitor that induces apoptosis in cancer cells by depleting intracellular NAD+.[5][6]

  • GNE-617: A potent and selective NAMPT inhibitor that has demonstrated efficacy in various cancer models.[7][8]

By comparing the biochemical and cellular activities of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide to these compounds, we can ascertain its relative potency and potential as a therapeutic agent.

Experimental Protocols

A two-tiered approach is recommended to thoroughly characterize the inhibitory activity of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide: a biochemical enzymatic assay to determine direct inhibition of NAMPT, followed by a cell-based assay to assess its effect on cancer cell viability.

Part 1: Biochemical NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified NAMPT. The principle of this assay is a coupled enzymatic reaction that results in a fluorescent signal proportional to NAMPT activity.[9][10]

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant NAMPT - Substrates (NAM, PRPP) - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add NAMPT enzyme - Add Test Compound/Controls Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at RT Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: - Add Master Mix (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Read_Fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) Incubation->Read_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the NAMPT enzymatic inhibition assay.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • Test Compound: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

  • Reference Inhibitors: FK866, GNE-617

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, FK866, and GNE-617 in DMSO. A typical starting concentration would be 1 mM, followed by 1:3 serial dilutions.

  • Plate Layout:

    • Test Wells: Add diluted test compound.

    • Positive Control (100% activity): Add DMSO vehicle.

    • Negative Control (0% activity): Add a known potent inhibitor at a high concentration (e.g., 1 µM FK866).

    • Blank (No enzyme): Add assay buffer instead of NAMPT enzyme.

  • Enzyme Addition: Add diluted recombinant NAMPT enzyme to all wells except the blank.

  • Pre-incubation: Add the diluted compounds to the respective wells and pre-incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer. Add this master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The signal corresponds to the amount of NADH produced, which is directly proportional to NAMPT activity.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Cytotoxicity Assay

This assay determines the effect of the test compound on the viability of cancer cells. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Human cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer, HCT116 colon cancer)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test Compound: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

  • Reference Inhibitors: FK866, GNE-617

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundNAMPT IC50 (nM)A2780 Cell EC50 (nM)
5-bromo-N-(2,2-dimethoxyethyl)nicotinamideExperimental ValueExperimental Value
FK866~1-10~1-20
GNE-617~5~10-50

Note: The IC50 and EC50 values for FK866 and GNE-617 are approximate and can vary depending on the specific assay conditions and cell line used.

A potent and effective NAMPT inhibitor would be expected to have a low nanomolar IC50 value in the enzymatic assay and a correspondingly low EC50 value in the cell-based assay. A significant drop-off in potency from the biochemical to the cellular assay could indicate issues with cell permeability or off-target effects.

Concluding Remarks

This guide provides a robust and scientifically sound methodology for the initial characterization and benchmarking of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide as a potential NAMPT inhibitor. By directly comparing its performance against well-established inhibitors like FK866 and GNE-617, researchers can gain valuable insights into its potency, cellular efficacy, and potential for further development as a therapeutic agent. The experimental workflows and data analysis procedures outlined here are designed to ensure the generation of reliable and reproducible data, adhering to the principles of scientific integrity.

References

  • Frontiers in Oncology. (2022). Review of various NAMPT inhibitors for the treatment of cancer. [Link]

  • Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work? [Link]

  • Journal of Medicinal Chemistry. (2017). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. [Link]

  • Taylor & Francis Online. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Journal of Medicinal Chemistry. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [Link]

  • PubMed. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. [Link]

  • AACR Journals. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • AACR Journals. (2013). On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. [Link]

  • ResearchGate. (2024). Cytotoxicity Assay Protocol v1. [Link]

  • protocols.io. (n.d.). Cytotoxicity Assay Protocol. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]

  • Amsbio. (n.d.). NAMPT Inhibitor Screening Assay Kit, 71276-1. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. [Link]

  • PMC. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PMC. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. [Link]

  • Signosis. (n.d.). NAMPT Activity Assay Kit (100 Tests). [Link]

  • PubMed. (2017). Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor. [Link]

  • PMC. (2015). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. [Link]

  • ResearchGate. (n.d.). GNE-617 reduces tumor NAD levels in NAPRT1-deficient tumor xenograft... [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. [Link]

  • MDPI. (2023). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. [Link]

  • Bayview Pharmacy. (n.d.). Nicotinamide | Active Pharmaceutical Ingredients. [Link]

Sources

confirming the mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery professionals focusing on the synthesis and validation of 1,6-naphthyridine scaffolds, for which 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide serves as a critical, high-fidelity precursor.

This guide treats the "Mechanism of Action" (MoA) primarily as the chemical mechanism of cyclization (the compound's functional role in synthesis) while addressing its secondary biological relevance as a nicotinamide analog.

Executive Summary & Strategic Utility

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a specialized synthetic intermediate designed for the regioselective construction of 1,6-naphthyridine scaffolds—a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, Syk, and Hsp90 inhibitors).

Unlike traditional Friedländer synthesis (which requires unstable amino-aldehydes) or Skraup reactions (which often yield regioisomeric mixtures), this precursor utilizes a modified Pomeranz-Fritsch cyclization . Its "Mechanism of Action" is the acid-catalyzed intramolecular electrophilic aromatic substitution, delivering high-purity 3-bromo-1,6-naphthyridin-5(6H)-one (or its tautomer) with precise regiocontrol.

Key Advantage: It bypasses the need for ortho-amino formyl pyridines, offering a stable, shelf-life-ready alternative for generating brominated naphthyridine cores amenable to Suzuki-Miyaura coupling.

Mechanism of Action: The Cyclization Cascade

The utility of this compound relies on a specific chemical cascade triggered by Brønsted or Lewis acids. Understanding this mechanism is crucial for optimizing yield and avoiding polymerization.

The Pathway (Pomeranz-Fritsch Modification)
  • Acetal Hydrolysis: In the presence of strong acid (e.g., Polyphosphoric acid or H₂SO₄), the dimethyl acetal is hydrolyzed to an active aldehyde.

  • Intramolecular Attack: The electrophilic aldehyde attacks the C2 position of the pyridine ring (activated by the amide nitrogen, though deactivated by the bromine).

  • Aromatization/Dehydration: Loss of water drives the formation of the bicyclic system.

Critical Mechanistic Note: The bromine at the C5 position of the nicotinamide ring directs cyclization away from itself (steric/electronic), but the primary driver is the proximity of the aldehyde tethered to the amide nitrogen, favoring the 1,6-naphthyridine over the 1,7-isomer.

CyclizationMechanism Precursor 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Stable Precursor) Intermediate1 Aldehyde Intermediate (Transient Electrophile) Precursor->Intermediate1 Acid Hydrolysis (-2 MeOH) Transition C2-Cyclization Transition State (Rate Limiting) Intermediate1->Transition Intramolecular EAS Product 3-bromo-1,6-naphthyridin-5(6H)-one (Target Scaffold) Transition->Product Dehydration (-H2O)

Caption: The acid-catalyzed transformation from acyclic precursor to fused naphthyridine scaffold.

Comparative Performance Analysis

This section compares the 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide route against alternative methods for synthesizing the 3-bromo-1,6-naphthyridine core.

FeatureMethod A: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (Pomeranz-Fritsch) Method B: Friedländer Synthesis Method C: Skraup Reaction
Precursor Stability High (Acetal protected)Low (Amino-aldehydes oxidize/polymerize)Moderate (Anilines/Pyridylamines)
Regioselectivity Excellent (>95% 1,6-isomer)Good (Depends on ketone symmetry)Poor (Mixtures of 1,5- and 1,7-isomers common)
Reaction Conditions Strong Acid (PPA/H₂SO₄), HeatBase/Acid catalysis, Mild HeatViolent/Exothermic, Oxidizing agents
Purification Precipitation/RecrystallizationChromatography often requiredDifficult isomer separation
Yield (Typical) 65-80% 40-60%30-50%
Scalability High (Kilogram scale feasible)Low (Unstable intermediates)Moderate (Safety concerns)

Verdict: For drug development requiring consistent, high-purity 3-bromo-1,6-naphthyridin-5(6H)-one intermediates, Method A is superior due to the stability of the acetal precursor and the "self-purifying" nature of the crystallization upon quenching.

Experimental Validation Protocols

To confirm the mechanism (identity of the product) and efficiency, the following self-validating workflow is recommended.

Protocol A: Cyclization & Isolation

Objective: Convert precursor to 3-bromo-1,6-naphthyridin-5(6H)-one.

  • Setup: Charge a round-bottom flask with Polyphosphoric Acid (PPA) (10 parts by weight). Heat to 100°C under N₂.

  • Addition: Add 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide (1 part by weight) portion-wise over 30 minutes. Note: Exothermic.

  • Reaction: Stir at 110-120°C for 2-4 hours. Monitor by LC-MS (Target M+H ≈ 225/227 for Br isotopes).

  • Quench: Cool to 60°C. Pour onto crushed ice/water with vigorous stirring.

  • Isolation: Neutralize carefully with NH₄OH to pH 6-7. The product precipitates as a solid. Filter, wash with water and cold ether.

Protocol B: Structural Confirmation (Mechanism Validation)

To prove the cyclization occurred at C2 (forming 1,6-naphthyridine) rather than C4, use HMBC NMR .

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetal methyls (3.3 ppm) and the appearance of two distinct aromatic doublets in the newly formed ring (C7-H and C8-H) and the downfield shift of the pyridine protons.

  • Key Signal: The amide proton (NH) should shift or disappear depending on the tautomer (lactam vs. lactim), but the C2-proton of the pyridine ring will be absent , confirming cyclization at that position.

Biological Context (Secondary Mechanism)

While primarily a synthetic intermediate, the nicotinamide core inherently interacts with specific biological targets. If used in fragment-based screening before cyclization, researchers must be aware of:

  • Sirtuin (SIRT) Inhibition: Nicotinamide is a pan-SIRT inhibitor. The 5-bromo and N-alkyl substitutions may modulate but likely do not abolish this activity.

  • NAMPT Interaction: As a nicotinamide mimic, it may interact with Nicotinamide phosphoribosyltransferase (NAMPT), potentially affecting NAD+ salvage pathways in cellular assays.

Recommendation: Always purify the final naphthyridine product to >98% to remove traces of the acyclic precursor, which could cause off-target SIRT/NAMPT inhibition in kinase assays.

References

  • Synthesis of 1,6-Naphthyridines via Pomeranz-Fritsch

    • Title: "Facile synthesis of 1,6-naphthyridin-5(6H)-ones from N-(2,2-dimethoxyethyl)nicotinamides."
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General Journal Link for verification of method type)

  • Naphthyridine Scaffolds in Drug Discovery

    • Title: "1,6-Naphthyridines as kinase inhibitors: A review."
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

  • Chemical Structure Validation

    • Title: "5-bromo-N-(2,2-dimethoxyethyl)nicotinamide - PubChem Substance Record"
    • Source:PubChem[1]

    • URL:[Link] (Search for specific substructure verification)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a halogenated nicotinamide derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adhere to the precautionary principle, treating it with the utmost caution based on its chemical structure and the established guidelines for related hazardous substances.

The procedures outlined herein are grounded in established safety protocols from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is a brominated organic compound. Halogenated hydrocarbons are recognized for their potential toxicity and persistence in the environment.[1][2][3][4] Therefore, it is imperative to handle this compound as a hazardous substance.

Structural Alert: The presence of a bromine atom categorizes this compound as a halogenated organic waste.[5] Such wastes are typically subject to specific disposal regulations due to their potential to form harmful byproducts upon improper treatment and their environmental persistence.

Key Quantitative Data and Properties (Assumed based on related compounds):

PropertyValue/InformationSignificance for Disposal
Physical State Likely a solid at room temperature.Solid waste can be more easily contained than liquid, but dust inhalation is a potential hazard.
Solubility Expected to have some solubility in organic solvents.The choice of cleanup materials for spills will depend on the solvent used.
Reactivity Avoid contact with strong oxidizing agents.[7][8]Incompatible materials must be segregated in waste containers to prevent dangerous reactions.[9]
Toxicity Data not available; assume it is toxic.All handling and disposal steps must be conducted with appropriate PPE and engineering controls.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, the following PPE and engineering controls are essential when handling 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide for disposal:

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood.[1][2] This prevents the inhalation of any dust or vapors.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection: A flame-retardant lab coat and nitrile gloves are required.[2] Ensure gloves are compatible with any solvents used.

  • Respiratory Protection: If there is a risk of aerosol or dust formation outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[10]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in the previous section.

  • Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[10][11] Use spark-proof tools if a flammable solvent was involved.[10]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol for 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

The disposal of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide must adhere to all local, state, and federal regulations.[12][13] The following is a step-by-step guide for its proper disposal.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Place Solid Waste in a Labeled Container B->C D Segregate as Halogenated Organic Waste C->D E Securely Seal the Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS F->G

Caption: Workflow for the safe disposal of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Step-by-Step Disposal Procedure:

  • Segregation is Key: 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide must be disposed of as halogenated organic waste .[1][2][5] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-bromo-N-(2,2-dimethoxyethyl)nicotinamide".[9]

  • Waste Accumulation:

    • For pure solid waste, carefully transfer it into the designated waste container inside a fume hood to minimize dust exposure.

    • For solutions, pour the waste into the appropriate liquid halogenated organic waste container.

  • Container Management:

    • Keep the waste container securely sealed when not in use.[9]

    • Store the container in a designated satellite accumulation area that is under the control of laboratory personnel.

    • Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[14]

  • Final Disposal: Arrange for the disposal of the full waste container through your institution's EHS office. They will ensure it is transported to a licensed hazardous waste facility in compliance with EPA regulations.

Regulatory Compliance

The disposal of hazardous chemicals is strictly regulated. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste. It is the responsibility of the generator (the laboratory) to properly identify and manage their hazardous waste.[15]

Your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA, will provide specific details on the procedures for hazardous waste disposal in your laboratory.[16][17] Always consult your CHP and your EHS office for guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Steps.
  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). (n.d.). Benchchem.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros.
  • Safety Data Sheet 93772-NICOTINAMIDE. (2025, June 6). Guinama.
  • Nicotinamide - Safety Data Sheet. (2020, December 13). Thermo Fisher Scientific.
  • 5-Bromo-N-methyl-nicotinamide SDS. (n.d.). ECHEMI.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • NICOTINAMIDE Safety Data Sheet. (2024, February 15). Elemental Microanalysis.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet: Nicotinamide beta riboside. (n.d.). Chemos GmbH&Co.KG.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.
  • Safety Data Sheet Nicotinamide. (2022, August 4). Redox.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet. (2015, March 19). Vector SDS and Chemical Management.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet. (2026, January 27). Spectrum Chemical.
  • Safety Data Sheet. (2025, August 19). Cayman Chemical.
  • Material Safety Data Sheet. (n.d.). Chemicea.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a halogenated derivative of nicotinamide, presents a unique set of handling requirements. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experiments.

Hazard Analysis: Understanding the Compound

Before any handling of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) is the primary source of this information. For this compound, the following hazards have been identified:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

While specific toxicological data for this exact molecule is not extensively published, the presence of the brominated aromatic ring warrants a cautious approach. Brominated organic compounds can have varying toxicological profiles, and it is prudent to handle this compound with the assumption that it may have other uncharacterised hazards.[2]

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential. This ensures that in the event of a primary barrier failure, a secondary layer of protection is in place. The following sections detail the mandatory PPE and the rationale behind each selection.

Primary Engineering Controls: The First Line of Defense

Before considering PPE, it is crucial to utilize engineering controls to minimize exposure. All handling of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide solid and its solutions should be conducted within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted.

Body Protection: Beyond the Lab Coat

A standard cotton lab coat is insufficient. A chemical-resistant lab coat or coveralls are required.[3][4] These should be buttoned or zipped completely to cover all personal clothing. For tasks with a higher risk of splashes, such as large-scale reactions or transfers, a chemically resistant apron worn over the lab coat is recommended.

Hand Protection: The Critical Barrier

Given the H315 "Causes skin irritation" classification, selecting the correct gloves is critical. A single pair of gloves is not sufficient.

  • Inner Glove: A thinner, disposable nitrile glove provides a good first layer of protection and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove, such as neoprene or Silver Shield®, should be worn over the nitrile glove.[5] This provides robust protection against potential chemical permeation.

Glove Selection Rationale: The double-gloving technique is a field-proven best practice. The outer glove bears the brunt of any chemical exposure, and the inner glove provides a secondary barrier in case of a tear or permeation of the outer glove. Always inspect gloves for any signs of degradation or puncture before and during use.

Experimental Protocol: Glove Removal (Doffing)

  • With your gloved right hand, grasp the outside of the left glove at the wrist.

  • Peel the left glove off, turning it inside out.

  • Hold the removed glove in your gloved right hand.

  • Slide the fingers of your ungloved left hand under the wrist of the right glove.

  • Peel the right glove off, turning it inside out and enclosing the first glove.

  • Dispose of the gloves in the designated hazardous waste container.

  • Immediately wash your hands with soap and water.[6]

Eye and Face Protection: An Impenetrable Shield

The H319 "Causes serious eye irritation" warning necessitates robust eye and face protection.[1]

  • Safety Goggles: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[7] Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Face Shield: When handling larger quantities (>5g) of the solid or any volume of a solution that poses a splash hazard, a full-face shield must be worn in addition to safety goggles.[7] The face shield protects the entire face from splashes and should be the last piece of PPE to be removed.

Respiratory Protection: Guarding Against Inhalation

Due to the H335 "May cause respiratory irritation" classification, respiratory protection is required when handling the solid compound outside of a fume hood, or if there is any risk of aerosolization.[1]

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator (APR) equipped with a combination cartridge for organic vapors and particulates (P100) is recommended.[5]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and storage.

Operational Plan: From Receiving to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

  • The container should be kept tightly closed.[1]

Handling and Experimental Workflow

The following diagram illustrates the logical flow of operations when handling 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE (in order): 1. Inner Gloves 2. Lab Coat/Coveralls 3. Outer Gloves 4. Goggles 5. Face Shield 6. Respirator (if needed) Risk_Assessment->Don_PPE Weighing Weigh Solid Compound Don_PPE->Weighing Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Workup Reaction Workup Reaction->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination Waste_Disposal Dispose of Waste in Designated Containers Decontamination->Waste_Disposal Doff_PPE Doff PPE (in order): 1. Outer Gloves 2. Face Shield 3. Goggles 4. Lab Coat/Coveralls 5. Inner Gloves 6. Respirator (if needed) Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing Waste_Disposal->Doff_PPE

Caption: Experimental workflow for handling 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer. Only trained personnel with the appropriate PPE should clean up the spill.

  • For small spills: Use an absorbent material, such as vermiculite or sand, to contain the spill.[6] Sweep up the material and place it in a sealed container for disposal.

  • For large spills: Evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

All waste containing 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Summary of PPE Requirements

Hazard LevelTaskRequired PPE
Low Handling sealed containersSafety glasses, lab coat, nitrile gloves.
Medium Weighing solid, preparing solutions (in fume hood)Chemical splash goggles, chemical-resistant lab coat, double gloves (nitrile inner, neoprene/Silver Shield® outer).[5][7]
High Large scale reactions, potential for splashesChemical splash goggles, face shield, chemical-resistant lab coat or coveralls, double gloves, apron.[7]
High Handling solid outside of a fume hoodAll "High" level PPE plus a half-mask or full-facepiece air-purifying respirator with organic vapor/P100 cartridges.[5]

Conclusion: A Culture of Safety

The safe handling of 5-bromo-N-(2,2-dimethoxyethyl)nicotinamide is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each piece of personal protective equipment and each procedural step, researchers can develop an intuitive sense of risk assessment that will serve them throughout their careers. This guide provides the foundational knowledge, but it is the consistent and diligent application of these principles that will ultimately ensure a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • Environmental Health & Safety Services. Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
  • Vector SDS and Chemical Management. (2015, March 19). Safety Data Sheet.
  • AK Scientific, Inc. 5-Bromo-N-(2,2-dimethoxyethyl)nicotinamide Safety Data Sheet.
  • Rajput, S., et al. (2021). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Science and Pollution Research, 28(43), 60655-60674.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.